Kdm4C-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H13N5O3 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3 |
Clé InChI |
BVFGFWOGCVXIFG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
KDM4C-IN-1: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of the mechanism of action for the small molecule inhibitor, KDM4C-IN-1. It covers the biochemical basis of inhibition, its effects on cellular signaling pathways, and relevant experimental methodologies for its characterization.
Introduction: KDM4C as a Therapeutic Target
Histone methylation is a critical post-translational modification that regulates chromatin structure and gene expression. The reversibility of this epigenetic mark is controlled by histone demethylases (KDMs). The KDM4 subfamily, particularly KDM4C (also known as JMJD2C), are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that specifically remove methyl groups from trimethylated and dimethylated lysine (B10760008) 9 and 36 on histone H3 (H3K9me3/2 and H3K36me3/2)[1][2]. H3K9me3 is a well-established marker for transcriptionally silent heterochromatin[3]. Consequently, by erasing this repressive mark, KDM4C functions as a transcriptional co-activator.
Overexpression and hyperactivity of KDM4C have been implicated in the progression of numerous cancers, including prostate, breast, and non-small cell lung cancer (NSCLC)[2][4][5]. Its role in promoting oncogenesis is linked to its ability to activate key signaling pathways involved in cell proliferation, survival, and angiogenesis[2][4][5]. This makes KDM4C an attractive therapeutic target for the development of novel anti-cancer agents. This compound has emerged as a potent inhibitor for studying the therapeutic potential of targeting this enzyme.
Core Mechanism of Action of this compound
This compound (also referred to as Compound 4d) is a potent, small-molecule inhibitor of KDM4C enzymatic activity.[6]
-
Biochemical Inhibition: this compound demonstrates potent inhibition of KDM4C in biochemical assays with a half-maximal inhibitory concentration (IC50) of 8 nM .[7][6][8][9]
-
Mode of Action: The catalytic mechanism of KDM4 family enzymes involves the binding of a histone substrate and the co-substrate 2-oxoglutarate (2-OG) to an active site containing a ferrous iron (Fe(II)) cofactor[1][10]. While direct structural studies for this compound are not publicly available, its potency and structure are consistent with the mechanism of other well-characterized KDM4 inhibitors[4][10]. These inhibitors typically act in a 2-OG competitive manner , where the inhibitor occupies the 2-OG binding pocket and chelates the active site Fe(II) ion. This action prevents the demethylation reaction, leading to the maintenance of repressive H3K9me3 marks at target gene promoters.
Downstream Cellular Pathways and Biological Effects
By inhibiting KDM4C, this compound effectively prevents the demethylation of H3K9me3 at the promoters of key oncogenes. This leads to the epigenetic silencing of their expression and the attenuation of downstream pro-tumorigenic signaling pathways.
-
AKT and c-Myc Signaling: In prostate cancer models, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc[5]. Inhibition of KDM4C leads to a decrease in the phosphorylation of AKT and the expression of c-Myc, resulting in suppressed cell growth[5].
-
HIF1α/VEGFA Signaling: KDM4C can function as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a master regulator of the cellular response to hypoxia[2]. In NSCLC, KDM4C promotes tumor angiogenesis by transcriptionally activating the HIF1α/VEGFA signaling pathway[2]. This compound would be expected to block this activation, thereby exerting anti-angiogenic effects.
-
Anti-proliferative Activity: Consistent with its mechanism, this compound demonstrates potent anti-proliferative effects in various cancer cell lines. It inhibits the growth of HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells with IC50 values of 0.8 µM and 1.1 µM, respectively[6][9].
Quantitative Data Summary
The inhibitory activities of this compound are summarized in the table below.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference(s) |
| This compound | KDM4C Enzyme | Biochemical Assay | 8 nM | [7][6][8][9] |
| This compound | HepG2 Cells | MTS Proliferation | 0.8 µM | [7][6][9] |
| This compound | A549 Cells | MTS Proliferation | 1.1 µM | [7][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of KDM4C inhibitors. Below are representative protocols for biochemical and cellular assays.
This protocol is adapted from standard procedures for measuring KDM4 enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
KDM4C Enzyme: Recombinant human KDM4C diluted in Assay Buffer to the final desired concentration (e.g., 1 nM).
-
Substrate/Cofactor Mix: Prepare a mix in Assay Buffer containing:
-
This compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Further dilute into Assay Buffer.
-
Detection Mix: Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC diluted in TR-FRET detection buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of diluted this compound or DMSO vehicle control to wells of a 384-well assay plate.
-
Add 2.5 µL of diluted KDM4C enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Calculate the 665/615 emission ratio. Data are normalized to high (DMSO) and low (no enzyme) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter equation to determine the IC50 value.
-
This protocol describes a method to determine the effect of this compound on cancer cell viability and proliferation.[6]
-
Cell Culture and Seeding:
-
Culture HepG2 or A549 cells in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the desired concentration of this compound or DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the DMSO-treated control wells (100% viability) and wells with no cells (0% viability).
-
Plot the normalized percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Role of KDM4C in gene expression regulation
An In-depth Technical Guide on the Role of KDM4C in Gene Expression Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. It plays a critical role in epigenetic regulation by removing methyl groups from specific histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. KDM4C primarily targets trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), converting them to their dimethylated forms.[1][2] The removal of the repressive H3K9me3 mark is a key mechanism through which KDM4C promotes transcriptional activation.[3][4] Aberrant expression and activity of KDM4C have been implicated in the pathogenesis of numerous human diseases, most notably cancer, where it often functions as an oncogene.[1][5][6] This guide provides a comprehensive overview of KDM4C's function, its role in key signaling pathways, and the experimental methodologies used to study it.
Core Mechanism of Action
KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase.[7] Its catalytic activity is centered within its JmjC domain. The primary mechanism by which KDM4C regulates gene expression is through the demethylation of histone substrates.
-
Histone Demethylation: KDM4C specifically removes trimethyl groups from H3K9 and H3K36.[8] The H3K9me3 mark is a canonical signal for heterochromatin formation and transcriptional repression. By erasing this mark, KDM4C facilitates a more open chromatin state, allowing for the binding of transcription factors and the initiation of gene expression.[3][9]
-
Transcriptional Co-activation: Beyond its catalytic activity, KDM4C can be recruited to gene promoters by transcription factors. For instance, it interacts with the androgen receptor (AR) to promote the expression of AR-responsive genes.[1] It also requires activating transcription factor 4 (ATF4) for the transcriptional activation of genes in the serine pathway.[10]
-
Non-Histone Substrates: Emerging evidence indicates that KDM4C can also demethylate non-histone proteins. A notable example is the tumor suppressor p53. KDM4C can demethylate p53 at lysine 372 (p53K372me1), which reduces p53 stability and suppresses its pro-apoptotic functions.[5]
KDM4C Target Genes and Quantitative Effects
KDM4C regulates a wide array of genes involved in critical cellular processes such as cell growth, proliferation, and metabolism. Its overexpression in cancer cells often leads to the upregulation of oncogenes and genes that promote survival.
| Target Gene | Cellular Process | Cancer Type | Quantitative Effect of KDM4C | Citation |
| MYC | Cell Cycle, Proliferation | Glioblastoma, Prostate Cancer | KDM4C knockdown significantly decreases c-Myc expression. | [3][5][11] |
| MDM2 | p53 Regulation | Glioblastoma | KDM4C knockdown decreases MDM2 mRNA levels. | [5] |
| VEGFA | Angiogenesis | Non-Small Cell Lung Cancer (NSCLC) | KDM4C promotes HIF1α/VEGFA signaling. | [8] |
| JAG1 | Notch Signaling | Colon Cancer | KDM4C is required for β-catenin-dependent transcription of JAG1. | [12] |
| ZBTB25 | Transcription Regulation | B-cells | 2.5-fold higher expression in individuals with high KDM4C. | [3] |
| RNMT | RNA Methylation | B-cells | 2.1-fold higher expression in individuals with high KDM4C. | [3] |
| CXCL10 | Immune Response | Lung Cancer | KDM4C inhibition increases H3K36me3 at the CXCL10 promoter, enhancing its transcription. | [13] |
| Serine Pathway Genes | Amino Acid Metabolism | General | KDM4C epigenetically activates pathway genes under normal and serine-deprived conditions. | [6] |
| KDM4C Enzymatic Activity & Inhibition | Value | Condition/Assay | Citation |
| Km (H3K9me2 peptide) | 443 ± 70 nM | High-Throughput Mass Spectrometry Assay | [14] |
| Km (2-oxoglutarate) | 17.1 ± 0.9 µM | High-Throughput Mass Spectrometry Assay | [14] |
| Kd (Iron) | 1.3 ± 0.4 µM | High-Throughput Mass Spectrometry Assay | [14] |
| IC50 (4-carboxy-2,2′-dipyridine) | 14 ± 2 µM | High-Throughput Mass Spectrometry Assay | [14] |
| IC50 (N-oxalylglycine) | 84 ± 11 µM | High-Throughput Mass Spectrometry Assay | [14] |
| Stimulation by H3K4me3 | 16-fold decrease in Km for H3K9me3 | In cis on peptide substrates | [15] |
Involvement in Key Signaling Pathways
KDM4C is a crucial node in several signaling pathways that are frequently dysregulated in cancer, contributing to tumorigenesis, proliferation, and survival.
Wnt/β-catenin Signaling
In glioblastoma and colon cancer, KDM4C is a downstream target of the Wnt pathway. Wnt activation stabilizes KDM4C, leading to its accumulation in the nucleus. There, it is recruited to the β-catenin/TCF4 transcription complex at Wnt target gene promoters, such as AXIN2 and JAG1. By demethylating H3K9me3 at these promoters, KDM4C is required for their transcriptional activation, thereby promoting cell proliferation and sphere formation.[9][12]
HIF-1α Signaling in Hypoxia
Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. KDM4C acts as a co-activator for HIF-1α, promoting the transcription of its target genes, including Vascular Endothelial Growth Factor A (VEGFA).[8] This signaling axis is critical for tumor angiogenesis, providing tumors with the necessary blood supply for growth. In some contexts, KDM4C itself is a transcriptional target of HIF-1, creating a positive feedback loop.[8]
References
- 1. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4C lysine demethylase 4C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. uniprot.org [uniprot.org]
- 8. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KDM4C | Cancer Genetics Web [cancer-genetics.org]
- 13. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Opposing Chromatin Signals Direct and Regulate the Activity of Lysine Demethylase 4C (KDM4C) - PMC [pmc.ncbi.nlm.nih.gov]
Kdm4C-IN-1: A Technical Guide to a Potent and Selective Chemical Probe for KDM4C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kdm4C-IN-1 has emerged as a valuable chemical probe for the investigation of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase 4C (KDM4C). This enzyme plays a critical role in epigenetic regulation and has been implicated in various cancers, making it a compelling target for therapeutic development. This compound is a potent inhibitor of KDM4C, exhibiting an IC50 of 8 nM in biochemical assays.[1][2] In cellular contexts, it effectively inhibits the proliferation of cancer cell lines such as HepG2 and A549 with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its potential applications in epigenetic research and drug discovery.
Introduction to KDM4C and Chemical Probes
Histone lysine demethylases (KDMs) are key epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The KDM4 subfamily, including KDM4A, KDM4B, KDM4C, and KDM4D, specifically targets di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of KDM4C activity has been linked to the progression of various malignancies, including prostate and breast cancer.
A chemical probe is a small molecule that is potent, selective, and cell-permeable, enabling the interrogation of a specific protein's function in a cellular or in vivo context. This compound was developed as a chemical probe to facilitate the study of KDM4C's biological roles and to serve as a starting point for the development of novel therapeutics.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound against KDM4C
| Target | Assay Type | IC50 (nM) | Reference |
| KDM4C | Biochemical Assay | 8 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HepG2 | Proliferation Assay | 0.8 | [1][2] |
| A549 | Proliferation Assay | 1.1 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field and can be adapted for specific research needs.
KDM4C Biochemical Inhibition Assay (AlphaScreen)
This protocol describes a homogenous (no-wash) AlphaScreen assay to determine the in vitro potency of this compound against the KDM4C enzyme.
Experimental Workflow:
Caption: Workflow for the KDM4C AlphaScreen assay.
Materials:
-
KDM4C enzyme (recombinant)
-
Biotinylated histone H3 (1-21) K9me3 peptide substrate
-
This compound (or other test compounds)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaLISA Anti-demethylated-H3K9 (product) Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.01% Tween-20, 2 mM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)
-
384-well low-volume white ProxiPlates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Enzyme and Substrate Preparation: Dilute KDM4C enzyme and biotinylated H3K9me3 peptide to their final concentrations in assay buffer.
-
Reaction Setup:
-
Add this compound solution to the wells of the 384-well plate.
-
Add the KDM4C enzyme solution to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing AlphaScreen Streptavidin Donor Beads and Anti-demethylated-H3K9 Acceptor Beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay (MTS/Resazurin)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines like HepG2 and A549.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS or Resazurin cell viability reagent
-
96-well clear or black-walled tissue culture plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Add MTS or Resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTS) or fluorescence (for Resazurin) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of KDM4C in epigenetic regulation and how this compound intervenes in this process.
Caption: this compound inhibits KDM4C-mediated demethylation.
Conclusion
This compound is a potent and valuable chemical probe for studying the biological functions of KDM4C. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further investigation into the selectivity profile of this compound against a broader range of histone demethylases will enhance its utility as a specific probe for KDM4C.
References
Kdm4C-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of Kdm4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. The information is compiled from peer-reviewed literature and chemical databases, presenting quantitative data, detailed experimental protocols, and key biological pathways in a structured format for specialists in the field of drug discovery and epigenetics.
Introduction to KDM4C and this compound
Histone lysine demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Specifically, KDM4C targets the demethylation of di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and di- and tri-methylated lysine 36 on histone H3 (H3K36me2/3).
Overexpression and dysregulation of KDM4C have been implicated in the progression of various human cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target. This compound has emerged from rational drug design efforts as a highly potent inhibitor of this enzyme.
Discovery and Design of this compound
This compound (also referred to as Compound 4d in its primary publication) was developed through a rational design strategy originating from the natural product toxoflavin (B1683212). Toxoflavin was identified as a scaffold with potential for KDM4C inhibition. Computational methods, including quantum and molecular mechanics (QM/MM), were employed to optimize the toxoflavin motif, aiming to enhance biological activity, cellular permeability, and metabolic stability while reducing off-target effects. This structure-based design approach led to the synthesis of this compound, a derivative with significantly improved potency.
Mechanism of Action
This compound functions as a competitive inhibitor at the KDM4C active site. Molecular docking studies suggest that its mechanism involves the chelation of the essential Fe(II) cofactor within the catalytic domain through its toxoflavin-like core structure. By occupying the active site and sequestering the iron cofactor, this compound prevents the binding and demethylation of the enzyme's natural histone substrates.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition
| Target | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| KDM4C | This compound | 8 | Biochemical Assay | [1] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | Inhibitor | IC₅₀ (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | This compound | 0.8 | MTS Assay | [1] |
| A549 | Lung Carcinoma | This compound | 1.1 | Alamar Blue Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
KDM4C Biochemical Inhibition Assay (Hypothetical HTRF Protocol)
This protocol is a representative example based on common Homogeneous Time-Resolved Fluorescence (HTRF) assays used for histone demethylase activity.
-
Reagents and Materials :
-
Recombinant human KDM4C enzyme.
-
Biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 9 (e.g., Biotin-H3K9me3).
-
Cofactors: 2-oxoglutarate, Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20).
-
Detection Reagents: Europium cryptate-labeled anti-H3K9me2 antibody (donor) and Streptavidin-XL665 (acceptor).
-
This compound serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure :
-
Add 2 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 4 µL of KDM4C enzyme solution (pre-incubated with cofactors) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 4 µL of the biotin-H3K9me3 substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection reagent mix (anti-H3K9me2-Europium and Streptavidin-XL665) in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assays (MTS/Alamar Blue)
-
Cell Culture :
-
Culture HepG2 or A549 cells in appropriate media (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure :
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of media.
-
Allow cells to adhere by incubating for 24 hours.
-
Treat cells with a serial dilution of this compound (typically in a final DMSO concentration of <0.5%). Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent or 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C until a color change is visible.
-
Measure the absorbance at 490 nm for MTS or fluorescence (Ex/Em: 560/590 nm) for Alamar Blue using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance/fluorescence from a media-only control.
-
Normalize the results to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathways and Visualizations
KDM4C plays a significant role in oncogenic signaling. Its inhibition by this compound is expected to impact these pathways, leading to anti-proliferative effects.
KDM4C-Mediated Oncogenic Signaling
KDM4C promotes cancer progression by demethylating H3K9me3 at the promoter regions of key oncogenes, leading to their transcriptional activation. This includes pathways critical for cell proliferation, survival, and angiogenesis.
Caption: KDM4C removes repressive H3K9me3 marks, activating oncogene transcription.
Experimental Workflow for this compound Evaluation
The process of identifying and validating this compound involves a multi-step workflow from initial screening to cellular characterization.
Caption: Workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound is a potent, rationally designed inhibitor of KDM4C with demonstrated anti-proliferative activity in cancer cell lines. Its development highlights the success of leveraging natural product scaffolds for targeted epigenetic drug discovery. Future work will likely focus on comprehensive selectivity profiling, in vivo efficacy studies in animal models of cancer, and further optimization of its pharmacokinetic and pharmacodynamic properties to advance it as a potential clinical candidate.
References
KDM4C: A Deep Dive into its Substrates and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. KDM4C specifically targets di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3), marks that are generally associated with transcriptional repression and elongation, respectively.[1][2] Beyond its canonical histone substrates, emerging evidence has identified non-histone targets of KDM4C, expanding its functional repertoire.
Overexpression and amplification of the KDM4C gene are frequently observed in a variety of human cancers, including breast, prostate, lung, and esophageal cancers, where it often correlates with poor prognosis.[1][3][4] Its role in promoting tumorigenesis is attributed to its ability to modulate key signaling pathways that control cell proliferation, survival, metabolism, and genomic stability. This technical guide provides a comprehensive overview of the known substrates of KDM4C, the biological pathways it regulates, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of drug discovery and development.
KDM4C Substrates
The enzymatic activity of KDM4C is central to its biological function. Its substrates can be broadly categorized into histone and non-histone proteins.
Histone Substrates
The primary and most well-characterized substrates of KDM4C are methylated lysine residues on histone H3. By removing repressive methyl marks, KDM4C facilitates a more open chromatin state, leading to transcriptional activation of its target genes.
| Substrate | Modification | Cellular Context | References |
| Histone H3 | Lysine 9 trimethylation (H3K9me3) | Gene promoters | [1][5][6] |
| Histone H3 | Lysine 9 dimethylation (H3K9me2) | Gene promoters | [1] |
| Histone H3 | Lysine 36 trimethylation (H3K36me3) | Gene bodies | [1][2] |
| Histone H3 | Lysine 36 dimethylation (H3K36me2) | Gene bodies | [2] |
Non-Histone Substrates
Recent studies have begun to uncover non-histone substrates of KDM4C, indicating a broader role in cellular regulation beyond epigenetics.
| Substrate | Modification Site | Biological Outcome | References |
| p53 | Lysine 372 monomethylation (p53K372me1) | Suppression of p53 pro-apoptotic functions | [7] |
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
Understanding the enzymatic properties of KDM4C and the potency of its inhibitors is crucial for drug development. The following tables summarize key quantitative data from various studies.
Enzyme Kinetic Parameters
| Substrate | Km (μM) | Reference |
| 8-meric H3K9me3 peptide | 281 (Kprime) | [8] |
| H31-15K9me3 peptide | 23.2 ± 4.3 | [9] |
| 2-Oxoglutarate (2OG) | 24.7 ± 6.7 | [9] |
| Oxygen (O2) | 173 ± 23 | [9] |
Inhibitor IC50 Values
| Inhibitor | IC50 (μM) | Assay Type | Reference |
| NCDM-32B | 1.0 | Enzyme assay | [10] |
| Caffeic acid | 13.7 | In vitro demethylase assay | [11] |
| SD70 | 30 | In vitro demethylase assay | [11] |
| QC6352 (Compound 34) | 0.012 | In vitro demethylase assay | [12] |
| Compound 17 | 0.064 | TR-FRET assay | [13] |
| JIB-04 | 0.23 - 1.1 | ELISA assay | [13] |
| B3 (Compound 22) | 0.01 (for KDM4B) | Antibody-based fluorometric assay | [13] |
| Disulfide 37 | 30 | TR-FRET assay | [13] |
Biological Pathways Regulated by KDM4C
KDM4C is implicated in a multitude of signaling pathways that are fundamental to cancer biology. Its ability to regulate gene expression and interact with key signaling molecules places it at the nexus of several oncogenic processes.
HIF-1α Signaling and Hypoxia Response
Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and activates genes involved in angiogenesis, metabolic adaptation, and metastasis. KDM4C is a crucial coactivator of HIF-1α.[1][14][15] KDM4C can be transcriptionally induced by HIF-1, creating a positive feedback loop. It enhances HIF-1α's transcriptional activity by demethylating H3K9me3 at the promoters of HIF-1α target genes, such as VEGFA.[1][15] Furthermore, KDM4C can interact with STAT3 to cooperatively activate HIF1α/VEGFA signaling.[1]
KDM4C in HIF-1α Signaling Pathway.
c-Myc and AKT Signaling Pathways
KDM4C plays a significant role in promoting cell proliferation and survival through the activation of the proto-oncogene c-Myc and the PI3K/AKT signaling pathway.[3][4] KDM4C can directly bind to the c-Myc promoter, remove the repressive H3K9me3 mark, and thereby upregulate its expression.[7] In prostate cancer, KDM4C has been shown to stimulate cell proliferation by activating both AKT and c-Myc.[3][4] Knockdown of KDM4C leads to decreased phosphorylation of AKT and its downstream targets like mTOR, alongside a reduction in c-Myc protein levels.[3][16]
KDM4C Regulation of c-Myc and AKT Pathways.
ATF4 and Amino Acid Metabolism
KDM4C is a key regulator of cellular metabolism, particularly amino acid synthesis and transport, through its interaction with Activating Transcription Factor 4 (ATF4).[5][17] KDM4C directly activates the transcription of ATF4 by demethylating H3K9me3 on its promoter.[5] Subsequently, KDM4C and ATF4 cooperate to activate the expression of genes in the serine biosynthesis pathway, such as PHGDH and PSAT1.[5] This metabolic reprogramming is crucial for sustaining the high proliferative rate of cancer cells.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of KDM4C-IN-1 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysine-specific demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family, has emerged as a significant target in oncology due to its role in the epigenetic regulation of gene expression promoting cancer progression. KDM4C-IN-1 is a potent and selective inhibitor of KDM4C, demonstrating significant potential for therapeutic development. This technical guide provides a comprehensive overview of the structural basis of this compound inhibition, including quantitative biochemical data, detailed experimental methodologies, and visualizations of the associated molecular pathways and experimental workflows.
Introduction to KDM4C and its Inhibition
Histone lysine (B10760008) demethylases are critical regulators of the epigenetic landscape, and their dysregulation is implicated in various cancers. The KDM4 subfamily, including KDM4C, specifically removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to altered gene expression. KDM4C has been identified as an oncogene in several cancers, including breast and prostate cancer.[1] The development of small molecule inhibitors targeting KDM4C is a promising strategy for cancer therapy. This compound has been identified as a highly potent inhibitor of KDM4C, exhibiting low nanomolar efficacy in biochemical assays.[2]
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary target and its effect on cancer cell lines have been quantitatively determined. A summary of the available data is presented below.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4C | 8 | Biochemical | [2] |
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | HepG2 | 0.8 | Cell Growth | [2] |
| This compound | A549 | 1.1 | Cell Growth | [2] |
Structural Basis of Inhibition
While a co-crystal structure of KDM4C with this compound is not publicly available, the structural basis of its inhibition can be inferred from the extensive structural biology of the KDM4 family with other inhibitors.
The KDM4C Active Site
The catalytic activity of KDM4C resides within its JmjC domain. This domain coordinates a ferrous iron (Fe(II)) atom and the co-factor 2-oxoglutarate (2-OG) in its active site. The demethylation reaction proceeds via an oxidative mechanism where 2-OG is decarboxylated to succinate. The active site is a deep pocket that accommodates the histone H3 tail.
Proposed Binding Mode of this compound
Based on the structure of this compound and the known binding modes of other KDM4 inhibitors, it is proposed that this compound acts as a competitive inhibitor, likely chelating the active site Fe(II) and mimicking the binding of the 2-OG co-factor. The heterocyclic core of this compound is positioned to interact with key residues in the active site, preventing the binding of 2-OG and the histone substrate. Molecular docking studies of similar inhibitors with KDM4A have provided insights into the potential interactions.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further drug development. The following sections provide representative methodologies based on established practices for KDM4 inhibitors.
Synthesis of this compound
The synthesis of this compound is described by Letfus et al. in Bioorganic & Medicinal Chemistry, 2020.[2] While the full detailed protocol is proprietary to the publication, the general approach for synthesizing similar small molecule inhibitors involves multi-step organic synthesis.
Recombinant KDM4C Expression and Purification
-
Expression: The human KDM4C catalytic domain (e.g., amino acids 1-350) is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag). The vector is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)). Protein expression is induced by adding IPTG to the culture medium.
-
Purification: The bacterial cells are harvested and lysed. The soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA agarose) to capture the His-tagged KDM4C. The protein is eluted and further purified by size-exclusion chromatography to obtain a highly pure and active enzyme.
In Vitro KDM4C Inhibition Assay (AlphaLISA)
The inhibitory activity of this compound is typically determined using a biochemical assay such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
-
Principle: The assay measures the demethylation of a biotinylated histone H3K9me3 peptide substrate by KDM4C. The product, H3K9me2, is detected by an antibody specific to this modification, which is conjugated to an acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Protocol:
-
Recombinant KDM4C is incubated with this compound at various concentrations in an assay buffer containing Fe(II) and ascorbate.
-
The reaction is initiated by the addition of the biotinylated H3K9me3 peptide substrate and 2-OG.
-
The reaction is allowed to proceed for a defined time at room temperature.
-
The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin donor beads are added.
-
After incubation in the dark, the plate is read on an Alpha-enabled plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assays
The anti-proliferative activity of this compound in cancer cell lines is assessed using standard cell viability assays, such as the MTT or CellTiter-Glo assay.
KDM4C Signaling Pathway
KDM4C plays a role in various signaling pathways that are critical for cancer cell proliferation and survival. By demethylating H3K9me3, a repressive histone mark, KDM4C activates the transcription of oncogenes.
Conclusion
This compound is a potent and selective inhibitor of KDM4C with demonstrated anti-proliferative effects in cancer cell lines. While the precise structural details of its binding to KDM4C await elucidation by co-crystallography, the available data strongly suggest a competitive inhibition mechanism involving chelation of the active site iron and occupation of the 2-OG binding pocket. The provided methodologies offer a framework for the further investigation and development of this compound and other KDM4C inhibitors as potential cancer therapeutics. This technical guide serves as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
Kdm4C-IN-1: An In-depth Technical Guide to the KDM4C Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the histone demethylase KDM4C and its potent inhibitor, Kdm4C-IN-1. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases, is a critical epigenetic regulator implicated in various cancers through its removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Its role in key oncogenic signaling pathways, including HIF-1α, Wnt/β-catenin, Notch, and AKT/c-Myc, has positioned it as a promising therapeutic target. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and visualizes its interactions within relevant signaling cascades.
Introduction to KDM4C
KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase that plays a crucial role in chromatin dynamics and gene expression. By demethylating di- and trimethylated H3K9 and H3K36, KDM4C removes repressive histone marks, leading to a more open chromatin state and transcriptional activation of target genes. Overexpression of KDM4C has been observed in a variety of malignancies, including breast, prostate, colon, and lung cancers, where it contributes to tumor initiation, progression, and therapeutic resistance. Its multifaceted involvement in critical cellular processes makes it an attractive target for anti-cancer drug development.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to target the catalytic activity of KDM4C. Its potency and cellular effects highlight its potential as a chemical probe to investigate KDM4C biology and as a lead compound for drug discovery programs.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and other relevant KDM4 inhibitors are summarized in the table below. This data is crucial for comparing efficacy and selectivity.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM4C | 8 | Biochemical Assay | [1] |
| QC6352 | KDM4A | 104 | Biochemical Assay | [2] |
| KDM4B | 56 | Biochemical Assay | [2] | |
| KDM4C | 35 | Biochemical Assay | [2] | |
| KDM4D | 104 | Biochemical Assay | [2] | |
| JIB-04 | KDM4A (JMJD2A) | 445 | Cell-free Assay | [3] |
| KDM4B (JMJD2B) | 435 | Cell-free Assay | [3] | |
| KDM4C (JMJD2C) | 1100 | Cell-free Assay | [3] | |
| KDM4D (JMJD2D) | 290 | Cell-free Assay | [3] | |
| KDM2/7-IN-1 | KDM4C | >83,000 | Biochemical Assay | [2] |
| IOX1 | KDM4C | 600 | Biochemical Assay | [3] |
Cellular Activity
This compound has demonstrated anti-proliferative effects in various cancer cell lines, underscoring its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.8 | MTS Assay | [4] |
| A549 | Lung Cancer | 1.1 | Alamar Blue Assay | [4] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 4 | BrdU Incorporation | [1] |
Experimental Protocols
Detailed methodologies for key in vitro and cell-based assays are provided below to facilitate the study of KDM4C and its inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a robust method for quantifying the enzymatic activity of KDM4C and assessing the potency of inhibitors like this compound. The protocol is adapted from a general method for KDM4B.[5]
Materials:
-
Recombinant human KDM4C protein
-
Biotinylated histone H3K9me3 peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 100 µM 2-oxoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20
-
Detection Reagents: Europium-labeled anti-H3K9me2 antibody and streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KDM4C enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K9me3 peptide substrate (final concentration ~500 nM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 320 nm).
-
Calculate the ratio of the two emission signals and determine IC50 values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, bead-based immunoassay suitable for high-throughput screening of KDM4C inhibitors.[6]
Materials:
-
Recombinant human KDM4C protein
-
Biotinylated histone H3K9me3 peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% BSA, 0.01% Tween-20
-
Streptavidin-coated Donor beads and anti-H3K9me2 antibody-conjugated Acceptor beads
-
384-well ProxiPlate
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO to the wells.
-
Add 2.5 µL of KDM4C enzyme solution to each well.
-
Add 2.5 µL of the biotinylated H3K9me3 peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of a mixture containing the anti-H3K9me2 Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable reader.
-
Determine IC50 values from the resulting dose-response curves.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agar (prepared as 1.2% and 0.7% solutions in water, autoclaved)
-
This compound
-
6-well plates
Procedure:
-
Prepare the bottom agar layer by mixing 1.2% agar with 2x complete medium at a 1:1 ratio to get a final concentration of 0.6% agar.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.
-
Prepare the top agar layer by mixing a single-cell suspension (e.g., 8,000 cells/well) in complete medium with 0.7% agar to a final concentration of 0.35% agar.
-
Include different concentrations of this compound in the top agar layer.
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with complete medium containing the inhibitor every 3-4 days.
-
Stain the colonies with crystal violet and count them using a microscope.
KDM4C in Signaling Pathways
KDM4C is a key player in several signaling pathways that are fundamental to cancer development and progression. Understanding these pathways provides a rationale for the therapeutic targeting of KDM4C.
HIF-1α Signaling Pathway
Under hypoxic conditions, KDM4C is transcriptionally upregulated by Hypoxia-Inducible Factor 1α (HIF-1α).[7] KDM4C then acts as a co-activator for HIF-1α, demethylating H3K9me3 at the promoter regions of HIF-1α target genes, creating a positive feedback loop that enhances the hypoxic response and promotes angiogenesis and metabolic reprogramming in cancer cells.[8][9]
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a critical role in development and cancer. Upon Wnt stimulation, GSK3β is inhibited, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate target gene expression. KDM4C is stabilized by Wnt signaling and interacts with β-catenin to demethylate H3K9me3 at the promoters of Wnt target genes, such as JAG1, thereby amplifying the transcriptional output of the pathway.[10][11][12]
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions. KDM4C can regulate the Notch pathway by controlling the expression of the Notch ligand, Jagged1 (JAG1). As mentioned, JAG1 is a Wnt target gene, and KDM4C's role in the Wnt pathway contributes to its expression. Increased JAG1 expression leads to the activation of Notch signaling in neighboring cells, promoting processes like cancer stem cell maintenance.[13]
AKT/c-Myc Signaling Pathway
The PI3K/AKT pathway is a central signaling node that regulates cell growth, proliferation, and survival. KDM4C has been shown to promote the proliferation of prostate cancer cells through the activation of AKT and the upregulation of the oncogenic transcription factor c-Myc. Knockdown of KDM4C leads to decreased phosphorylation of AKT and reduced c-Myc expression.[14][15]
References
- 1. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Histone Lysine Demethylases: Impact on the Aging Process and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone demethylase KDM4C regulates sphere formation by mediating the cross talk between Wnt and Notch pathways in colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor
This document provides a comprehensive technical overview of KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of targeting histone methylation. This guide details the inhibitor's biochemical and cellular activities, outlines relevant experimental protocols, and illustrates its mechanism of action.
Core Compound Activity
This compound is a small molecule inhibitor targeting the KDM4 family of histone demethylases, with high potency for KDM4C.[1][2] KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent enzyme that removes methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3) and lysine 36 on histone H3 (H3K36me2/me3).[3] By erasing these repressive marks, KDM4C plays a crucial role in activating gene expression.[4]
The KDM4 family is frequently overexpressed in various cancers, including prostate, breast, and non-small cell lung cancer (NSCLC), where it contributes to tumor progression and proliferation.[3][4][5][6] Consequently, inhibitors like this compound are valuable tools for studying the biological functions of KDM4C and represent potential therapeutic agents.
Quantitative Data
The inhibitory effects of this compound have been quantified in both biochemical and cellular assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| KDM4C | 8 | Biochemical Assay |
Data sourced from MedchemExpress.[1][2][7]
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Duration |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 0.8 | Alamar Blue | 72 hrs |
| A549 | Non-Small Cell Lung Cancer | 1.1 | Alamar Blue | 72 hrs |
Data sourced from MedchemExpress.[1][2][7]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the catalytic activity of the KDM4C enzyme. This prevents the demethylation of its primary substrates, H3K9me3 and H3K36me3. The resulting accumulation of these repressive histone marks at gene promoters leads to chromatin condensation and transcriptional repression of KDM4C target genes. Many of these target genes are involved in critical cellular processes such as cell cycle progression and proliferation, including pathways like AKT and c-Myc.[5] By forcing a transcriptionally repressed state for these oncogenic drivers, this compound exerts its antiproliferative effects.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.
1. Biochemical IC₅₀ Determination (AlphaLISA Assay)
This assay quantifies the ability of an inhibitor to block the demethylase activity of recombinant KDM4C on a biotinylated histone H3 peptide substrate.
-
Reagents and Materials:
-
Recombinant full-length KDM4C enzyme.
-
Biotinylated H3K9me3 peptide substrate.
-
AlphaLISA anti-H3K9me2 acceptor beads.
-
Streptavidin-coated donor beads.
-
Assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.
-
This compound serially diluted in DMSO.
-
384-well microplates.
-
-
Protocol:
-
Prepare a reaction mixture containing KDM4C enzyme and its cofactors (2-OG, Fe(II), ascorbate) in assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the KDM4C enzyme mixture to the wells.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads (coated with an antibody specific for the demethylated product, H3K9me2) and streptavidin donor beads.
-
Incubate in the dark for 60 minutes to allow bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Calculate percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC₅₀ value.
-
2. Cellular Proliferation Assay (Alamar Blue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
-
Reagents and Materials:
-
A549 or HepG2 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
AlamarBlue™ HS Cell Viability Reagent.
-
96-well clear-bottom black plates.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) in fresh media.
-
Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.
-
Incubate for 2-4 hours, protected from light. Metabolically active cells reduce the blue resazurin (B115843) component to the pink, highly fluorescent resorufin.
-
Measure fluorescence or absorbance on a plate reader.
-
Normalize the results to the DMSO-treated control wells and plot the dose-response curve to calculate the IC₅₀ for cell growth inhibition.[1]
-
3. Western Blot for Global Histone Methylation
This experiment directly assesses the effect of this compound on the levels of its target histone marks within cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549).
-
This compound.
-
Histone extraction buffer.
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3 (for loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Culture cells and treat them with this compound at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC₅₀) and a DMSO control for 24-72 hours.
-
Harvest the cells and perform acid extraction to isolate histone proteins.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K9me3, H3K36me3, or total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize the levels of H3K9me3/H3K36me3 to the total H3 loading control to determine the change in global histone methylation. An effective inhibitor should cause a dose-dependent increase in these marks.
-
Experimental and Logic Workflow
The evaluation of a targeted inhibitor like this compound follows a logical progression from in vitro characterization to cellular mechanism and functional outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of KDM4C in Cell Differentiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular differentiation is a fundamental process by which a less specialized cell becomes a more specialized cell type. This intricate process is tightly regulated by a complex interplay of genetic and epigenetic factors. Among the epigenetic regulators, histone demethylases have emerged as critical players in orchestrating the dynamic changes in chromatin structure that are necessary for lineage-specific gene expression. This technical guide focuses on the pivotal role of Lysine-Specific Demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family, in directing cell fate decisions.
KDM4C, also known as JMJD2C, primarily catalyzes the demethylation of trimethylated histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me2/3), epigenetic marks that are generally associated with transcriptional repression and elongation, respectively.[1][2][3] By removing these repressive marks, KDM4C facilitates the activation of key developmental genes, thereby driving the differentiation of stem and progenitor cells into various specialized lineages. This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the function of KDM4C in cell differentiation, with a focus on endothelial, trophoblastic, myogenic, neural, adipogenic, and osteogenic lineages.
KDM4C's Mechanism of Action in Cell Differentiation
The primary mechanism by which KDM4C influences cell differentiation is through its enzymatic activity, which directly impacts the chromatin landscape. KDM4C utilizes Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation of H3K9me3 and H3K36me2/3.[4] The removal of the repressive H3K9me3 mark from the promoters of lineage-specific genes is a key step in their transcriptional activation.
Furthermore, KDM4C can be recruited to specific genomic loci through its interaction with transcription factors. This targeted demethylation ensures the timely and precise activation of genes required for a particular differentiation program.
KDM4C in Key Signaling Pathways
KDM4C activity is intricately linked with major signaling pathways that govern cell fate decisions. Understanding these connections is crucial for elucidating the complete picture of its regulatory role.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis. Evidence suggests a direct interaction between KDM4C and key components of this pathway. In the context of glioblastoma, Wnt signaling stabilizes KDM4C, leading to its accumulation and recruitment to Wnt target gene promoters by β-catenin.[5][6][7] This interaction facilitates the demethylation of H3K9me3 and transcriptional activation.[5][6][7] A similar mechanism is likely at play during embryonic development and cell differentiation.
PI3K/Akt Signaling
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and differentiation. Studies have indicated a connection between KDM4C and this pathway, particularly in the context of cancer cell proliferation where KDM4C knockdown leads to decreased phosphorylation of AKT.[1][8] In porcine-induced pluripotent stem cells converting to trophoblast-like stem cells, proteins interacting with KDM4C were enriched in the PI3K-Akt signaling pathway.[2] This suggests that KDM4C may influence cell differentiation by modulating the activity of this pathway, although the precise molecular interactions require further investigation.
KDM4C's Role in Specific Cell Lineages
KDM4C has been implicated in the differentiation of a diverse range of cell types. The following sections summarize its function in specific lineages, supported by quantitative data where available.
Endothelial Differentiation
KDM4C plays an indispensable role in the differentiation of embryonic stem cells (ESCs) into endothelial cells.[9] It acts in concert with KDM4A, with each having distinct targets. KDM4C specifically binds to the promoter of VE-cadherin (CDH5), a key endothelial cell adhesion molecule, to demethylate H3K9me3 and activate its expression.[10]
| Experimental Condition | Cell Type | Effect | Fold Change/Percentage | Reference |
| KDM4C siRNA knockdown | Mouse ESCs | Decreased VE-cadherin expression | ~80% reduction in mRNA | [10] |
| KDM4C siRNA knockdown | Mouse ESCs | Reduced Flk1 expression | ~90% reduction in mRNA | [10] |
| KDM4A siRNA knockdown | Mouse ESCs | No significant effect on KDM4C expression | - | [10] |
Trophoblast Differentiation
KDM4C is a crucial factor in the conversion of porcine induced pluripotent stem cells (piPSCs) into trophoblast-like stem cells (TLSCs).[2] It functions downstream of the transcription factor ESRRB and upregulates the expression of the key trophoblast lineage marker, CDX2.[2]
| Experimental Condition | Cell Type | Effect | Fold Change/Percentage | Reference |
| KDM4C overexpression | piPSCs | Upregulation of CDX2 mRNA | Significant increase | [2] |
| KDM4C overexpression | piPSCs | Upregulation of KRT8 mRNA | Significant increase | [2] |
| KDM4C inhibitor (ML324) treatment | E-piPSCs | Reduced CDX2 and KRT8 expression | Significant reduction | [2] |
Myogenic Differentiation
During skeletal muscle differentiation, KDM4C expression increases in the early stages.[11] It interacts with and stabilizes the master myogenic regulatory factor MYOD by preventing its methylation and subsequent degradation.[11] KDM4C also removes H3K9me3 from the promoters of myogenic genes, enhancing their transcription as part of the MYOD transcriptional complex.[11]
Neural Differentiation
KDM4C is involved in the proliferation and differentiation of neural stem cells (NSCs). Overexpression of KDM4C in mouse hippocampal NSCs promotes their proliferation by upregulating the expression of Apolipoprotein E (ApoE).[12]
Adipogenic and Osteogenic Differentiation
The role of the KDM4 family in adipogenesis and osteogenesis is complex and appears to be member-specific. While KDM4A and KDM4B have been more extensively studied in these lineages, KDM4C has been shown to negatively affect the expression of the master adipogenic regulator PPARγ, independent of its demethylase activity.[13] In osteogenesis, other KDM family members like KDM4B and KDM6B have been shown to play a positive role.[14][15] Further research is needed to fully elucidate the specific functions of KDM4C in these differentiation processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of KDM4C in cell differentiation.
Endothelial Cell Differentiation from Mouse ESCs
This protocol is adapted from established methods for the directed differentiation of mouse ESCs into endothelial cells.[4][11]
Materials:
-
Mouse embryonic stem cells (e.g., D3 line)
-
ESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% L-glutamine, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.
-
Differentiation medium: α-MEM supplemented with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol.
-
Collagen IV-coated plates
-
Recombinant mouse VEGF
Procedure:
-
Culture mESCs on a feeder layer of mouse embryonic fibroblasts (MEFs) in ESC medium.
-
To initiate differentiation, passage the ESCs onto gelatin-coated plates without feeders for 24-48 hours.
-
Dissociate the ESCs into a single-cell suspension using trypsin and plate them onto collagen IV-coated dishes at a density of 1.5 x 10^4 cells/cm² in differentiation medium.
-
On day 4 of differentiation, add 50 ng/mL of recombinant mouse VEGF to the medium.
-
Continue culture until day 6-8, at which point endothelial cell markers such as VE-cadherin can be assessed by qPCR, Western blot, or immunofluorescence.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to assess KDM4C binding to target gene promoters.
Materials:
-
Differentiated cells (approximately 1-2 x 10^7 cells per IP)
-
Formaldehyde (B43269) (1% final concentration for cross-linking)
-
Glycine (B1666218) (0.125 M final concentration for quenching)
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Anti-KDM4C antibody (validated for ChIP, e.g., Novus Biologicals NBP1-49600)[16]
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (for reverse cross-linking)
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., VE-cadherin promoter primers)[17][18]
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-KDM4C antibody or IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of target DNA sequences by qPCR.
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA (reverse transcribed from RNA extracted from cells of interest)
-
qPCR primers for KDM4C and target genes (e.g., VE-cadherin, CDX2)[2][17][18][19]
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Design and validate qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KDM4C (e.g., Novus Biologicals NBP1-49600)[16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against KDM4C overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
KDM4C is a critical epigenetic regulator that plays a multifaceted role in directing cell differentiation across various lineages. Its ability to demethylate H3K9me3 and H3K36me2/3 at the promoters of key developmental genes, often in concert with major signaling pathways like Wnt and PI3K-Akt, underscores its importance in cell fate determination. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of KDM4C.
Future research should focus on several key areas. A comprehensive, genome-wide understanding of KDM4C's targets during the differentiation of various cell types using techniques like ChIP-seq will be invaluable.[20][21][22] Further elucidation of the precise molecular interactions between KDM4C and signaling pathway components will provide a more complete picture of its regulatory network. Finally, the development of highly specific and potent small molecule inhibitors of KDM4C will not only be a powerful tool for basic research but also holds therapeutic promise for regenerative medicine and the treatment of diseases characterized by aberrant differentiation, such as cancer. The continued investigation into the role of KDM4C in cell differentiation is poised to uncover novel mechanisms of epigenetic regulation and open up new avenues for therapeutic intervention.
References
- 1. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4C Contributes to Trophoblast-like Stem Cell Conversion from Porcine-Induced Pluripotent Stem Cells (piPSCs) via Regulating CDX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Chromatin Signals Direct and Regulate the Activity of Lysine Demethylase 4C (KDM4C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Differentiation of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone demethylase Kdm5c regulates osteogenesis and bone formation via PI3K/Akt/HIF1α and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine (K)-specific Demethylase 4C/KDM4C/JMJD2C Antibody - BSA Free (NBP1-49600): Novus Biologicals [novusbio.com]
- 17. Cadmium exposure enhances VE-cadherin expression in endothelial cells via suppression of ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. Young Lab :: Data Download [younglab.wi.mit.edu]
- 21. cd-genomics.com [cd-genomics.com]
- 22. [PDF] ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity | Semantic Scholar [semanticscholar.org]
The Jumonji C Domain and KDM4C Activity: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among these, histone methylation is a key regulatory mark, dynamically controlled by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing proteins are a major family of histone demethylases that play crucial roles in various biological processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the JmjC domain, with a specific focus on the lysine (B10760008) demethylase 4C (KDM4C), a member of this family that has emerged as a significant target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the enzyme's function, its role in signaling pathways, quantitative data on its activity, and methodologies for its study.
The Jumonji C (JmjC) Domain: A Conserved Catalytic Core
The Jumonji C (JmjC) domain is the catalytic heart of a large family of histone lysine demethylases (KDMs). These enzymes are non-heme iron(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases.[1][2] The catalytic mechanism involves the oxidative demethylation of lysine residues on histone tails, a process that requires molecular oxygen.[1] This reaction proceeds through the hydroxylation of the methyl group, leading to the formation of an unstable hemiaminal intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and the demethylated lysine.[1] The JmjC domain itself forms a characteristic double-stranded β-helix fold that coordinates the essential Fe(II) cofactor and the co-substrate 2-oxoglutarate.[2]
KDM4C: A Key Regulator of Histone Methylation
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the KDM4 subfamily of JmjC domain-containing proteins. It specifically demethylates trimethylated and dimethylated lysine 9 and lysine 36 of histone H3 (H3K9me3/me2 and H3K36me3/me2).[3][4] The removal of the repressive H3K9me3 mark is associated with transcriptional activation, while the demethylation of H3K36me3, a mark linked to transcriptional elongation, suggests a complex regulatory role for KDM4C in gene expression.[3]
Quantitative Analysis of KDM4C Enzymatic Activity
The enzymatic activity of KDM4C has been characterized using various histone peptide substrates. The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate (kcat), provide a quantitative measure of the enzyme's efficiency and substrate preference. The catalytic efficiency (kcat/Km) is a key parameter for comparing the enzyme's activity on different substrates.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H3(1-24)K9me3 | 1.8 ± 0.3 | 0.11 ± 0.01 | 61,111 | [5] |
| H3(1-24)K9me2 | 3.3 ± 0.6 | 0.18 ± 0.01 | 54,545 | [5] |
| H3(1-24)K4me3K9me3 | 0.11 ± 0.03 | 0.06 ± 0.002 | 545,455 | [6] |
| H3(1-24)K4me3K9me2 | 0.12 ± 0.02 | 0.16 ± 0.01 | 1,333,333 | [6] |
| 8-meric H3K9me3 | 3.0 ± 0.8 | 0.23 ± 0.01 | 76,667 | [7] |
Note: The presence of H3K4me3 significantly enhances the catalytic efficiency of KDM4C for H3K9me3 and H3K9me2 demethylation, primarily by decreasing the Km value, which suggests that H3K4me3 increases the affinity of KDM4C for its substrate.[6]
KDM4C in Cellular Signaling Pathways
KDM4C is implicated in several critical signaling pathways that control cell proliferation, survival, and differentiation. Its overexpression has been linked to the progression of various cancers.
KDM4C in AKT and c-Myc Signaling
KDM4C plays a significant role in promoting cell proliferation in prostate cancer through the activation of the AKT and c-Myc signaling pathways.[1][8] Knockdown of KDM4C leads to decreased phosphorylation of AKT at both Threonine 308 and Serine 473, as well as reduced levels of total AKT and c-Myc protein.[8][9] Conversely, overexpression of either AKT or c-Myc can rescue the suppressive effects of KDM4C knockdown on cell proliferation.[1][8] This indicates that KDM4C acts upstream to positively regulate these two key oncogenic pathways.
KDM4C in the Wnt/β-catenin Signaling Pathway
In the context of glioblastoma, KDM4C is a downstream target of the Wnt/β-catenin signaling pathway.[2][10][11][12] Activation of Wnt signaling leads to the stabilization of KDM4C protein.[2][10] Stabilized KDM4C is then recruited to the β-catenin/TCF4 transcriptional complex at the promoters of Wnt target genes.[2] By demethylating the repressive H3K9me3 mark at these promoters, KDM4C facilitates transcriptional activation, promoting tumorigenesis.[2][10][11][12]
KDM4C and Notch Signaling
Evidence suggests a potential crosstalk between KDM4C and the Notch signaling pathway, particularly in colon cancer.[8] However, the direct molecular mechanisms of this interaction are not yet fully elucidated and represent an active area of research. It is hypothesized that KDM4C may epigenetically regulate the expression of key components of the Notch pathway.
Experimental Protocols for Studying KDM4C Activity
Several robust and high-throughput compatible assays are available to measure KDM4C demethylase activity, facilitating inhibitor screening and kinetic studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for studying histone demethylase activity due to their homogeneous format and high sensitivity.
Principle: The assay measures the demethylation of a biotinylated H3K9me3 peptide substrate. A terbium (Tb)-labeled antibody specific for the demethylated product (H3K9me2) serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., AF488) that binds to the biotinylated peptide acts as the acceptor. When the substrate is demethylated by KDM4C, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.[13]
-
KDM4C Enzyme: Prepare a working solution of recombinant KDM4C in assay buffer. The final concentration will need to be optimized but is typically in the nanomolar range.
-
Substrate: Prepare a working solution of biotinylated H3K9me3 peptide in assay buffer. A typical final concentration is around 1 μM.[13]
-
Detection Reagents: Prepare a solution containing Tb-anti-H3K9me2 antibody (e.g., 8 nM final concentration) and AF488-Streptavidin (e.g., 80 nM final concentration) in a suitable detection buffer.[13]
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 μL of the compound to be tested or DMSO control into the assay wells.
-
Add 5 μL of the KDM4C enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 5 μL of the biotinylated H3K9me3 substrate solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), optimized for linear reaction kinetics.
-
Stop the reaction and detect the signal by adding 5 μL of the detection reagent mixture.
-
Incubate for an additional 15-30 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
For inhibitor studies, plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based, no-wash immunoassay that is well-suited for high-throughput screening of KDM4C inhibitors.
Principle: The assay uses biotinylated H3K9me3 peptide as a substrate. After the demethylation reaction by KDM4C, the product (H3K9me2) is detected by an antibody conjugated to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the Donor and Acceptor beads are in close proximity (i.e., when the antibody binds to the demethylated substrate), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected at 615 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.5, containing 0.1% BSA.
-
KDM4C Enzyme and Substrate: Prepare as described for the TR-FRET assay.
-
Detection Reagents: AlphaLISA Acceptor beads conjugated to an anti-H3K9me2 antibody and Streptavidin-coated Donor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 μL of the compound to be tested or DMSO control to the assay wells.
-
Add 2.5 μL of the KDM4C enzyme solution.
-
Initiate the reaction by adding 2.5 μL of the biotinylated H3K9me3 substrate solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 7.5 μL of a mixture containing the anti-H3K9me2 Acceptor beads and Streptavidin Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the AlphaLISA signal on a compatible plate reader.
-
-
Data Analysis:
-
The raw AlphaLISA counts are used for analysis.
-
Normalize the data to positive and negative controls.
-
Determine IC₅₀ values for inhibitors by plotting the normalized signal against inhibitor concentration.
-
KDM4C Inhibitors in Drug Development
The oncogenic roles of KDM4C have made it an attractive target for the development of small molecule inhibitors. A variety of inhibitors have been identified, ranging from broad-spectrum JmjC inhibitors to more selective KDM4C antagonists.
| Inhibitor | Target(s) | IC₅₀ (KDM4C) | Assay Type | Reference |
| JIB-04 | Pan-JmjC | 1.1 μM | Cell-free | [14] |
| IOX1 | Broad-spectrum 2-OG oxygenase | 0.6 μM | - | [15] |
| NCDM-32B | KDM4A/C | 1.0 μM | In vitro enzyme | [15][16] |
| KDM4C-IN-1 | KDM4C | 8 nM | - | [15] |
| CP2 | KDM4A/C | 29 nM | - | [14] |
| Caffeic acid | KDM4C/KDM6A | 13.7 μM | - | [17] |
| Hydroxamate analog 31 | KDM4C/A | 1.0 μM | - | [18] |
Conclusion
The JmjC domain-containing histone demethylase KDM4C is a critical epigenetic regulator with well-defined roles in histone modification and the control of key cellular signaling pathways. Its involvement in cancer progression has positioned it as a promising therapeutic target. This technical guide has provided a comprehensive overview of the JmjC domain, the enzymatic activity of KDM4C, its function in the AKT/c-Myc and Wnt/β-catenin pathways, and detailed protocols for its study. The availability of robust high-throughput screening assays and the growing arsenal (B13267) of potent and selective inhibitors will undoubtedly accelerate the development of novel epigenetic therapies targeting KDM4C for the treatment of cancer and other diseases. Further research into the less-understood aspects of KDM4C regulation, such as its potential interplay with the Notch signaling pathway, will continue to uncover new avenues for therapeutic intervention.
References
- 1. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Opposing Chromatin Signals Direct and Regulate the Activity of Lysine Demethylase 4C (KDM4C) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
Kdm4C-IN-1: A Technical Guide for Studying Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Kdm4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details its mechanism of action, provides quantitative data on its activity, outlines key experimental protocols for its use in studying chromatin remodeling, and visualizes its role in relevant signaling pathways.
Introduction to KDM4C and Chromatin Remodeling
KDM4C, also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. It plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated lysine 9 of histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 of histone H3 (H3K36me2/3). The removal of the repressive H3K9me3 mark and the regulatory H3K36me3 mark by KDM4C leads to alterations in chromatin structure, influencing gene transcription. Dysregulation of KDM4C activity has been implicated in various cancers, making it a compelling target for therapeutic intervention and a valuable tool for studying the intricacies of chromatin biology.
This compound is a potent small molecule inhibitor of KDM4C, enabling researchers to probe the functional consequences of KDM4C inhibition in both biochemical and cellular contexts. Its utility lies in its ability to acutely and reversibly block KDM4C's demethylase activity, allowing for the investigation of its role in gene expression, cell proliferation, and other cellular processes.
Quantitative Data for this compound and Other KDM4C Inhibitors
The following table summarizes the key quantitative data for this compound and provides a comparison with other known KDM4C inhibitors. This allows for a comprehensive assessment of its potency and selectivity.
| Compound | Target | IC50 / Ki | Cell-Based Assay | Cell Line | IC50 | Citation |
| This compound | KDM4C | 8 nM (IC50) | Antiproliferative | HepG2 | 0.8 µM | [1][2][3] |
| Antiproliferative | A549 | 1.1 µM | [1][2][3] | |||
| QC6352 | KDM4C | 35 nM (IC50) | Antiproliferative (BrdU) | KYSE-150 | 830 nM (EC50) | [4] |
| KDM4A | 104 nM (IC50) | [2] | ||||
| KDM4B | 56 nM (IC50) | [2] | ||||
| KDM4D | 104 nM (IC50) | [2] | ||||
| JIB-04 | KDM4C (JMJD2C) | 1100 nM (IC50) | Not specified | Not specified | Not specified | [2] |
| IOX1 | KDM4C | 0.6 µM (IC50) | Not specified | Not specified | Not specified | [2] |
| NCDM-32B | KDM4C | 1.0 µM (IC50) | Not specified | Not specified | Not specified | [2] |
| KDM4A | 3.0 µM (IC50) | [2] | ||||
| KDM2/7-IN-1 | KDM4C | 83 µM (IC50) | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate chromatin remodeling and its cellular effects.
Biochemical Assay for KDM4C Inhibition (TR-FRET)
This protocol is adapted from a high-throughput screening method for KDM4B inhibitors and can be applied to KDM4C with minor modifications[1][6].
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the demethylation of a biotinylated H3K9me3 peptide substrate by KDM4C. Inhibition of KDM4C results in a decrease in the demethylated product, leading to a change in the FRET signal.
Materials:
-
Recombinant human KDM4C enzyme
-
Biotinylated H3K9me3 peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20
-
This compound (or other inhibitors) dissolved in DMSO
-
Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor fluorophore
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 4 µL of KDM4C enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K9me3 peptide substrate (e.g., 200 nM final concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the detection reagent mix containing the Europium-labeled antibody and Streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm/615 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Antiproliferation Assay (MTS Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines like HepG2 and A549[1][2][3].
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
HepG2 or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing a ChIP experiment to investigate the effect of this compound on the histone methylation status at specific genomic loci.
Principle: ChIP is a technique used to determine the in vivo association of a specific protein with a particular DNA sequence. Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., H3K9me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody against the histone mark of interest (e.g., anti-H3K9me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of the histone mark.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving KDM4C and a typical experimental workflow for studying chromatin remodeling with this compound.
Caption: KDM4C signaling pathways and the inhibitory effect of this compound.
Caption: Experimental workflow for studying chromatin remodeling with this compound.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KDM4C-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4C-IN-1 is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C, with a reported IC50 of 8 nM. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including HepG2 and A549 cells.[1][2] This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in cell culture experiments, aiding researchers in the fields of epigenetics, oncology, and drug discovery.
Data Presentation
This compound Properties and Activity
| Parameter | Value | Reference |
| Molecular Formula | C14H13N5O3 | [2] |
| Molecular Weight | 299.28 g/mol | [2] |
| IC50 (KDM4C) | 8 nM | [1][2] |
| IC50 (HepG2 cells) | 0.8 µM | [1][2] |
| IC50 (A549 cells) | 1.1 µM | [1][2] |
Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 3 mg/mL (10.02 mM) | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. Saturation is unknown above this concentration.[1][2] |
Stock Solution Preparation (for 1 mg of this compound)
| Desired Stock Concentration | Volume of DMSO to Add |
| 10 mM | 334.14 µL |
| 5 mM | 668.27 µL |
| 1 mM | 3.3414 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Based on the desired stock concentration (refer to the Stock Solution Preparation table), add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in your final volume of cell culture medium (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to control for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize toxicity.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
KDM4C Signaling in the Wnt/β-catenin Pathway
References
Application Notes and Protocols for Kdm4C-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm4C-IN-1 is a potent and specific inhibitor of the histone lysine (B10760008) demethylase KDM4C, also known as JMJD2C. KDM4C is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1] The removal of the repressive H3K9me3 mark by KDM4C leads to a more open chromatin structure, facilitating gene expression. Dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound offers a valuable tool for investigating the biological functions of KDM4C and for assessing its therapeutic potential in cell-based models.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its effects on cell viability, target engagement, and long-term proliferative capacity.
Mechanism of Action
KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase. It catalyzes the demethylation of di- and trimethylated H3K9 and H3K36. By removing the repressive H3K9me3 mark, KDM4C promotes a euchromatic state, leading to the transcriptional activation of its target genes. This compound inhibits the demethylase activity of KDM4C, resulting in the accumulation of H3K9me3 at target gene promoters and subsequent transcriptional repression. This inhibition of KDM4C has been shown to affect several cancer-related signaling pathways, including the HIF1α/VEGFA and AKT/c-Myc pathways.[1][3]
Figure 1: Mechanism of KDM4C inhibition by this compound.
Signaling Pathways
KDM4C has been shown to be a critical regulator in several oncogenic signaling pathways.
-
HIF1α/VEGFA Pathway: In hypoxic conditions, KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a key transcription factor in the cellular response to low oxygen. KDM4C enhances the expression of HIF1α target genes, such as Vascular Endothelial Growth Factor A (VEGFA), which is a potent promoter of angiogenesis.[1][4] Inhibition of KDM4C can, therefore, suppress tumor angiogenesis by downregulating this pathway.[1]
Figure 2: KDM4C in the HIF1α/VEGFA signaling pathway.
-
AKT/c-Myc Pathway: KDM4C can also promote cell proliferation through the activation of the AKT and c-Myc signaling pathways.[3][5] c-Myc is a potent proto-oncogene that drives cell growth and proliferation. KDM4C can regulate c-Myc expression, and its inhibition leads to a decrease in c-Myc levels and a subsequent reduction in cell proliferation.[3]
References
- 1. FastScan⢠Tri-Methyl-Histone H3 (Lys27) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Kdm4C-IN-1 Treatment of HepG2 and A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C, in treating the human hepatocellular carcinoma cell line HepG2 and the human lung adenocarcinoma cell line A549.
Introduction
KDM4C (Lysine-specific demethylase 4C) is a histone demethylase that plays a crucial role in epigenetic regulation and has been identified as an oncoprotein in various cancers, including liver and lung cancer.[1][2][3] It influences cell growth, proliferation, and key signaling pathways such as AKT, c-Myc, and HIF-1α.[1][2][4] this compound is a potent and specific inhibitor of KDM4C, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme in cancer.
Data Summary
The inhibitory effect of this compound on the proliferation of HepG2 and A549 cells has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows:
| Cell Line | Cancer Type | IC50 of this compound | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.8 µM | [5][6] |
| A549 | Lung Adenocarcinoma | 1.1 µM | [5][6] |
Experimental Protocols
Herein are detailed protocols for assessing the effect of this compound on cell viability, apoptosis, and cell cycle distribution in HepG2 and A549 cells.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of HepG2 and A549 cells.
Materials:
-
HepG2 or A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
Protocol:
-
Cell Seeding:
-
Culture HepG2 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in HepG2 and A549 cells following treatment with this compound.
Materials:
-
HepG2 or A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression in HepG2 and A549 cells.
Materials:
-
HepG2 or A549 cells
-
6-well plates
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound effects.
Hypothesized Signaling Pathway of KDM4C Inhibition
Caption: KDM4C inhibition by this compound.
References
- 1. Frontiers | Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants [frontiersin.org]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Studies of KDM4C Inhibition in Mouse Models
Disclaimer: As of the latest available data, there are no published in vivo studies utilizing the specific inhibitor Kdm4C-IN-1 in mouse models. The following application notes and protocols are based on in vivo studies of other selective and pan-inhibitors of the KDM4 family, as well as genetic knockdown and knockout mouse models targeting KDM4C. These data provide a valuable framework for designing and executing future in vivo experiments with this compound.
Introduction
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me2/3 and H3K36me2/3). Its overexpression is implicated in the progression of various cancers, including breast, colon, glioblastoma, and non-small cell lung cancer, making it a compelling target for therapeutic intervention. This document provides a summary of quantitative data from in vivo studies using various KDM4C inhibitors and genetic models, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of KDM4C Inhibitors
The following tables summarize the quantitative data from in vivo studies in mouse models using different KDM4C inhibitors.
Table 1: In Vivo Efficacy of KDM4C Inhibitor QC6352
| Mouse Model | Cancer Type | Treatment | Dosage | Administration Route | Outcome |
| Patient-Derived Xenograft (PDX) | Breast Cancer | QC6352 | 50 mg/kg | Not Specified | 61% tumor growth inhibition[1] |
| PDX | Breast and Colon Cancer | QC6352 | Not Specified | Not Specified | Efficacious in both models[2][3] |
Table 2: In Vivo Efficacy of Pan-JmjC KDM Inhibitor JIB-04
| Mouse Model | Cancer Type | Treatment | Dosage | Administration Route | Outcome |
| Xenograft | Lung Cancer, Breast Cancer, Ewing Sarcoma, Hepatocellular Carcinoma | JIB-04 | Not Specified | Not Specified | Suppressed tumor growth[4] |
| Immune-competent tumor model | Not Specified | JIB-04 | Not Specified | Not Specified | Diminished tumor growth[1] |
Table 3: In Vivo Efficacy of KDM4C Inhibitor SD70
| Mouse Model | Cancer Type | Treatment | Dosage | Administration Route | Outcome |
| Xenograft | Prostate Cancer | SD70 | Not Specified | Not Specified | Inhibited tumor growth[4] |
| Xenograft | Glioblastoma (U87 cells) | SD70 | Not Specified | Not Specified | Pronounced inhibitory effect on cell proliferation[5] |
Table 4: Effects of Genetic KDM4C Depletion in Mouse Models
| Mouse Model | Cell Line | Cancer Type | Genetic Modification | Outcome |
| Xenograft | U87 | Glioblastoma | Doxycycline-inducible shKDM4C | Significant reduction in tumor volume and weight[5] |
| Xenograft | HCC827 | Non-Small Cell Lung Cancer | KDM4C overexpression | Significantly faster tumor growth |
| Xenograft | HCC827 | Non-Small Cell Lung Cancer | KDM4C overexpression + shHIF1α | Suppressed the promotion of tumor growth by KDM4C[6] |
| Knockout (Kdm4c-/-) | C57BL/6NTac | Acute Kidney Injury (IRI model) | Kdm4c knockout | More severe renal impairment and increased kidney fibrosis compared to wild-type[7] |
Experimental Protocols
Xenograft Mouse Model for Tumor Growth Assessment
This protocol is a generalized procedure based on methodologies reported in studies involving KDM4C knockdown and inhibition.[5][6]
Objective: To evaluate the effect of KDM4C inhibition on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., U87 for glioblastoma, HCC827 for NSCLC)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
4-6 week old male nude mice (e.g., BALB/c nude)
-
KDM4C inhibitor (e.g., this compound) or vehicle control
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of injection, harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.
-
Prepare the KDM4C inhibitor and vehicle control solutions according to the manufacturer's instructions or solubility tests. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized for this compound.
-
Administer the treatment as per the established schedule (e.g., daily, every 3 days).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 3 weeks or when tumors in the control group reach a predetermined size), sacrifice the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, RNA extraction).
-
Ischemia-Reperfusion Injury (IRI) Model in KDM4C Knockout Mice
This protocol is based on a study investigating the role of KDM4C in acute kidney injury.[7]
Objective: To assess the role of KDM4C in the pathophysiology of acute kidney injury using a knockout mouse model.
Materials:
-
Wild-type and Kdm4c knockout mice (e.g., C57BL/6NTac-Kdm4ctm1a(KOMP)Wtsi)
-
Anesthesia
-
Surgical instruments
-
Microvascular clamps
-
Suture materials
-
Blood collection tubes
-
Reagents for serum creatinine (B1669602) and BUN analysis
Procedure:
-
Animal Preparation:
-
Anesthetize wild-type and Kdm4c knockout mice.
-
Place the mice on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined duration (e.g., 30 minutes).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal incision.
-
For the sham group, perform the same surgical procedure without clamping the renal pedicles.
-
-
Post-operative Care and Sample Collection:
-
Provide post-operative care, including analgesics and hydration.
-
Collect blood samples at different time points post-surgery (e.g., day 3, 7, 14, and 28).
-
Sacrifice the mice at the designated endpoints and collect the kidneys for histopathological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis.
-
-
Assessment of Kidney Function:
-
Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels to assess renal function.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of KDM4C inhibitors with antiproliferative effects in cancer models [morressier.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration for Kdm4C-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm4C-IN-1 is a potent and selective inhibitor of Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C. KDM4C is a member of the JmjC domain-containing histone demethylase family that specifically removes methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. Dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways involving KDM4C to facilitate research and drug development efforts targeting this enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (KDM4C) | 8 nM | In vitro demethylase assay | [1][2][3] |
| IC₅₀ (HepG2 cells) | 0.8 µM | Cell growth inhibition | [1][2][3] |
| IC₅₀ (A549 cells) | 1.1 µM | Cell growth inhibition | [1][2][3] |
Table 1: Inhibitory Activity of this compound
KDM4C Signaling Pathway
KDM4C plays a crucial role in oncogenesis through its histone demethylase activity, which leads to the activation of various downstream signaling pathways. A key mechanism involves the removal of the repressive H3K9me3 mark from the promoters of oncogenes, leading to their transcriptional activation.
References
Application Notes and Protocols for Kdm4C-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, stability, and use of Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. The included protocols and data are intended to ensure the consistent and effective application of this compound in research and drug development settings.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for the compound in both solid and solution forms.
Table 1: this compound Storage and Stability as a Solid
| Storage Condition | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| Room Temperature | Shipping | Stable for short periods, as is common during shipping. |
Table 2: this compound Storage and Stability in Solution
| Solvent | Storage Condition | Shelf Life | Notes |
| DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1][2] |
| DMSO | -20°C | 1 month | Suitable for short-term storage of working aliquots.[1][2] |
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Careful preparation of stock solutions is essential for accurate and reproducible experimental results.
Table 3: this compound Solubility
| Solvent | Solubility | Concentration |
| DMSO | ≥ 3 mg/mL | 10.02 mM |
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add DMSO: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (Molecular Weight: 299.28 g/mol ), add 334.14 µL of DMSO.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. A clear solution should be observed.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common assays utilizing this compound.
Protocol 3.1: Cell Viability Assay (MTT/CCK8)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines, such as HepG2 and A549.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Western Blot Analysis
This protocol describes the detection of changes in protein expression or histone methylation marks following treatment with this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KDM4C, H3K9me3, AKT, c-Myc) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3.3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of this compound on the binding of KDM4C to target gene promoters and the resulting changes in histone methylation.
-
Cross-linking: Treat cells with this compound for the desired duration. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against KDM4C or a specific histone mark (e.g., H3K9me3). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes to quantify the enrichment of the target protein or histone mark.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of KDM4C and a general experimental workflow for studying the effects of this compound.
Caption: KDM4C signaling pathway in cancer.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for Cell Proliferation Assays with Kdm4C-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, in cell proliferation assays. This document includes detailed protocols for common assays, expected outcomes, and an overview of the relevant signaling pathways.
KDM4C (also known as JMJD2C) is a histone demethylase implicated in the development and progression of several cancers by removing repressive histone marks, leading to the activation of oncogenes.[1][2][3] Its inhibition presents a promising therapeutic strategy. This compound is a specific inhibitor of KDM4C with an IC50 of 8 nM.[4] It has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool for studying the role of KDM4C in cancer biology and for preclinical drug development.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the general effects of KDM4C inhibition on cell proliferation as reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 | Reference |
| KDM4C | - | Biochemical Assay | 8 nM | [4] |
| Cell Growth | HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | 0.8 µM | [4][5] |
| Cell Growth | A549 (Lung Carcinoma) | Proliferation Assay | 1.1 µM | [4][5] |
Table 2: Phenotypic Effects of KDM4C Inhibition on Cancer Cells
| Phenotype | Cell Type | Observation | Reference |
| Cell Proliferation | Triple-Negative Breast Cancer | Significant reduction after 24 and 48 hours of treatment. | [6] |
| Cell Viability | Triple-Negative Breast Cancer | Reduced cell viability. | [6] |
| Colony Formation | Prostate Cancer | Retarded colony formation on soft agar. | [7] |
| Cell Cycle | Various Cancer Cells | Can lead to cell cycle arrest. | [8] |
| Chromosome Segregation | Triple-Negative Breast Cancer | Increased number of mitotic segregation errors. | [2][6] |
Signaling Pathways Involving KDM4C
KDM4C has been shown to regulate key oncogenic signaling pathways. Understanding these pathways is crucial for interpreting the results of cell proliferation assays with this compound.
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
KDM4C promotes the expression of genes involved in cell proliferation, such as c-Myc and those in the AKT signaling pathway.[7] It can also act as a co-activator for HIF-1α, promoting angiogenesis.[9] By inhibiting KDM4C, this compound is expected to downregulate these pathways, leading to a decrease in cell proliferation.
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays, adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation.
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated or unconjugated)
-
Secondary antibody (if required)
-
Detection substrate (e.g., TMB for colorimetric, or a fluorescent substrate)
-
Stop Solution
-
96-well plates (clear for colorimetric, black for fluorescent)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[11]
-
Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[11]
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1-2 hours at room temperature.[12]
-
Secondary Antibody and Detection: If using an unconjugated primary antibody, wash and add the appropriate secondary antibody. After incubation and washing, add the detection substrate.[11]
-
Signal Measurement: After a suitable development time, add a stop solution (if necessary) and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferative capacity.
Caption: Workflow for the colony formation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope or colony counter
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Treatment can be continuous (inhibitor present throughout the incubation) or for a defined period (e.g., 24-48 hours), after which the medium is replaced with fresh medium without the inhibitor.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.[13]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity.
-
Cell Density: The optimal cell seeding density for each assay and cell line should be determined empirically to ensure that cells are in the logarithmic growth phase during the experiment.
-
Treatment Duration: The duration of treatment with this compound may need to be optimized. Time-course experiments are recommended to determine the optimal endpoint.
-
Mechanism of Action: KDM4C inhibition can lead to cell cycle arrest or apoptosis.[8] Consider performing complementary assays (e.g., flow cytometry for cell cycle analysis, Annexin V staining for apoptosis) to further elucidate the mechanism of action of this compound in your cell model.
References
- 1. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kdm4c is Recruited to Mitotic Chromosomes and Is Relevant for Chromosomal Stability, Cell Migration and Invasion of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KDM4C Activity Modulates Cell Proliferation and Chromosome Segregation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of KDM4C Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the inhibition of Lysine-specific demethylase 4C (KDM4C). This document includes detailed protocols for sample preparation, and Western blotting, as well as an overview of key signaling pathways affected by KDM4C inhibition.
Introduction to KDM4C
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, primarily H3K9me3/me2 and H3K36me3/me2.[1][2] Dysregulation of KDM4C has been implicated in the progression of various cancers, including prostate, breast, and colon cancer, making it an attractive target for therapeutic intervention.[2][3][4] Western blot analysis is a fundamental technique to assess the efficacy of KDM4C inhibitors by monitoring the expression levels of KDM4C itself and its downstream target proteins.
Key Signaling Pathways Modulated by KDM4C
KDM4C inhibition impacts several critical signaling pathways involved in cell proliferation, angiogenesis, and survival. Below are key pathways to investigate via Western blot following KDM4C inhibition.
-
HIF1α/VEGFA Signaling: In non-small cell lung cancer, KDM4C has been shown to promote tumor angiogenesis by activating the HIF1α/VEGFA signaling pathway.[1]
-
AKT/c-Myc Signaling: KDM4C stimulates the proliferation of prostate cancer cells through the activation of AKT and c-Myc.[2]
-
Wnt/β-catenin Signaling: KDM4C is a downstream target of the Wnt signaling pathway and is required for the expression of Wnt/β-catenin target genes in glioblastoma.[5]
-
MAPK Signaling: In pancreatic ductal adenocarcinoma, KDM4C has been found to regulate the MAPK signaling pathway.[6]
A diagram illustrating the central role of KDM4C in these pathways is provided below.
Experimental Workflow for Western Blot Analysis
The general workflow for performing a Western blot to analyze KDM4C inhibition is outlined below.
Quantitative Data Summary
The following tables summarize the expected changes in protein expression or histone methylation marks following KDM4C inhibition, based on published literature.
Table 1: Effect of KDM4C Inhibition on Downstream Signaling Proteins
| Target Protein | Change upon KDM4C Inhibition | Cell Line/Model | Method of Inhibition | Reference |
| HIF1α | Decrease | NSCLC cells | KDM4C overexpression | [1] |
| VEGFA | Decrease | NSCLC cells | KDM4C overexpression | [1] |
| p-AKT (S473) | Decrease | Prostate cancer cells | KDM4C siRNA | [2] |
| p-AKT (T308) | Decrease | Prostate cancer cells | KDM4C siRNA | [2] |
| c-Myc | Decrease | Prostate cancer cells | KDM4C siRNA | [2] |
| p-ERK1/2 | Decrease | Pancreatic cancer cells | KDM4C knockout | [6] |
| CXCL10 | Increase | Lung cancer cells | KDM4C shRNA or SD70 | [7] |
Table 2: Effect of KDM4C Inhibition on Histone Methylation
| Histone Mark | Change upon KDM4C Inhibition | Cell Line/Model | Method of Inhibition | Reference |
| H3K9me3 | Increase | HEK293T cells | KDM4C inhibitor (6A) | [8] |
| H3K36me3 | Increase | KDM4C overexpressed cell line | KDM4C inhibitor (QC6352) | [4] |
| H3K36me3 | Increase | Lung cancer cells | KDM4C shRNA or SD70 | [7] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is suitable for adherent or suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer (e.g., RIPA or NP-40 buffer)[9][10]
-
Protease and phosphatase inhibitor cocktails[10]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Remove culture medium from the dish.
-
Wash the cells once with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[9][10]
-
Incubate the dish on ice for 5-20 minutes.[11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[9][12]
-
Proceed to step 7 of the general procedure.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[11]
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer with fresh inhibitors.[11]
-
Proceed to step 6 of the general procedure.
General Procedure:
-
Agitate the cell lysate for 30 minutes at 4°C.[12]
-
Clarify the lysate by centrifugation at 12,000-16,000 x g for 15-20 minutes at 4°C.[9][12]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-cooled microcentrifuge tube.[11]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[9]
-
Aliquot the lysates and store them at -80°C for long-term use.
Protocol 2: Western Blotting
Materials:
-
Protein samples from Protocol 1
-
Laemmli sample buffer (2X or 4X)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5-10 minutes.[10][13]
-
SDS-PAGE: Load 10-50 µg of protein per lane onto an SDS-PAGE gel.[10] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Recommended antibody dilutions can be found in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.[9]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Antibodies for Western Blot Analysis
| Target | Supplier | Catalog Number | Recommended Dilution | Reference |
| KDM4C | Novus Biologicals | NBP1-49600 | 1:1000 | |
| KDM4C | Bethyl Laboratories | A300-885A | 1:800 | [7] |
| CXCL10 | R&D Systems | AF-466-NA | 1 µg/mL | [7] |
| H3K9me3 | Abcam | ab8898 | 1:800 | [7] |
| H3K36me3 | Abcam | ab9050 | 1:800 | [7] |
| Total Histone H3 | Abcam | ab1791 | 1:1000 | [7] |
| STING | Proteintech | 19851-1-AP | 1:1000 | [7] |
| IRF3 | Proteintech | 11312-1-AP | 1:1000 | [7] |
| β-actin | Varies | [2] | ||
| GAPDH | ABclonal | AC033 | 1:3000 | [7] |
Note: Optimal antibody concentrations and incubation times may need to be determined empirically for each experimental setup. Always refer to the manufacturer's datasheet for specific recommendations.
References
- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4C | Cancer Genetics Web [cancer-genetics.org]
- 4. Design of KDM4C inhibitors with antiproliferative effects in cancer models [morressier.com]
- 5. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. origene.com [origene.com]
- 10. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. biomol.com [biomol.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following Kdm4C-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm4C (Lysine-specific demethylase 4C), also known as JMJD2C, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me2/3), which are key marks in chromatin structure and gene expression. The inhibitor Kdm4C-IN-1 is a potent and specific small molecule designed to inhibit the catalytic activity of KDM4C.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions in the cell. Following treatment with this compound, ChIP can be employed to elucidate the inhibitor's impact on KDM4C's binding to its target loci and, consequently, the histone methylation status of these regions. These application notes provide a comprehensive guide to performing and analyzing ChIP experiments after this compound treatment.
Mechanism of Action
KDM4C is a transcriptional co-activator that removes repressive histone marks (H3K9me3), leading to a more open chromatin structure and facilitating gene expression. This compound, by inhibiting the demethylase activity of KDM4C, is expected to lead to an accumulation of H3K9me3 at KDM4C target genes, resulting in transcriptional repression. This mechanism is central to its potential therapeutic applications, particularly in oncology, where KDM4C is often overexpressed.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of KDM4C inhibition on histone methylation at various gene promoters. While not all studies utilized this compound specifically, the data is illustrative of the expected outcomes following treatment with a potent KDM4C inhibitor. Data is typically generated by ChIP followed by quantitative PCR (ChIP-qPCR) and is presented as "Fold Enrichment" over a negative control (e.g., IgG) or as a percentage of input DNA.
Table 1: Effect of KDM4C Inhibition on H3K9me3 Enrichment at the c-Myc Promoter
| Cell Line | Treatment | Antibody | Fold Enrichment (vs. IgG) | Reference |
| U87 Glioblastoma | DMSO (Control) | H3K9me3 | 1.0 ± 0.15 | [2][3] |
| U87 Glioblastoma | SD70 (KDM4C inhibitor) | H3K9me3 | 2.8 ± 0.3 | [2][3] |
Table 2: Effect of KDM4C Knockdown on H3K9me3 Enrichment at Wnt Target Gene Promoters
| Cell Line | Condition | Target Gene | Fold Enrichment (vs. IgG) | Reference |
| SW1783 Glioblastoma | Control siRNA | AXIN2 | 1.0 ± 0.2 | [4][5] |
| SW1783 Glioblastoma | KDM4C siRNA | AXIN2 | 3.5 ± 0.4 | [4][5] |
| SW1783 Glioblastoma | Control siRNA | MYC | 1.2 ± 0.2 | [4][5] |
| SW1783 Glioblastoma | KDM4C siRNA | MYC | 4.1 ± 0.5 | [4][5] |
Table 3: Effect of KDM4C Knockdown on H3K9me3 Enrichment at HIF1α Target Gene Promoters
| Cell Line | Condition | Target Gene Promoter | Fold Enrichment (vs. IgG) | Reference |
| NSCLC Cells | Empty Vector | HIF1α | 1.0 ± 0.1 | [6] |
| NSCLC Cells | shKDM4C | HIF1α | 2.5 ± 0.3 | [6] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in a complete culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect on histone methylation. The optimal time course should be determined empirically.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin in a ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the primary antibody (e.g., anti-H3K9me3 or a rabbit IgG as a negative control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
4. Washes
-
Wash the bead-antibody-chromatin complexes sequentially with a series of wash buffers to remove non-specifically bound proteins and DNA. Typically, this includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight. Also, treat the input sample in the same way.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
6. DNA Purification
-
Purify the DNA using a commercial DNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.
Protocol 3: ChIP-qPCR Data Analysis
-
Primer Design: Design qPCR primers that amplify specific genomic regions of interest (e.g., promoters of target genes) and a negative control region (a gene desert or a gene not expected to be regulated by KDM4C).
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, the purified ChIP DNA, input DNA, and IgG control DNA as templates.
-
Data Analysis:
-
Percent Input Method:
-
Calculate the Ct (Cycle threshold) values for each sample.
-
Normalize the Ct value of the immunoprecipitated (IP) sample to the input sample: Adjusted Input Ct = Ct(Input) - log2(Dilution Factor) (The dilution factor is the fraction of the total chromatin used for the input, e.g., if 1% of the chromatin is used as input, the dilution factor is 100).
-
Calculate the delta Ct: ΔCt = Adjusted Input Ct - Ct(IP)
-
Calculate the percent input: % Input = 2^ΔCt * 100
-
-
Fold Enrichment Method:
-
Calculate the delta Ct for both the specific antibody IP and the IgG control relative to the input: ΔCt(IP) = Ct(IP) - Ct(Input) ΔCt(IgG) = Ct(IgG) - Ct(Input)
-
Calculate the delta-delta Ct: ΔΔCt = ΔCt(IP) - ΔCt(IgG)
-
Calculate the fold enrichment: Fold Enrichment = 2^(-ΔΔCt)
-
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
KDM4C-IN-1: A Potent Inducer of Cancer Cell Apoptosis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
KDM4C-IN-1 is a potent and selective inhibitor of Lysine Demethylase 4C (KDM4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. Overexpression of KDM4C has been implicated in the progression of various cancers, making it a promising therapeutic target. This compound exerts its anti-cancer effects by inducing apoptosis, a form of programmed cell death, through the modulation of key signaling pathways. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate and induce cancer cell apoptosis.
Mechanism of Action
This compound inhibits the demethylase activity of KDM4C, leading to alterations in histone methylation status and the expression of downstream target genes. The primary mechanism by which this compound induces apoptosis involves the p53 and c-Myc signaling pathways. Inhibition of KDM4C leads to the activation of the tumor suppressor protein p53 and the downregulation of the oncoprotein c-Myc. This dual action results in an increased expression of pro-apoptotic proteins, such as Bax and Puma, and a decreased expression of anti-apoptotic proteins, like Bcl-xL. The subsequent shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Caption: this compound Signaling Pathway to Apoptosis.
Data Presentation
The efficacy of this compound and other KDM4C inhibitors has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data on their inhibitory concentrations and effects on apoptotic markers.
Table 1: Inhibitory Activity of this compound and Other KDM4C Inhibitors
| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cell Line | IC₅₀ (Cell Growth) |
| This compound | KDM4C | 8 nM | HepG2 (Liver Cancer) | 0.8 µM[1][2] |
| A549 (Lung Cancer) | 1.1 µM[1][2] | |||
| JIB-04 | KDM4/5 | KDM4A-E: 290–1100 nM | - | - |
| SD70 | KDM4C | 30 µM | CWR22Rv1 (Prostate Cancer) | >5 µM |
Table 2: Effect of KDM4C Inhibition on Apoptotic Protein Expression in Glioblastoma Cells (U87 and U251)
| Treatment | Protein | Change in Expression |
| KDM4C Knockdown/Inhibition | Bak | Increased[3] |
| Bax | Increased[3] | |
| Puma | Increased[3] | |
| Bcl-xL | Decreased[3] | |
| Cleaved Caspase-3 | Increased[3] |
Note: The data for glioblastoma cells was obtained using KDM4C knockdown and the inhibitor SD70. Similar effects are anticipated with this compound due to the shared mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (e.g., DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 24-48 hours). Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins (Bax, Bcl-xL, and cleaved caspase-3) after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Perform densitometry analysis to quantify the relative protein expression levels, normalizing to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of KDM4C in cancer biology and for inducing apoptosis in cancer cells. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the efficacy of this compound in a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic potential.
References
KDM4C-IN-1: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM4C-IN-1 is a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 4C (KDM4C), a member of the JmjC domain-containing histone demethylase family.[1][2][3][4] KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and is implicated in various cancers, making it an attractive target for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize KDM4C inhibitors.
Quantitative Data Summary
This compound exhibits high potency against KDM4C and demonstrates anti-proliferative effects in cancer cell lines. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 8 nM | KDM4C | Biochemical Assay | [1][2][4] |
| IC50 | 0.8 µM | HepG2 cells | MTS Assay (24 hrs) | [1][4] |
| IC50 | 1.1 µM | A549 cells | Alamar Blue Assay (72 hrs) | [1][4] |
Signaling Pathway and Experimental Workflow
To understand the context of KDM4C inhibition and the general workflow of HTS assays, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for commonly used HTS assays to screen for KDM4C inhibitors. These protocols are based on established methods for the KDM family and can be adapted for use with this compound as a positive control.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This homogeneous assay format is highly suitable for HTS and measures the demethylase activity of KDM4C by detecting the product of the enzymatic reaction.
Materials:
-
KDM4C enzyme (recombinant)
-
Biotinylated H3K9me3 peptide substrate
-
This compound (as a control inhibitor)
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-H3K9me2 antibody (Donor)
-
Streptavidin-conjugated acceptor (e.g., APC or d2)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20, 1 µM FeSO₄, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate.
-
384-well low-volume white plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Prepare a 2X solution of KDM4C enzyme in assay buffer.
-
Prepare a 2X solution of biotinylated H3K9me3 peptide substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution (or DMSO for controls) to the wells of the 384-well plate.
-
Add 5 µL of the 2X KDM4C enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the demethylase reaction by adding 10 µL of the 2X biotinylated H3K9me3 peptide substrate solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and proceed with detection by adding 10 µL of the TR-FRET detection reagent mix (containing Europium-labeled antibody and Streptavidin-conjugated acceptor) prepared in a suitable detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values using a suitable data analysis software.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is another robust method for HTS, detecting the interaction between the demethylated substrate and a specific antibody.
Materials:
-
KDM4C enzyme (recombinant)
-
Biotinylated H3K9me3 peptide substrate
-
This compound (as a control inhibitor)
-
AlphaScreen Detection Reagents:
-
Streptavidin-coated Donor beads
-
Anti-H3K9me2 antibody-conjugated Acceptor beads
-
-
Assay Buffer: 50 mM HEPES (pH 7.3), 50 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20, 1 µM FeSO₄, 2 mM Ascorbic Acid, 100 µM α-ketoglutarate.
-
384-well ProxiPlates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO.
-
Assay Procedure:
-
Add 2.5 µL of compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of KDM4C enzyme solution in assay buffer.
-
Add 2.5 µL of biotinylated H3K9me3 peptide substrate in assay buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a suspension of Acceptor beads and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Donor beads and add 5 µL to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the data against positive and negative controls and determine IC₅₀ values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line expressing KDM4C (e.g., HepG2, A549)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble KDM4C in the supernatant using a specific and sensitive method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble KDM4C as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of this compound indicates target engagement.
-
Disclaimer
These protocols provide a general guideline. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, for their specific experimental setup. This compound is intended for research use only.
References
- 1. Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Kdm4C-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kdm4C-IN-1 is a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, an enzyme frequently overexpressed in various cancers.[1] KDM4C plays a crucial role in tumorigenesis by epigenetically regulating the expression of key oncogenes and tumor suppressors.[2] Inhibition of KDM4C with this compound has been shown to suppress the growth of cancer cell lines, suggesting its potential as a therapeutic agent.[1] These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment, specifically focusing on apoptosis and cell cycle progression, using flow cytometry.
Mechanism of Action of KDM4C
KDM4C is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[2] By demethylating H3K9me3 at gene promoters, KDM4C can activate the expression of oncogenes like c-Myc.[2] Additionally, KDM4C can demethylate non-histone proteins, such as the tumor suppressor p53, leading to its inactivation and a subsequent reduction in apoptosis.[2] Inhibition of KDM4C by this compound is expected to reverse these effects, leading to increased H3K9me3 levels, suppression of oncogene expression, activation of p53, and ultimately, induction of apoptosis and/or cell cycle arrest.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of cells with inhibited KDM4C function. Note that these data are illustrative and based on KDM4C knockdown studies; results with this compound may vary depending on the cell line, concentration, and treatment duration.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| U87 | Control | 2.5 ± 0.5 | 3.1 ± 0.6 | 5.6 ± 1.1 |
| U87 | shKDM4C | 8.7 ± 1.2 | 10.2 ± 1.5 | 18.9 ± 2.7 |
| U251 | Control | 3.1 ± 0.7 | 4.2 ± 0.9 | 7.3 ± 1.6 |
| U251 | shKDM4C | 12.4 ± 1.8 | 15.6 ± 2.1 | 28.0 ± 3.9 |
Data are presented as mean ± standard deviation and are based on KDM4C knockdown studies in glioblastoma cells.
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| AsPC-1 | Control (WT) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| AsPC-1 | KDM4C KO | 30.1 ± 2.8 | 25.5 ± 2.1 | 44.4 ± 3.5 |
Data are presented as mean ± standard deviation and are based on KDM4C knockout studies in pancreatic cancer cells, indicating a G2 arrest.
Experimental Protocols
A generalized workflow for the analysis is presented below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound by measuring the externalization of phosphatidylserine (B164497) (Annexin V) and plasma membrane integrity (PI).
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
This compound Treatment:
-
Based on published IC50 values (e.g., 0.8 µM for HepG2, 1.1 µM for A549), prepare serial dilutions of this compound in complete culture medium.[1] A typical starting concentration range would be 0.1 to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation period.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (or other fluorochrome) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest adherent cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the KDM4C inhibitor, this compound, on cancer cell apoptosis and cell cycle progression. By employing flow cytometry, researchers can obtain quantitative data to elucidate the mechanism of action of this compound and evaluate its potential as an anti-cancer therapeutic. It is recommended to optimize treatment concentrations and incubation times for each specific cell line to achieve the most reliable and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting Kdm4C-IN-1 precipitation in media
Welcome to the technical support center for Kdm4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments. While KDM4C is a well-documented histone demethylase, "this compound" is used here as a representative small molecule inhibitor to illustrate common challenges, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my cell culture media, and now it's cloudy. What's happening?
A1: Cloudiness or turbidity shortly after adding a small molecule inhibitor to aqueous media is a classic sign of precipitation. This occurs when the final concentration of the inhibitor exceeds its solubility limit in the complex environment of the cell culture medium. The low aqueous solubility of many organic small molecules is a primary cause.[1]
Q2: My this compound stock solution is in DMSO. Isn't that supposed to keep it dissolved?
A2: Yes, DMSO is an excellent solvent for many organic compounds.[2][3][4] However, when a small volume of a concentrated DMSO stock is diluted into a large volume of aqueous media, the powerful solvating properties of DMSO are lost.[1] The compound is then exposed to an environment where it may not be soluble, causing it to "crash out" of solution.[1][3]
Q3: Can I just warm the media or filter the precipitate out?
A3: Gently warming the media to 37°C is a good practice as solubility can be temperature-dependent.[5] However, you should not filter the precipitate and use the remaining solution. Filtering removes the precipitated compound, meaning the final concentration in your media will be unknown and significantly lower than intended, compromising your experimental results.[1] It is better to troubleshoot the dissolution method.
Q4: How can I prevent this compound from precipitating?
A4: Preventing precipitation involves several key steps: ensuring your stock solution is fully dissolved, using a stepwise dilution method, pre-warming the media, and keeping the final DMSO concentration as low as possible (ideally <0.1%, but up to 0.5% is often tolerated by robust cell lines).[3][5][6][7] Performing a kinetic solubility test can also determine the maximum soluble concentration in your specific media.
In-Depth Troubleshooting Guide
If you are experiencing precipitation, follow this step-by-step guide to identify and solve the issue.
Step 1: Verify Stock Solution Integrity
Before troubleshooting dilutions, ensure your stock solution is sound.
-
Visual Inspection: Hold the vial to a light source. Do you see any crystals or haziness? If so, the compound may have precipitated from the stock. Try gently warming the vial to 37°C and vortexing to redissolve the compound.[5]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation.[2][5] It is highly recommended to aliquot your stock solution into single-use volumes upon preparation.[2][5][8]
Step 2: Optimize the Dilution Protocol
The most common cause of precipitation is the "shock" of rapid dilution from an organic solvent into an aqueous solution.
-
Method: Never add a highly concentrated stock solution directly into your full volume of media.
-
Recommended Procedure: Add the small volume of DMSO stock drop-wise into pre-warmed (37°C) media while gently swirling or vortexing.[5][6] This gradual introduction helps the compound disperse and dissolve more effectively. For very hydrophobic compounds, a two-step or serial dilution in the media can be beneficial.[6][8]
Step 3: Evaluate Media and Additive Compatibility
Cell culture media are complex mixtures that can affect compound solubility.
-
Serum Content: Fetal Bovine Serum (FBS) and other serum proteins can sometimes help solubilize hydrophobic compounds. If you observe precipitation in serum-free media, test the solubility in media containing serum.
-
pH: The pH of the medium can influence the solubility of compounds with ionizable groups.[7] Ensure your medium is properly buffered and equilibrated in the incubator.
-
Media Components: High concentrations of salts or certain amino acids in the media can sometimes lead to precipitation.[9][10][11]
Step 4: Determine the Solubility Limit
If precipitation persists, you may be exceeding the compound's kinetic solubility in your specific experimental conditions. It is crucial to determine the maximum workable concentration. See Protocol 2 for a method to determine kinetic solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which is the first step in most cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
Methodology:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[8]
-
Weigh: Accurately weigh the desired amount of powder. For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial. Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution at 37°C for 5-10 minutes to ensure the compound is fully dissolved.[5]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot & Store: Dispense the stock solution into single-use, tightly sealed aliquots.[2][8] Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2][5]
Protocol 2: Determining Kinetic Solubility in Cell Culture Media
This protocol uses light scattering (measured as absorbance) to estimate the concentration at which this compound precipitates in your specific medium.[12]
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or in tubes, create a 2-fold serial dilution of your 10 mM stock solution in DMSO. This will generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Prepare Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Add Compound Dilutions: Transfer 2 µL from each DMSO dilution into the corresponding wells of the media-filled assay plate. This creates a final DMSO concentration of 1% and a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Include Controls:
-
Negative Control: 198 µL of medium + 2 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours to simulate experimental conditions.[12]
-
Measure Precipitation: Measure the optical density (absorbance) of each well at a wavelength between 600-650 nm. An increase in absorbance relative to the negative control indicates light scattering from insoluble precipitate.[12]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Quantitative Data Summary
The following tables provide illustrative data for a typical small molecule inhibitor. Note: This data is for example purposes only. You must determine the solubility for your specific compound and conditions.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | 450.5 g/mol | N/A |
| pKa | 8.2 (Basic) | Solubility may increase at lower pH. |
| clogP | 4.1 | High value indicates poor aqueous solubility. |
Table 2: Example Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility |
|---|---|
| DMSO | >100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | <10 µM |
Table 3: Example Kinetic Solubility in Different Cell Culture Media
| Media Type | Max Working Concentration (µM) |
|---|---|
| DMEM + 10% FBS | 45 µM |
| RPMI-1640 + 10% FBS | 55 µM |
| DMEM (Serum-Free) | 15 µM |
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: KDM4C (JMJD2C) removes repressive H3K9me3 marks, leading to gene activation. This compound inhibits this process.[13][14][15][16]
Caption: A logical workflow for troubleshooting and resolving inhibitor precipitation in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. captivatebio.com [captivatebio.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. genecards.org [genecards.org]
- 14. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing KDM4C-IN-1 Dosage for In Vivo Experiments
Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of your study design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of KDM4C, a histone demethylase.[1][2][3] KDM4C removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), which are epigenetic marks that regulate gene expression. By inhibiting KDM4C, this compound leads to an increase in these methylation marks, altering the expression of genes involved in critical cellular processes such as cell cycle progression and proliferation. This targeted epigenetic modulation is being explored for its therapeutic potential in various cancers.
Q2: What are the known in vitro IC50 values for this compound?
A2: this compound has a reported IC50 of 8 nM for KDM4C.[1][2][3] It has also been shown to inhibit the growth of HepG2 and A549 cancer cell lines with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][3]
Q3: Is there established in vivo dosage information for this compound?
A3: Currently, there is no publicly available, established optimal dosage for this compound in animal models. As with any novel inhibitor, dosage optimization is a critical step. This guide provides protocols and recommendations based on data from structurally or functionally similar KDM4C inhibitors to assist in determining the optimal dosage for your specific experimental model.
Q4: What are some recommended starting dosages and administration routes based on similar KDM4C inhibitors?
A4: Based on in vivo studies with other KDM4C inhibitors such as QC6352, SD70, and JIB-04, a starting point for dose-range finding studies for this compound could be in the range of 10-50 mg/kg. Common administration routes for these types of small molecule inhibitors include oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route will depend on the formulation and the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage.- Poor bioavailability of the compound.- Rapid metabolism of the inhibitor.- Inappropriate administration route. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Analyze the pharmacokinetic (PK) profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.- Consider alternative administration routes (e.g., from i.p. to p.o. or vice versa) or different formulation strategies to improve bioavailability. |
| Signs of toxicity in animal models (e.g., weight loss, lethargy). | - The administered dose is too high.- Off-target effects of the inhibitor.- The formulation vehicle is causing adverse effects. | - Reduce the dosage or the frequency of administration.- Conduct a thorough toxicological assessment, including monitoring animal weight, behavior, and performing histological analysis of major organs.- Include a vehicle-only control group to rule out any adverse effects from the formulation itself. |
| High variability in tumor growth inhibition between animals. | - Inconsistent dosing technique.- Heterogeneity of the tumor model.- Differences in individual animal metabolism. | - Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Monitor plasma levels of the inhibitor to correlate exposure with therapeutic response. |
| Difficulty in dissolving or suspending this compound for administration. | - The inhibitor has poor solubility in common vehicles. | - Test a range of biocompatible solvents and suspending agents. Common vehicles for oral gavage include 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, and Tween 80 in saline. For intraperitoneal injection, a solution in DMSO and corn oil might be considered.[4][5][6] Always prepare the formulation fresh daily. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other KDM4C Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line Growth Inhibition (IC50) |
| This compound | KDM4C | 8[1][2][3] | HepG2: 0.8 µM, A549: 1.1 µM[1][3] |
| QC6352 | KDM4C | 35[6][7] | KYSE-150: 3.5 nM[8] |
| JIB-04 | JMJD2C (KDM4C) | 1100[9] | Lung and prostate cancer cell lines: as low as 10 nM[10] |
| SD70 | KDM4C | 30,000[11][12] | CWR22Rv1: > 5 µM[13] |
Table 2: Example In Vivo Dosages of Other KDM4C Inhibitors
| Inhibitor | Animal Model | Dosage | Administration Route | Observed Effect |
| QC6352 | HEK293 Xenograft | 25 mg/kg, twice daily | Oral Gavage | Significant reduction in tumor growth[14] |
| QC6352 | Breast Cancer PDX | 10 mg/kg, daily | Oral Gavage | Inhibition of tumor growth[6] |
| SD70 | CWR22Rv1 Xenograft | 10 mg/kg, once daily | i.p. injection | Inhibition of tumor growth[12] |
| JIB-04 | Ewing Sarcoma Xenograft | 50 mg/kg, daily | Oral Gavage | Three-fold reduction in tumor growth[5] |
| JIB-04 | H358 Xenograft | 110 mg/kg | i.p. injection | Diminished tumor growth[10] |
| JIB-04 | A549 Xenograft | 55 mg/kg | Oral Gavage | Diminished tumor growth[10] |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Select a relevant animal model (e.g., nude mice with tumor xenografts).
-
Group Allocation: Randomly assign animals to several dosing cohorts (e.g., 10, 25, and 50 mg/kg) and a vehicle control group.
-
Formulation Preparation: Prepare a fresh formulation of this compound for each day of dosing. A common starting point for oral gavage is a suspension in 0.5% (w/v) methylcellulose. For intraperitoneal injection, a solution in a vehicle like DMSO and corn oil can be tested.
-
Administration: Administer this compound or the vehicle according to a defined schedule (e.g., once daily for 14-21 days).
-
Monitoring:
-
Body Weight: Record the body weight of each animal twice weekly.
-
Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in behavior, posture, or activity.
-
-
MTD Determination: The MTD is the highest dose that does not result in significant weight loss (typically >15-20%) or other severe signs of toxicity.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into a vehicle control group and a this compound treatment group (using the determined optimal dose from the MTD study).
-
Treatment: Administer this compound or vehicle according to the established schedule.
-
Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record body weight twice a week.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis: At the end of the study, excise the tumors and record their final weight. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blot for H3K9me3 and H3K36me3 levels).
Signaling Pathway and Experimental Workflow Diagrams
Caption: KDM4C signaling pathways and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. QC6352 | Histone Demethylase | TargetMol [targetmol.com]
- 8. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor QC6352 display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Kdm4C-IN-1 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KDM4C-IN-1, a potent inhibitor of the histone demethylase KDM4C. This guide focuses on addressing potential off-target effects and strategies for their mitigation to ensure robust and reliable experimental outcomes.
Troubleshooting Guide
Unexpected or inconsistent experimental results when using this compound can often be attributed to off-target effects. This guide provides a systematic approach to troubleshoot and interpret your findings.
Q1: My cells are showing a phenotype (e.g., toxicity, differentiation) that is stronger or different than expected from KDM4C inhibition alone. How can I determine if this is an off-target effect?
A1: Unanticipated cellular phenotypes are a common indicator of off-target activity. The following steps can help you dissect the observed effects:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. Off-target effects often occur at higher concentrations. If the unexpected phenotype appears at a significantly higher concentration than that required for KDM4C inhibition, it is likely an off-target effect.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.[1] This control helps to determine if the observed phenotype is due to the chemical scaffold itself rather than the inhibition of a biological target.
-
Orthogonal Inhibitor: Use another potent and selective KDM4C inhibitor with a different chemical structure. If this second inhibitor recapitulates the expected on-target phenotype but not the unexpected one, it strengthens the evidence for an off-target effect of this compound.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach like siRNA or CRISPR/Cas9 to deplete KDM4C.[2] If the phenotype observed with this compound is not replicated in the KDM4C knockdown or knockout cells, it is highly probable that the inhibitor is acting through an off-target mechanism.
Q2: I am not observing the expected phenotype after treating my cells with this compound. What should I do?
A2: A lack of an expected phenotype can be due to several factors, including experimental conditions or a lack of reliance on KDM4C for the process you are studying.
-
Confirm Target Engagement: It is crucial to confirm that this compound is binding to KDM4C in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays can verify this. A lack of target engagement suggests issues with compound permeability, stability, or experimental setup.
-
Verify KDM4C Expression and Activity: Confirm that your cell line expresses KDM4C at the protein level and that the enzyme is active. You can measure the levels of the KDM4C substrate, H3K9me3, by Western blot. Inhibition of KDM4C should lead to an increase in global H3K9me3 levels.
-
Optimize Inhibitor Concentration and Treatment Time: Perform a time-course and dose-response experiment to ensure you are using an appropriate concentration of this compound for a sufficient duration to observe the desired biological effect.
-
Consider Functional Redundancy: Other KDM4 family members (KDM4A, KDM4B, KDM4D) may compensate for the loss of KDM4C activity in your cellular context.[3] A pan-KDM4 inhibitor might be necessary to observe a phenotype in such cases.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: As of now, a comprehensive public off-target profile specifically for this compound is not available. However, the development of highly selective inhibitors for the KDM4 family is challenging due to the structural similarity of their active sites.[4][5][6] Therefore, it is plausible that this compound may have off-target activity against other JmjC domain-containing histone demethylases or other 2-oxoglutarate-dependent dioxygenases. Researchers should consider performing selectivity profiling to identify potential off-targets in their system of interest.
Q2: How can I proactively minimize off-target effects in my experiments?
A2: A well-designed experiment is the best defense against misleading results from off-target effects.
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[2] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Employ Control Compounds: As mentioned in the troubleshooting guide, use both a negative control (structurally similar, inactive compound) and an orthogonal control (structurally different inhibitor for the same target).[1]
-
Validate with a Non-pharmacological Approach: Whenever possible, confirm your findings using a genetic method such as siRNA or CRISPR-mediated knockout of KDM4C. This provides an independent line of evidence for the on-target effect.
Q3: What is the difference between on-target and off-target effects?
A3:
-
On-target effects are the biological consequences of the inhibitor binding to its intended target (in this case, KDM4C).
-
Off-target effects are the biological consequences of the inhibitor binding to other, unintended proteins.[2] These can lead to misinterpretation of data and cellular toxicity.
Quantitative Data: Selectivity of KDM4 Family Inhibitors
While a specific selectivity profile for this compound is not publicly available, the following table summarizes the inhibitory activity of other known KDM4 inhibitors against various histone demethylases. This data can serve as a reference for potential off-targets to consider for this compound.
| Inhibitor | KDM4A (IC50) | KDM4B (IC50) | KDM4C (IC50) | KDM4D (IC50) | KDM5A (IC50) | KDM6A (IC50) | Reference |
| This compound | - | - | 8 nM | - | - | - | [Source not found] |
| KDM4D-IN-1 | - | >10 µM | - | 0.41 µM | >10 µM | - | [4] |
| TC-E5002 | >120 µM | - | 83 µM | - | 55 µM | >100 µM | [7] |
| GSK467 | - | - | >180-fold selectivity over KDM4C | - | - | No inhibition | [7] |
Note: The lack of comprehensive public data for this compound underscores the importance of performing in-house selectivity profiling.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of KDM4C by Western blot or other protein detection methods.
-
Data Interpretation: A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.
Methodology:
-
Cell Preparation: Use cells engineered to express a KDM4C-NanoLuc® fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to KDM4C. This will generate a BRET signal.
-
Inhibitor Treatment: Add this compound at various concentrations. If this compound binds to KDM4C, it will compete with the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Measure the BRET signal using a suitable plate reader.
-
Data Interpretation: A dose-dependent decrease in the BRET signal upon addition of this compound confirms target engagement and allows for the determination of the inhibitor's intracellular potency.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Key experimental strategies to mitigate and control for off-target effects.
References
How to avoid Kdm4C-IN-1 degradation in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Kdm4C-IN-1 in solution. Below you will find frequently asked questions and troubleshooting advice to ensure the stability and efficacy of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of ≥ 3 mg/mL (10.02 mM).[1][2][3]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, dissolve the powdered this compound in fresh, high-quality DMSO.[3][4] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the compound.[1][3][4]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term storage, aliquoted stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1][2][5] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][5] It is critical to avoid repeated freeze-thaw cycles.[5]
Q4: Can I store the powdered form of this compound?
A4: Yes, the powdered form of this compound is stable for up to 3 years when stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | 1. The solution may not have been fully warmed or mixed. 2. The solubility limit may have been exceeded. 3. The DMSO used may have absorbed moisture, reducing solubility. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always use fresh, anhydrous DMSO for preparing solutions.[3][4] |
| Inconsistent or lower than expected activity in assays. | 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution. | 1. Ensure stock solutions are stored at the correct temperature and within the recommended timeframe. Use a fresh aliquot for each experiment. 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[5] 3. Verify the initial weighing and dilution calculations. |
| Visible changes in the color or clarity of the solution. | Potential chemical degradation of the compound. | Discard the solution and prepare a fresh stock from the powdered compound. Ensure that the new solution is prepared with high-quality, fresh DMSO and stored correctly. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][5]
Visual Guides
Caption: Workflow for proper handling of this compound to prevent degradation.
References
Cell line resistance to Kdm4C-IN-1 treatment
Welcome to the technical support center for KDM4C-IN-1. This resource is designed for researchers, scientists, and drug development professionals utilizing our potent and selective KDM4C inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, with an IC50 of 8 nM in enzymatic assays.[1][2][3][4] KDM4C is an epigenetic modifier that removes methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). By inhibiting KDM4C, this compound prevents the demethylation of these histone marks, leading to changes in chromatin structure and gene expression. This can result in the suppression of oncogenic signaling pathways and inhibition of cancer cell growth.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the possible reasons?
A2: Reduced sensitivity or acquired resistance to this compound can arise from several factors. Key potential mechanisms include:
-
Compensatory Upregulation of Other KDM4 Family Members: Cancer cells may adapt to the inhibition of KDM4C by upregulating the expression of other KDM4 family members, such as KDM4A or KDM4B, which can have redundant functions.[5]
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to overcome the effects of KDM4C inhibition and maintain their proliferative state.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
-
Alterations in Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the inhibitor more efficiently.[6]
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
A3: High variability in cell viability assays can be due to several experimental factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and even distribution of cells across the plate wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is recommended to fill these wells with sterile PBS or media and not use them for experimental data.[7]
-
Incomplete Dissolution of Reagents: For assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[7]
-
Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., by reducing MTT or resazurin). It is advisable to confirm findings using an alternative assay that relies on a different principle (e.g., an ATP-based assay).[7]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: To confirm target engagement, you can perform a Western blot to assess the levels of KDM4C's substrate, H3K9me3. Treatment with an effective dose of this compound should lead to an increase in the global levels of H3K9me3.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Decreased Efficacy of this compound
Symptoms:
-
The IC50 value of this compound has significantly increased in your cell line.
-
The inhibitor no longer produces the expected phenotypic effects (e.g., decreased proliferation).
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Development of Resistance | Investigate potential resistance mechanisms. See the experimental protocols below for guidance on how to assess changes in gene and protein expression. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions for each experiment. |
| Cell Line Authenticity/Drift | Verify the identity of your cell line using short tandem repeat (STR) profiling. Cell lines can drift genetically over time, leading to altered drug responses. |
Issue 2: Unexpected Cellular Morphology or Behavior
Symptoms:
-
Cells exhibit an unusual morphology after treatment.
-
Unexpected changes in cell cycle distribution or apoptosis are observed.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration range. |
| Cellular Stress Response | Inhibition of critical cellular pathways can induce stress responses. Analyze markers of cellular stress, such as heat shock proteins. |
| Contamination | Test your cell culture for mycoplasma and other microbial contaminants, which can significantly alter cellular behavior and drug response. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 Value |
| KDM4C | Enzymatic Assay | 8 nM[1][2][3][4] |
| HepG2 Cells | Growth Inhibition | 0.8 µM[1][2][3] |
| A549 Cells | Growth Inhibition | 1.1 µM[1][2][3] |
Table 2: Example Tracking of IC50 Shift in a Resistant Cell Line Model
| Cell Line | Passage Number | Treatment Condition | IC50 of this compound (µM) |
| Sensitive Line | 5 | Naive | 1.0 |
| Resistant Sub-line | 20 | Continuous this compound | 15.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute to 0.5 mg/mL in serum-free medium. Replace the treatment medium with 100 µL of the MTT solution per well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Histone Modifications
This protocol is to assess target engagement by measuring H3K9me3 levels.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells and extract total protein or histones.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for analyzing the expression of genes potentially involved in resistance (e.g., KDM4A, KDM4B, ABCB1).
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[9]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.[10]
Visualizations
Caption: KDM4C Signaling Pathways.
Caption: Hypothetical Resistance Mechanisms to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. targetmol.cn [targetmol.cn]
- 5. Role for the Histone Demethylase KDM4B in Rhabdomyosarcoma via CDK6 and CCNA2: Compensation by KDM4A and Apoptotic Response of Targeting Both KDM4B and KDM4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 9. elearning.unite.it [elearning.unite.it]
- 10. youtube.com [youtube.com]
Technical Support Center: Minimizing Cytotoxicity of Kdm4C-IN-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Kdm4C-IN-1 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of KDM4C, a histone lysine (B10760008) demethylase.[1][2] KDM4C removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are epigenetic marks that regulate gene expression. By inhibiting KDM4C, this compound can alter gene expression and affect various cellular processes.
Q2: What are the known IC50 values for this compound?
This compound has a biochemical IC50 of 8 nM for KDM4C.[2] In cancer cell lines, it has been shown to inhibit cell growth with IC50 values of 0.8 µM in HepG2 cells and 1.1 µM in A549 cells.[2] It is important to note that the effective concentration and potential for cytotoxicity in primary cells may differ significantly from these values.
Q3: Why are primary cells more sensitive to inhibitors like this compound compared to cancer cell lines?
Primary cells are generally more sensitive to chemical compounds for several reasons:
-
Lower Proliferative Rate: Many primary cells have a slower division rate compared to rapidly dividing cancer cells.
-
Intact Cell Signaling Pathways: Primary cells have intact cell cycle checkpoints and apoptotic pathways, making them more susceptible to stress induced by inhibitors.
-
Metabolic Differences: Primary cells may have different metabolic profiles and a lower capacity to metabolize or efflux xenobiotic compounds.
Q4: What are the initial steps to take before using this compound in my primary cells?
Before starting your experiments, it is crucial to:
-
Thoroughly characterize your primary cells: Ensure your primary cell culture is healthy, free from contamination, and has a stable phenotype.
-
Prepare a fresh stock solution of this compound: The compound is typically dissolved in DMSO.[3] Prepare small aliquots of a high-concentration stock solution to avoid repeated freeze-thaw cycles.
-
Determine the optimal DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and a vehicle control (DMSO alone) must be included in all experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells.
Issue 1: High cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Primary cells are highly sensitive.
-
Solution: Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the non-toxic concentration range.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors.[4] Consider using a structurally different KDM4C inhibitor as a control to see if the same phenotype is observed. Additionally, a rescue experiment by overexpressing a KDM4C construct could confirm on-target effects.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final DMSO concentration is not exceeding 0.1%. Test the effect of the vehicle (DMSO) alone on your primary cells.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. Information on the stability of this compound in aqueous solutions is limited, so minimizing the time between dilution and use is recommended.
-
-
Possible Cause 2: Variability in primary cell health.
-
Solution: Use primary cells from the same passage number and ensure consistent cell density at the time of treatment. Monitor the health of your cells before and during the experiment.
-
Issue 3: No observable effect at expected concentrations.
-
Possible Cause 1: Insufficient inhibitor concentration.
-
Solution: While starting low is crucial, the effective concentration for your specific primary cell type and endpoint may be higher than anticipated. Carefully titrate the concentration upwards.
-
-
Possible Cause 2: Short treatment duration.
-
Solution: The epigenetic changes mediated by KDM4C inhibition may take time to manifest as a measurable phenotype. Consider extending the treatment duration. A time-course experiment is recommended.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells using an MTS Assay
This protocol outlines a method to determine the concentration of this compound that reduces the viability of primary cells by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using a suitable software.
Table 1: Example Data for CC50 Determination
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 85.7 ± 7.3 |
| 10 | 52.4 ± 8.9 |
| 100 | 5.1 ± 2.5 |
Signaling Pathways and Workflows
KDM4C Signaling Pathway
KDM4C is involved in several signaling pathways that regulate cell proliferation and survival. Inhibition of KDM4C by this compound can impact these pathways.
Caption: KDM4C signaling and the inhibitory effect of this compound.
Experimental Workflow for Minimizing Cytotoxicity
A systematic approach is essential to determine the optimal experimental conditions for using this compound in primary cells.
Caption: Workflow for optimizing this compound use in primary cells.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve issues with this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enzyme kinetic studies of histone demethylases KDM4C and KDM6A: towards understanding selectivity of inhibitors targeting oncogenic histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KDM4C-IN-1 and Serum Protein Binding Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KDM4C-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions related to the investigation of its serum protein binding interactions.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the serum protein binding of this compound?
A1: The extent of a drug's binding to plasma proteins is a critical pharmacokinetic parameter. It influences the compound's distribution, metabolism, and excretion, ultimately affecting its efficacy and potential for toxicity. A high degree of plasma protein binding can limit the amount of free compound available to interact with its target, KDM4C, potentially reducing its therapeutic effect.[1] Therefore, determining the percentage of plasma protein binding is a crucial step in the drug development process.[1]
Q2: Which plasma proteins are most likely to bind to this compound?
A2: The primary plasma proteins responsible for drug binding are albumin and alpha-1-acid glycoprotein. Albumin, being the most abundant plasma protein, is a common binding partner for many small molecule inhibitors. The specific interactions, however, will depend on the physicochemical properties of this compound.
Q3: What are the common methods to determine the serum protein binding of a compound like this compound?
A3: The most widely accepted methods for evaluating plasma protein binding are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[2] Equilibrium dialysis is often considered the gold standard as it minimizes non-specific binding effects.[3] These techniques are typically followed by a sensitive analytical method, such as LC-MS/MS, to quantify the free and bound fractions of the compound.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental determination of this compound serum protein binding.
Issue 1: High Variability Between Replicates in Protein Binding Assay
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Verify the calibration of your pipettes. Ensure consistent and proper pipetting technique, especially when handling small volumes of viscous solutions like plasma. |
| Incomplete Equilibration | Ensure the incubation time for equilibrium dialysis is sufficient for this compound to reach equilibrium. This can be compound-dependent and may require optimization. |
| Temperature Fluctuations | Maintain a constant and accurate temperature (typically 37°C) throughout the incubation period, as temperature can affect binding kinetics. |
| Lot-to-Lot Variability in Plasma | If using different batches of plasma, perform a qualification check to ensure consistency in protein content and composition. |
Issue 2: Low Recovery of this compound After the Assay
| Potential Cause | Troubleshooting Step |
| Non-specific Binding to Apparatus | Pre-treat the dialysis membrane or ultrafiltration device according to the manufacturer's protocol to minimize non-specific binding. This may involve rinsing with a solution containing a small amount of organic solvent or a surfactant.[4] |
| Compound Instability in Plasma | Assess the stability of this compound in plasma at 37°C over the time course of the experiment. If degradation is observed, consider reducing the incubation time or adding stabilizers if appropriate. |
| Precipitation of the Compound | Ensure that the concentration of this compound used in the assay is below its solubility limit in the plasma matrix. |
Issue 3: Unexpectedly High or Low Percentage of Protein Binding
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Accurately determine the concentration of your this compound stock solution. Use a validated analytical method for quantification. |
| Interference from Assay Components | Check for any interference of buffer components or the plasma matrix with the analytical method (e.g., LC-MS/MS). Run appropriate matrix-matched controls. |
| pH of the Buffer | Ensure the pH of the dialysis buffer is maintained at physiological pH (7.4), as pH can influence the ionization state of the compound and protein binding.[4] |
Quantitative Data Summary
The following tables present hypothetical data for the serum protein binding of this compound across different species.
Table 1: Serum Protein Binding of this compound in Various Species
| Species | Plasma Concentration (µM) | % Bound (Mean ± SD, n=3) | Fraction Unbound (fu) |
| Human | 1 | 98.5 ± 0.3 | 0.015 |
| 10 | 98.7 ± 0.2 | 0.013 | |
| Rat | 1 | 95.2 ± 0.5 | 0.048 |
| 10 | 95.8 ± 0.4 | 0.042 | |
| Mouse | 1 | 92.1 ± 0.8 | 0.079 |
| 10 | 93.0 ± 0.6 | 0.070 |
Table 2: this compound Recovery and Stability in Human Plasma
| Time (hours) | Concentration (µM) | % Recovery (Mean ± SD, n=3) | % Remaining (Stability) |
| 0 | 1 | 100 | 100 |
| 4 | 1 | 92.3 ± 2.1 | 98.5 |
| 0 | 10 | 100 | 100 |
| 4 | 10 | 95.1 ± 1.8 | 99.1 |
Experimental Protocols
Protocol: Determination of this compound Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
1. Materials and Reagents:
-
This compound
-
Human, Rat, and Mouse plasma (frozen at -80°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8K MWCO)
-
Acetonitrile (B52724) with internal standard (e.g., a structurally similar, stable isotope-labeled compound) for protein precipitation and analysis.
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
Spike the plasma with this compound to achieve final concentrations of 1 µM and 10 µM. The final DMSO concentration should be less than 1%.
-
Add the spiked plasma to the donor chamber of the RED device inserts.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the sealed RED plate at 37°C for 4 hours with gentle shaking to facilitate equilibrium.[1]
-
After incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
For the plasma samples, perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing the internal standard.
-
For the buffer samples, add an equivalent volume of blank plasma and then precipitate with acetonitrile as in the previous step to create a matched matrix.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both donor and receiver chambers by a validated LC-MS/MS method to determine the concentrations of this compound.
3. Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = Concentration in receiver chamber (buffer) / Concentration in donor chamber (plasma)
-
-
Calculate the percentage bound:
-
% Bound = (1 - fu) * 100
-
Visualizations
Signaling Pathways Involving KDM4C
KDM4C is known to be involved in several cancer-related signaling pathways. As a histone demethylase, it epigenetically regulates the expression of key genes in these pathways.[5][6][7]
Caption: KDM4C promotes gene expression by demethylating H3K9me3, influencing key oncogenic pathways.
Experimental Workflow for Serum Protein Binding Assay
The following diagram illustrates the key steps in determining the serum protein binding of this compound using equilibrium dialysis.
Caption: Workflow for determining this compound serum protein binding via equilibrium dialysis.
References
- 1. Plasma Protein Binding Assay [visikol.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Appropriate vehicle control for Kdm4C-IN-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using Kdm4C-IN-1. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful application of this potent KDM4C inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| High cell death in both this compound treated and vehicle control wells. | The final DMSO concentration is too high for your cell line, leading to cytotoxicity.[1] | 1. Perform a DMSO dose-response curve: Test a range of DMSO concentrations (e.g., 0.05% to 1.0% v/v) to determine the maximum tolerable concentration for your specific cells.[1] 2. Reduce DMSO concentration: Prepare a more concentrated stock solution of this compound to use a smaller volume in your assay, thereby lowering the final DMSO concentration.[1] For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is recommended. Sensitive cell lines, such as primary cells, may require ≤ 0.1% (v/v).[1] |
| Weaker than expected inhibitory effect of this compound. | 1. Compound precipitation: this compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. 2. Compound degradation: The inhibitor may not be stable in your cell culture medium over the full duration of the experiment. 3. Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line and experimental endpoint. | 1. Ensure proper solubilization: After diluting the DMSO stock into your aqueous buffer or media, visually inspect for any precipitation. Gently vortex the solution during dilution. 2. Assess stability: While this compound is stable as a DMSO stock solution when stored correctly, its stability in aqueous media can vary. Consider reducing the incubation time or replenishing the media with fresh inhibitor for longer experiments. 3. Optimize experimental parameters: Perform a dose-response experiment with a wider range of this compound concentrations and test different incubation times to find the optimal conditions for your assay. |
| Inconsistent or variable results between replicate experiments. | 1. Inconsistent DMSO concentration: The final concentration of DMSO may vary between wells or experiments. 2. Repeated freeze-thaw cycles: The this compound stock solution may have degraded due to multiple freeze-thaw cycles. | 1. Maintain consistent DMSO concentration: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control.[2] 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freezing and thawing.[3] |
| Unexpected cellular phenotypes or off-target effects. | This compound may have off-target effects on other histone demethylases or cellular proteins, especially at higher concentrations. | 1. Consult selectivity data: Be aware that some KDM4 inhibitors can show activity against other KDM family members.[4][5] 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives the desired on-target effect to minimize potential off-target activity. 3. Employ orthogonal approaches: Use a structurally different KDM4C inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of KDM4C) to confirm that the observed phenotype is due to the inhibition of KDM4C.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for this compound?
A1: The appropriate vehicle control for this compound is Dimethyl Sulfoxide (DMSO), as the inhibitor is soluble in this solvent.[3] It is critical to treat a set of control cells with the same final concentration of DMSO as is present in the this compound treated wells. This allows for the differentiation of the inhibitor's effects from any potential effects of the solvent itself.[1]
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: The maximum recommended final concentration of DMSO is cell-type dependent. For most robust cancer cell lines, a final concentration of ≤ 0.5% (v/v) is generally well-tolerated.[1][7] However, for more sensitive cells, such as primary cells or stem cells, the final DMSO concentration should be kept at or below 0.1% (v/v).[1] It is highly recommended to perform a DMSO tolerance assay to determine the optimal concentration for your specific cell line.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare a concentrated stock solution of this compound in 100% high-quality, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: What are the known signaling pathways regulated by KDM4C?
A4: KDM4C is known to be involved in several key signaling pathways that are often dysregulated in cancer, including:
-
PI3K/AKT/mTOR signaling[8]
-
Wnt/β-catenin signaling[10]
-
Hypoxia-inducible factor 1-alpha (HIF1α) and Vascular Endothelial Growth Factor A (VEGFA) signaling[10]
Q5: Are there known off-target effects for this compound?
A5: While this compound is a potent inhibitor of KDM4C, like many small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations. Some KDM4 family inhibitors have shown cross-reactivity with other KDM subfamily members due to structural similarities in the active site.[11] It is advisable to use the lowest effective concentration and confirm key findings with orthogonal methods.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) / Conditions | Reference(s) |
| This compound IC50 (Enzymatic) | 8 nM | In vitro KDM4C demethylase assay | [3] |
| This compound IC50 (Cell Proliferation) | 0.8 µM | HepG2 | [3] |
| 1.1 µM | A549 | [3] | |
| Recommended Final DMSO Concentration | ≤ 0.5% (v/v) | Most cancer cell lines | [1][7] |
| ≤ 0.1% (v/v) | Primary cells, sensitive cell lines | [1] | |
| This compound Stock Solution Storage | -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound and DMSO Vehicle Control for Cell-Based Assays
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions and Vehicle Control:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of working concentrations.
-
For the vehicle control, use the same 100% DMSO that was used to prepare the this compound stock solution.
-
-
Treating Cells:
-
Add the appropriate volume of the this compound working solution or the DMSO vehicle control to the cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO is consistent across all treated and vehicle control wells and does not exceed the maximum tolerated concentration for your cell line. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the DMSO stock/dilution to 1 mL of cell culture medium.[1]
-
Protocol 2: Cell-Based Histone Demethylase Activity Assay
This protocol provides a general workflow for assessing the effect of this compound on histone methylation in cells using Western blotting.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and the corresponding DMSO vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the specific histone methylation mark and the total histone control.
-
Normalize the intensity of the methylation mark to the total histone intensity to determine the relative change in histone methylation upon treatment with this compound compared to the vehicle control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Long-term stability of Kdm4C-IN-1 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Kdm4C-IN-1 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the following storage guidelines. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent such as DMSO, the stability of the stock solution is dependent on the storage temperature.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of at least 3 mg/mL.
Q3: How long are this compound stock solutions stable at different temperatures?
A3: The stability of this compound stock solutions is temperature-dependent. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound stock solutions at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. For daily or short-term use, a thawed aliquot can be kept at 4°C for a brief period, but for optimal stability, unused portions should be stored at -20°C or -80°C.
Q5: What are the signs of this compound degradation in a stock solution?
A5: Visual signs of degradation can include color change or the appearance of precipitates that do not readily dissolve upon warming and vortexing. A more definitive sign of degradation is a loss of biological activity in your experiments. If you suspect degradation, it is recommended to perform a quality control check, such as HPLC analysis, or to use a freshly prepared stock solution.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Warm the vial to room temperature and vortex thoroughly to redissolve the compound. Gentle sonication can also be used if precipitation persists. |
| Precipitation when diluting stock solution into aqueous buffer | The inhibitor's solubility is lower in aqueous solutions compared to DMSO. This is a common issue for many small molecule inhibitors. | Perform serial dilutions in your cell culture medium or buffer. Add the inhibitor stock solution to the aqueous solution dropwise while vortexing to facilitate mixing. Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent effects on your cells. |
| Loss of inhibitor activity in experiments | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from the solid compound. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Verify the activity of the new stock solution in a control experiment. |
| Inconsistent experimental results | Variability in the concentration of the stock solution due to solvent evaporation or incomplete dissolution. | Ensure the vial is tightly sealed to prevent solvent evaporation. Always vortex the stock solution before use. Consider verifying the concentration of your stock solution using a spectrophotometer if you have a known extinction coefficient. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Prepare separate samples for each stress condition:
-
Acidic: Add 1N HCl to the this compound solution.
-
Basic: Add 1N NaOH to the this compound solution.
-
Oxidative: Add 3% H₂O₂ to the this compound solution.
-
Thermal: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the this compound solution to UV light.
-
-
Include an unstressed control sample stored at the recommended temperature.
-
-
Incubation:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, inject an equal volume of each sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the chromatograms for the emergence of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
This data will provide insight into the degradation pathways and the stability-indicating nature of the analytical method.
-
Visualizations
Caption: Workflow for this compound stock solution handling and troubleshooting.
Caption: Simplified signaling pathways inhibited by this compound.
References
Overcoming poor aqueous solubility of Kdm4C-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kdm4C-IN-1. The information below addresses common challenges, particularly the poor aqueous solubility of this compound, and offers guidance on its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of ≥ 3 mg/mL (10.02 mM).[1][2][3] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assay. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several strategies to overcome this:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Use a co-solvent: Incorporating a water-miscible co-solvent can help maintain the solubility of the compound. A common approach is to use a mixture of DMSO and a solvent like PEG300.
-
Employ formulation excipients: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[4][5][6][7]
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to dissolve any small precipitates that may have formed.[8][9]
-
Warm the media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
Q3: What is the known stability of this compound stock solutions?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in a vehicle containing a co-solvent like PEG300 or a solubilizing agent such as Tween-80 or cyclodextrin (B1172386) before final dilution in aqueous buffer. Brief sonication may also help.[8][9] |
| Inconsistent Assay Results | The compound may not be fully dissolved in the assay medium, leading to variability in the effective concentration. | Ensure the compound is completely dissolved in the stock solution. When preparing the working solution, visually inspect for any precipitation. Consider using one of the solubilization protocols provided below. |
| Cell Toxicity Observed at High Concentrations | The solvent (e.g., DMSO) or the compound itself may be causing cellular toxicity. | Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent and the compound in your specific cell line. Aim to use the lowest effective concentration of the inhibitor and keep the final DMSO concentration below 0.5%. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| IC₅₀ (KDM4C) | 8 nM | Cell-free assay | [1][3] |
| IC₅₀ (HepG2 cells) | 0.8 µM | Cell-based assay | [1][3] |
| IC₅₀ (A549 cells) | 1.1 µM | Cell-based assay | [1][3] |
| Solubility | ≥ 3 mg/mL (10.02 mM) | DMSO | [1][2][3] |
| Storage (Powder) | 3 years at -20°C | [1] | |
| Storage (in DMSO) | 6 months at -80°C | [1] | |
| Storage (in DMSO) | 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Solubilization of this compound for In Vitro Aqueous Assays using a Co-solvent System
-
Materials: 10 mM this compound in DMSO, PEG300, Tween-80, saline or desired aqueous buffer.
-
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (or your experimental buffer).
-
Add the required volume of the 10 mM this compound DMSO stock solution to the vehicle to achieve an intermediate concentration.
-
Vortex the solution thoroughly.
-
Further dilute this intermediate solution into your final aqueous assay buffer to reach the desired final concentration of this compound. Ensure the final concentration of the vehicle components is compatible with your experimental system.
-
Protocol 3: Solubilization of this compound for In Vitro Aqueous Assays using Cyclodextrin
-
Materials: 10 mM this compound in DMSO, 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or desired aqueous buffer.
-
Procedure:
-
Prepare a vehicle solution of 10% DMSO in a 20% SBE-β-CD solution.
-
Add the required volume of the 10 mM this compound DMSO stock solution to the vehicle to obtain an intermediate stock.
-
Vortex the solution until it is clear. Gentle warming or sonication can be used to facilitate dissolution.
-
Dilute the intermediate stock into your final aqueous assay buffer to achieve the desired working concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: KDM4C signaling pathway interactions.
Caption: Workflow for solubilizing this compound.
Caption: Overcoming poor solubility challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Hydroxypropyl-β-cyclodextrin is the active component in a triple combination formulation for treatment of Niemann-Pick C1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avensonline.org [avensonline.org]
- 6. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation | MDPI [mdpi.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. immunomart.com [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
Impact of DMSO concentration on Kdm4C-IN-1 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kdm4C-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of ≥ 3 mg/mL, which corresponds to 10.02 mM.[1][2][3]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorption of water can significantly impact the solubility of the product.[1] For example, to prepare a 10 mM stock solution, you would dissolve 1 mg of this compound in 0.3341 mL of DMSO.
Q4: How should I store this compound and its stock solutions?
A4: The powdered form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected this compound activity in enzymatic assays.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure that the compound and its stock solutions have been stored correctly and are within the recommended shelf life. |
| Suboptimal DMSO Concentration | While KDM4C tolerates up to 10% DMSO in enzymatic assays with no major impact on activity, it is crucial to maintain a consistent final DMSO concentration across all wells (including controls).[4] A final DMSO concentration of ≤ 1% is generally recommended to minimize potential artifacts.[5] |
| Use of Hygroscopic DMSO | Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Water absorbed by DMSO can lead to precipitation of the inhibitor.[1] |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure accurate and consistent dispensing of small volumes of the inhibitor stock solution. Prepare a master mix for the reaction where possible to minimize pipetting errors. |
| Incorrect Assay Conditions | Verify that the assay buffer, temperature, and incubation times are optimal for KDM4C activity as per the established protocol. |
Issue 2: High background or false positives in screening assays.
| Potential Cause | Recommended Solution |
| DMSO Interference with Assay Readout | High concentrations of DMSO can interfere with certain assay technologies (e.g., fluorescence-based assays). Determine the maximum DMSO tolerance of your specific assay system by running a DMSO-only control curve. |
| Promiscuous Inhibition | At high concentrations, some compounds can exhibit non-specific, promiscuous inhibition. To test for this, perform a DMSO-perturbing assay. A significant decrease in inhibitory activity with a slight increase in DMSO concentration can indicate non-specific binding. |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation, which can scatter light and interfere with optical readouts. If precipitation is observed, consider lowering the final compound concentration or optimizing the assay buffer. |
Issue 3: Discrepancy between enzymatic and cell-based assay results.
| Potential Cause | Recommended Solution |
| High DMSO Toxicity in Cells | The final DMSO concentration in cell-based assays should be kept as low as possible, ideally ≤ 0.1%.[6][7] However, this is cell-line dependent, and some cell lines can tolerate up to 1%.[6] Always include a vehicle control (media with the same final DMSO concentration as the treatment wells) to assess the effect of the solvent on cell viability. |
| Cellular Permeability Issues | Poor cell permeability of this compound can lead to lower potency in cellular assays compared to biochemical assays. |
| DMSO-Induced Epigenetic Changes | DMSO itself has been shown to impact the epigenetic landscape, including DNA methylation and histone modifications.[8][9][10] These effects can confound the results of experiments investigating epigenetic modifiers like this compound. It is crucial to use the lowest effective concentration of the inhibitor and a consistent, low concentration of DMSO. |
| Off-Target Effects of DMSO | High concentrations of DMSO can have various off-target effects on cellular pathways. For instance, DMSO has been reported to affect the expression of enzymes involved in epigenetic modifications.[10] |
Quantitative Data Summary
Table 1: this compound Properties and Storage
| Property | Value | Reference |
| IC50 (KDM4C) | 8 nM | [1][2][3] |
| Solubility in DMSO | ≥ 3 mg/mL (10.02 mM) | [1][2][3] |
| Powder Storage | -20°C, 3 years | [1][2] |
| Stock Solution Storage (-80°C) | 6 months | [1][2] |
| Stock Solution Storage (-20°C) | 1 month | [1][2] |
Table 2: Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Max. Concentration | Notes | Reference |
| Enzymatic Assay (KDM4C) | 10% | No major impact on KDM4C activity observed up to this concentration. | [4] |
| General Enzymatic Assays | ≤ 1% | Recommended to minimize potential artifacts and interference with assay components. | [5] |
| Cell-Based Assays | ≤ 0.1% - 1% | Highly cell-line dependent. A DMSO toxicity curve should be determined for each cell line. | [6][7] |
Experimental Protocols
Generic KDM4C Enzymatic Assay Protocol
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, with necessary co-factors (Fe(II) and 2-oxoglutarate) and additives (e.g., 0.01% Tween-20, 0.1 mg/ml BSA).
-
KDM4C Enzyme: Dilute to the desired concentration in assay buffer.
-
H3K9me3 Peptide Substrate: Dilute to the desired concentration in assay buffer.
-
This compound: Prepare a serial dilution in 100% DMSO.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1 µL) of the this compound dilution or DMSO (for control) to the wells of a microplate.
-
Add the KDM4C enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K9me3 peptide substrate.
-
Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding formic acid).
-
Detect the product formation using an appropriate method (e.g., mass spectrometry, fluorescence-based detection).
-
Generic Cell-Based Assay Protocol (Immunofluorescence)
-
Cell Culture:
-
Plate cells at an appropriate density in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
-
Treatment:
-
Prepare dilutions of this compound in cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the histone mark of interest (e.g., H3K9me3).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei (e.g., with DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the histone mark per nucleus.
-
Visualizations
Caption: KDM4C signaling and inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. molnova.cn:443 [molnova.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide has an impact on epigenetic profile in mouse embryoid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMSO impairs the transcriptional program for maternal-to-embryonic transition by altering histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dimethyl sulfoxide (DMSO) on DNA methylation and histone modification in parthenogenetically activated porcine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Time-course optimization for Kdm4C-IN-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Kdm4C-IN-1 in their experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your time-course treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the histone lysine (B10760008) demethylase 4C (KDM4C).[1][2] KDM4C is an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark typically associated with transcriptional repression.[3][4] By inhibiting KDM4C, this compound prevents the demethylation of H3K9me3, leading to an increase in this repressive mark and subsequent changes in gene expression that can, for example, suppress cancer cell proliferation.[3][4]
Q2: What is a recommended starting concentration and time course for this compound treatment?
A2: A good starting point for cellular assays is a concentration range of 0.1 to 10 µM. For time-course experiments, we recommend starting with 24, 48, and 72-hour treatment durations. The optimal concentration and time will be cell-line specific and depend on the endpoint being measured. For example, anti-proliferative effects in HepG2 and A549 cells have been observed with IC50 values of 0.8 µM and 1.1 µM, respectively, after 24 to 72 hours of treatment.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected phenotype (e.g., decreased cell proliferation) after this compound treatment. What are the possible reasons?
A4: Several factors could contribute to this. First, confirm the activity of your this compound compound. Second, the concentration or treatment duration may be suboptimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions. Additionally, the biological role of KDM4C can be context-dependent, and its inhibition may not affect all cell lines equally.[4] Consider assessing the expression level of KDM4C in your cell line of interest.
Q5: I am observing significant cytotoxicity or cell death at my target concentration. What should I do?
A5: If you observe excessive cytotoxicity, it is advisable to lower the concentration of this compound. It is also beneficial to perform a cell viability assay (e.g., using Trypan Blue or a live/dead cell stain) in parallel with your primary assay to distinguish between a specific anti-proliferative effect and general toxicity. A spike in histone methylation marks can sometimes be indicative of cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | - Inconsistent cell passage number or confluency.- Variability in compound dilution.- Contamination of cell cultures. | - Use cells within a consistent passage number range.- Seed cells at a consistent density.- Prepare fresh drug dilutions for each experiment.- Regularly check for mycoplasma contamination. |
| No change in global H3K9me3 levels after treatment | - Insufficient drug concentration or treatment time.- Low KDM4C expression or activity in the cell line.- Antibody for Western blot is not working optimally. | - Perform a dose-response and time-course experiment (see protocol below).- Verify KDM4C expression in your cell line via Western blot or qPCR.- Validate your H3K9me3 antibody with a positive control. |
| Difficulty dissolving this compound | - Incorrect solvent.- Compound has precipitated out of solution. | - Ensure you are using an appropriate solvent (e.g., DMSO).- Gently warm the solution and vortex to aid dissolution. |
Experimental Protocols
Protocol 1: Time-Course Optimization for this compound Treatment
This protocol outlines a general workflow for determining the optimal treatment duration of this compound for a specific cellular phenotype.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence at the final time point.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Add the this compound dilutions and vehicle control to the cells.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay. This could be:
-
Data Analysis: Plot the results for each concentration over time to determine the optimal treatment duration that gives a robust and significant effect.
Protocol 2: Western Blot for H3K9me3 Levels
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K9me3 signal to the loading control.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Cellular IC50 (HepG2) | Cellular IC50 (A549) | Reference |
| This compound | KDM4C | 8 nM | 0.8 µM (24h) | 1.1 µM (72h) | [1][2] |
Visualizations
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for time-course optimization of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Kdm4C-IN-1 assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
This compound is a potent inhibitor of KDM4C with a reported IC50 of 8 nM in biochemical assays.[1][2] Its inhibitory effect on cell growth has been observed in various cancer cell lines.
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at concentrations of 3 mg/mL (10.02 mM) or greater.[2]
Q4: What are the known cellular effects of this compound?
This compound has been shown to inhibit the growth of HepG2 and A549 cells with IC50 values of 0.8 µM and 1.1 µM, respectively.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a biochemical assay.
| Possible Cause | Troubleshooting Step |
| Incorrect assay conditions | Ensure that the concentrations of substrate (e.g., H3K9me3 peptide) and cofactors (e.g., Fe(II), 2-oxoglutarate) are optimal. KDM4 inhibitors can be competitive with the 2-OG cofactor.[3] |
| Enzyme degradation | Use a fresh batch of KDM4C enzyme or verify the activity of the current batch. |
| Inhibitor degradation | Prepare fresh dilutions of this compound from a properly stored stock solution.[1] |
| Assay technology interference | If using a specific assay kit like the LANCE Ultra JMJD2C Histone H3-Lysine 9 demethylase assay, ensure that this compound does not interfere with the detection method.[4][5] |
Issue 2: Lack of or reduced cellular activity.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | The cell line being used may not be sensitive to KDM4C inhibition. KDM4C expression and its role in cell proliferation can be cell-type dependent.[6][7] |
| Inhibitor instability in media | This compound may be unstable in cell culture media over the course of the experiment. Consider refreshing the media with the inhibitor at regular intervals. |
| Poor cell permeability | Although unlikely for a small molecule, poor permeability could be a factor. Ensure the inhibitor is fully dissolved in DMSO before adding to the media. |
| Off-target effects | Unexpected biological responses could be due to off-target effects. The development of selective KDM inhibitors is challenging due to conserved active sites.[4][5] |
Issue 3: Unexpected phenotypic effects or off-target activity.
| Possible Cause | Troubleshooting Step |
| Inhibition of other KDM family members | KDM4 inhibitors can show activity against other KDM4 family members (KDM4A, KDM4B) due to structural similarities.[5] Consider using knockdown experiments (siRNA or shRNA) targeting KDM4C to confirm the phenotype is on-target.[6][7] |
| Interaction with other cellular pathways | KDM4C is known to be involved in various signaling pathways, including those related to AKT and c-Myc.[7] Inhibition of KDM4C may lead to downstream effects on these pathways. |
| Non-specific toxicity | At high concentrations, small molecules can exhibit non-specific toxicity. Perform a dose-response curve to determine the optimal concentration range for your experiments. |
Quantitative Data Summary
| Parameter | Value | Assay Type |
| IC50 vs. KDM4C | 8 nM | Biochemical Assay[1][2] |
| IC50 vs. HepG2 cells | 0.8 µM | Cell Growth Assay[1][2] |
| IC50 vs. A549 cells | 1.1 µM | Cell Growth Assay[1][2] |
Experimental Protocols
In Vitro KDM4C Demethylase Assay (Generic Protocol)
This protocol is based on the principles of the LANCE Ultra JMJD2C Histone H3-Lysine 9 demethylase assay mentioned in the literature.[4][5]
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
KDM4C Enzyme: Dilute recombinant KDM4C to the desired concentration in assay buffer.
-
Substrate: Use a biotinylated histone H3 peptide trimethylated at lysine (B10760008) 9 (H3K9me3).
-
Cofactors: Prepare solutions of 2-oxoglutarate (2-OG) and Fe(II).
-
This compound: Prepare a serial dilution in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilution or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of KDM4C enzyme solution and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate and cofactor mix.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mix containing a europium-labeled anti-H3K9me2 antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm.
-
Cell Proliferation Assay
-
Cell Plating:
-
Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the wells and add the media containing the inhibitor or DMSO control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (e.g., using AlamarBlue):
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the DMSO control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified KDM4C signaling pathway and the action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KDM4C-IN-1: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, inhibitors of the KDM4 family of histone lysine (B10760008) demethylases represent a promising avenue for therapeutic intervention in oncology and other diseases. This guide provides a detailed comparison of KDM4C-IN-1 with other notable KDM4 family inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Biochemical Potency and Selectivity
The inhibitory activity of small molecules against the KDM4 family members is a critical determinant of their potential as research tools and therapeutic agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected KDM4 inhibitors against various histone demethylases.
Table 1: Inhibitory Activity (IC50) of this compound and Other KDM4 Inhibitors Against KDM4 Subfamily Members.
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM4E (nM) | Assay Type |
| This compound | - | - | 8 | - | - | AlphaScreen |
| QC6352 | 104 | 56 | 35 | 104 | - | LANCE TR-FRET[1] |
| JIB-04 | 290 | 435 | 1100 | 290 | 290-1100 | ELISA[1] |
| ML324 | - | 4900 | - | - | - | Not Specified[2] |
Note: A hyphen (-) indicates that data was not available from the searched sources.
Table 2: Selectivity Profile of KDM4 Inhibitors Against Other Histone Demethylases.
| Inhibitor | KDM2B (nM) | KDM3A (nM) | KDM5A (nM) | KDM5B (nM) | KDM6B (nM) | Assay Type |
| QC6352 | >4000 | >4000 | - | 750 | >4000 | Not Specified[3] |
| JIB-04 | - | - | 230 | - | - | ELISA[1] |
Note: A hyphen (-) indicates that data was not available from the searched sources.
Cellular Activity
The translation of biochemical potency to cellular efficacy is a key challenge in drug development. The following table summarizes the reported cellular activities of this compound and its comparators.
Table 3: Cellular Activity of KDM4 Inhibitors.
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) |
| This compound | HepG2 | Growth Inhibition | 0.8[4] |
| A549 | Growth Inhibition | 1.1[4] | |
| QC6352 | KYSE-150 | Antiproliferation | 0.0035[3] |
| JIB-04 | Various Cancer Cell Lines | Proliferation Inhibition | Varies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Biochemical Inhibition Assay (AlphaScreen)
This protocol is a general representation based on commonly used AlphaScreen assays for KDM inhibitors.[5]
-
Reagents : Recombinant KDM4C enzyme, biotinylated H3K9me3 peptide substrate, anti-H3K9me2 antibody, AlphaScreen streptavidin donor beads, and protein A acceptor beads.
-
Procedure :
-
The inhibitor, this compound, is serially diluted in assay buffer.
-
The recombinant KDM4C enzyme is incubated with the inhibitor for a defined period at room temperature.
-
The biotinylated H3K9me3 peptide substrate and co-factors (Fe(II) and α-ketoglutarate) are added to initiate the demethylation reaction.
-
The reaction is incubated for a specific time at room temperature.
-
A mixture of anti-H3K9me2 antibody and protein A acceptor beads is added, followed by the addition of streptavidin donor beads.
-
The plate is incubated in the dark to allow for bead-antibody-substrate binding.
-
The AlphaScreen signal is read on a compatible plate reader. The signal is inversely proportional to the enzyme activity.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Growth Inhibition Assay
This protocol is a general representation of a cell viability assay.
-
Cell Culture : HepG2 and A549 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of this compound or other inhibitors for 72 hours.
-
Viability Assessment : Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or other standard methods.
-
Data Analysis : IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
KDM4 inhibitors exert their effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.
Caption: General mechanism of KDM4 inhibition leading to tumor suppression.
Caption: Inhibition of KDM4B disrupts androgen receptor signaling.
Caption: KDM4 inhibitors can suppress MYC-driven oncogenesis.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KDM4C-IN-1 and JIB-04 Efficacy in Preclinical Cancer Models
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent histone demethylase inhibitors: the selective KDM4C-IN-1 and the pan-KDM inhibitor JIB-04. This document provides a comprehensive overview of their mechanisms of action, target profiles, and anti-cancer effects supported by experimental data, presented in a clear and comparative format to aid in experimental design and inhibitor selection.
Introduction
Histone lysine (B10760008) demethylases (KDMs) are crucial regulators of gene expression, and their dysregulation is frequently implicated in cancer development and progression. This has led to the development of small molecule inhibitors targeting these enzymes as a promising anti-cancer strategy. Among these, this compound and JIB-04 have emerged as important chemical probes for studying KDM biology and as potential therapeutic agents. This compound is a potent and selective inhibitor of KDM4C, a member of the KDM4 subfamily of histone demethylases. In contrast, JIB-04 is a pan-inhibitor of the Jumonji domain-containing (JmjC) family of histone demethylases, exhibiting activity against multiple KDM subfamilies. This guide provides a side-by-side comparison of their efficacy based on available preclinical data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and JIB-04, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | KDM4C | 8[1][2] | Highly potent and selective for KDM4C. |
| JIB-04 | JARID1A (KDM5A) | 230[3][4] | Pan-selective inhibitor with varying potency against different KDM subfamilies. |
| JMJD2E (KDM4E) | 340[3][4] | ||
| JMJD2A (KDM4A) | 445[3][4] | ||
| JMJD2B (KDM4B) | 435[3][4] | ||
| JMJD2C (KDM4C) | 1100[3][4] | ||
| JMJD2D (KDM4D) | 290[3] | ||
| JMJD3 (KDM6B) | 855[3][4] |
Table 2: Cellular Growth Inhibition
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | 0.8[1] |
| A549 | Lung Cancer | 1.1[1] | |
| JIB-04 | H358 | Lung Cancer | 0.1[5] |
| A549 | Lung Cancer | 0.25[5] | |
| TC32 | Ewing Sarcoma | 0.13 | |
| A4573 | Ewing Sarcoma | 1.84 | |
| Various Lung and Prostate Cancer Lines | Lung and Prostate Cancer | as low as 0.01[3][5] |
Mechanism of Action and Signaling Pathways
This compound: Targeted Inhibition of KDM4C
This compound exerts its effects through the specific inhibition of the histone demethylase KDM4C. KDM4C is known to demethylate H3K9me3/2 and H3K36me3/2, leading to transcriptional activation of its target genes. The inhibition of KDM4C by this compound is expected to reverse these effects, leading to the suppression of oncogenic gene expression.
Recent studies have elucidated several signaling pathways modulated by KDM4C activity, which are consequently affected by this compound:
-
HIF1α/VEGFA Signaling: KDM4C can act as a co-activator for the HIF-1α/VEGFA signaling pathway, a critical regulator of angiogenesis. Inhibition of KDM4C may therefore suppress tumor angiogenesis[6].
-
GATA1-Mediated Gene Regulation: KDM4C can cooperate with the transcription factor GATA1 to regulate the expression of genes involved in heme metabolism, such as FECH. This axis has been implicated in the progression of head and neck squamous cell carcinoma (HNSCC)[7].
-
AKT and c-Myc Activation: In prostate cancer, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc signaling pathways[8].
JIB-04: Broad-Spectrum KDM Inhibition
JIB-04's pan-inhibitory nature results in the modulation of a wider range of cellular processes due to its activity against multiple KDM subfamilies, including KDM4, KDM5, and KDM6. This broad activity leads to global changes in histone methylation marks, including H3K4, H3K9, H3K27, and H3K36.
A key signaling pathway affected by JIB-04 is the PI3K/AKT pathway . Studies in hepatocellular carcinoma have shown that JIB-04 targets KDMs, leading to the inhibition of this critical survival pathway. This results in cell cycle arrest and a reduction in cancer stem-like cell properties[9]. The inhibition of multiple KDMs by JIB-04 can lead to a more profound and widespread impact on the cancer cell epigenome compared to a highly selective inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and JIB-04.
In Vitro Histone Demethylase Assay (LANCE Ultra KDM4C Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against KDM4C.
-
Enzyme and Substrate Preparation: Recombinant KDM4C catalytic domain and a biotinylated H3K9me3 peptide substrate are prepared.
-
Inhibitor Incubation: A fixed concentration of the KDM4C enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or JIB-04) for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K9me3 peptide substrate.
-
Detection: The reaction is stopped, and the level of the demethylated product (H3K9me2) is quantified using a LanthaScreen™ Eu-anti-H3K9me2 antibody and a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) read-out.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or MTS Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or JIB-04 for a specified duration (e.g., 72 or 96 hours).
-
MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. A solubilizing agent (e.g., DMSO or SDS) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., JIB-04) is administered via a suitable route, such as oral gavage or intraperitoneal (i.p.) injection, at a specified dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth in the treated versus control groups.
Comparative Efficacy and Conclusion
The decision to use this compound versus JIB-04 will largely depend on the specific research question and the desired experimental outcome.
This compound is a highly potent and selective tool for investigating the specific roles of KDM4C in cancer biology. Its high selectivity minimizes off-target effects, allowing for a more precise dissection of KDM4C-dependent pathways. This makes it an ideal choice for validating KDM4C as a therapeutic target in specific cancer contexts.
JIB-04 , as a pan-KDM inhibitor, offers a broader approach to targeting the cancer epigenome. Its ability to inhibit multiple KDM subfamilies may lead to more pronounced anti-cancer effects in heterogeneous tumors where multiple KDMs are dysregulated. However, the lack of selectivity can make it challenging to attribute the observed effects to the inhibition of a single KDM. JIB-04 is a valuable tool for exploring the broader consequences of KDM inhibition and for situations where a multi-targeted approach may be more effective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4C works in concert with GATA1 to regulate heme metabolism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Kdm4C-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdm4C-IN-1 with other lysine-specific demethylase 4C (KDM4C) inhibitors and details essential control experiments to ensure the specificity and validity of research findings. Robust experimental design, including appropriate negative and positive controls, is paramount when evaluating the efficacy and mechanism of action of a targeted inhibitor like this compound.
Introduction to KDM4C and this compound
KDM4C is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me3), a mark associated with transcriptional repression.[1] By demethylating H3K9me3, KDM4C activates gene expression. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and specific small molecule inhibitor of KDM4C, with a reported IC50 of 8 nM, and has been shown to inhibit the growth of cancer cell lines.[2]
Comparison of KDM4C Inhibitors
When studying the effects of this compound, it is crucial to compare its performance against other known KDM4 inhibitors. This helps to contextualize its potency and selectivity. The following table summarizes key data for this compound and a selection of alternative inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for KDM4C | Cellular Activity | Reference |
| This compound | KDM4C | 8 | Inhibits growth of HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells. | [2] |
| QC6352 | KDM4A/B/C/D | 35 | Antiproliferative activity in breast and colon cancer models. | [3] |
| JIB-04 | Pan-Jumonji inhibitor | ~1100 | Anticancer activity; prolongs survival in mouse models of mammary tumors. | [4] |
| NCDM-32B | KDM4A/C | 1000 | Impairs viability of KDM4C-amplified breast cancer cell lines. | [3] |
| ML324 | JMJD2 (KDM4) family | KDM4B IC50 = 4900 | Antiviral activity. | [3] |
Essential Control Experiments
To validate the on-target effects of this compound, a series of well-controlled experiments are necessary. These include biochemical assays to confirm enzymatic inhibition, cellular assays to measure downstream effects on histone methylation and target engagement, and the use of appropriate positive and negative controls.
Negative Controls
A critical aspect of studying any inhibitor is the use of a proper negative control. Ideally, this would be a structurally similar but inactive analog of the compound. As a specific inactive analog for this compound is not commercially available, a multi-pronged approach to negative controls is recommended:
-
Vehicle Control: The most fundamental control is the vehicle in which the inhibitor is dissolved (typically DMSO). This accounts for any effects of the solvent on the cells or assay.
-
Structurally Unrelated Inhibitor: Using an inhibitor for a different epigenetic target that is not expected to affect KDM4C can help to rule out off-target effects related to general cellular toxicity.
-
Inactive Compound: While not structurally identical, using a compound known to be inactive against KDM4C can serve as a useful baseline. For instance, some studies have synthesized and tested inactive peptide-based inhibitors that could be used as a reference for a lack of effect.
Positive Controls
Positive controls are essential to ensure that the experimental system is working as expected.
-
Known KDM4 Inhibitors: Using other well-characterized KDM4C inhibitors, such as QC6352, allows for a comparison of the magnitude of the effect.
-
Genetic Knockdown: The most specific positive control involves the genetic knockdown of KDM4C using siRNA or shRNA. The phenotype observed with this compound treatment should phenocopy the effects of KDM4C depletion.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the KDM4C signaling pathway and a recommended experimental workflow for studying this compound.
Detailed Experimental Protocols
In Vitro KDM4C Enzymatic Assay (TR-FRET)
This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kits.
Materials:
-
Recombinant KDM4C enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA Acceptor beads (e.g., anti-demethylated product antibody-coated)
-
Streptavidin-coated Donor beads
-
Assay buffer
-
This compound and control compounds
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the recombinant KDM4C enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted compounds to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for Cellular H3K9me3 Levels
This protocol describes how to measure the effect of this compound on the global levels of H3K9me3 in cells.
Materials:
-
Cell culture reagents
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, vehicle control, and other control compounds for the desired duration (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me3 levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cell culture reagents
-
This compound and vehicle control
-
PBS with protease inhibitors
-
PCR tubes or a thermal cycler
-
Centrifuge
-
Western blot reagents (as described above)
-
Primary antibody: anti-KDM4C
Procedure:
-
Culture cells to a high confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble KDM4C in each sample by Western blot.
-
A shift in the melting curve of KDM4C in the presence of this compound compared to the vehicle control indicates target engagement.
References
A Comparative Guide: KDM4C Knockdown versus Kdm4C-IN-1 Treatment for Functional Analysis
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Two Key Methods for Inhibiting KDM4C Function.
This guide provides a comprehensive comparison of two widely used techniques for studying the function of the histone demethylase KDM4C: genetic knockdown (siRNA/shRNA) and pharmacological inhibition with Kdm4C-IN-1. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results.
At a Glance: KDM4C Knockdown vs. This compound
| Feature | KDM4C Knockdown (siRNA/shRNA) | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing leading to reduced KDM4C protein levels. | Direct, competitive inhibition of the KDM4C enzyme's catalytic activity. |
| Specificity | Can be highly specific to KDM4C, but off-target effects are possible depending on sequence design. | Potent inhibitor of KDM4C, but potential for off-target effects on other KDM4 family members or unrelated proteins. |
| Temporal Control | Onset of action is slower (24-72 hours) and can be transient (siRNA) or stable (shRNA). Reversibility is limited. | Rapid and reversible onset of action, allowing for acute inhibition studies. |
| Typical Efficacy | Knockdown efficiency can vary (typically 50-90% reduction in protein levels).[1] | Potent inhibition with a low nanomolar IC50 value.[2] |
Quantitative Performance Data
The following tables summarize key quantitative data gathered from various studies on the effects of KDM4C knockdown and this compound treatment on cell viability.
Table 1: Effects of KDM4C Knockdown on Cell Proliferation and Viability
| Cell Line | Knockdown Method | Effect on Proliferation/Viability | Reference |
| Glioblastoma (U87, U251) | siRNA/shRNA | Significant short-term and long-term growth inhibition; decreased cell viability. | [3] |
| Hepatocellular Carcinoma (HepG2, Huh7) | siRNA | Significantly attenuated cell growth and proliferation. | [4] |
| Prostate Cancer (LNCaP C4-2B, LNCaP FGC) | shRNA | Suppressed cell proliferation. | [5] |
| Basal Breast Cancer (HCC1954, SUM149) | shRNA | Substantially decreased tumor cell growth in vitro and in vivo. | [6] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | IC50 (Cell Viability) | Reference |
| HepG2 | 0.8 µM | [2] |
| A549 | 1.1 µM | [2] |
Note: Direct comparative studies quantitatively assessing the effects of KDM4C knockdown and this compound in the same cell line under identical conditions are limited in the currently available literature. The data presented here is compiled from separate studies.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: KDM4C Signaling Pathway.
Caption: Experimental Workflows.
Detailed Experimental Protocols
1. KDM4C Knockdown via siRNA
This protocol provides a general guideline for transient KDM4C knockdown in cultured mammalian cells. Optimization is recommended for specific cell lines and experimental conditions.
-
Materials:
-
KDM4C-specific siRNA oligonucleotides and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
Reagents for qPCR and Western blotting.
-
-
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Validation: Harvest cells to assess KDM4C mRNA and protein levels by qPCR and Western blotting, respectively, to confirm knockdown efficiency.
-
Downstream Assays: Proceed with desired functional assays.
-
2. KDM4C Knockdown via shRNA (Lentiviral Delivery)
This protocol outlines the generation of stable KDM4C knockdown cell lines using a lentiviral-based shRNA system.
-
Materials:
-
pLKO.1-puro vector containing KDM4C-specific shRNA and a non-targeting control shRNA.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target cells for transduction.
-
Polybrene.
-
Puromycin (B1679871) for selection.
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction:
-
Seed target cells to be 50-70% confluent on the day of transduction.
-
Add lentiviral supernatant to the target cells in the presence of Polybrene (typically 4-8 µg/mL).
-
Incubate for 18-24 hours.
-
-
Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Expansion and Validation: Expand puromycin-resistant clones and validate KDM4C knockdown by qPCR and Western blotting.
-
3. This compound Treatment
This protocol provides a general procedure for the pharmacological inhibition of KDM4C in cell culture.
-
Materials:
-
This compound (stock solution typically prepared in DMSO).
-
Appropriate cell culture medium and plates.
-
Vehicle control (DMSO).
-
-
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) depending on the experimental endpoint.
-
Downstream Assays: Harvest cells for analysis of downstream effects, such as cell viability assays, gene expression analysis, or protein analysis.
-
Discussion and Comparison
Specificity and Off-Target Effects:
-
KDM4C Knockdown: While siRNA and shRNA can be designed for high specificity, off-target effects remain a concern. These can arise from the seed region of the small RNA binding to unintended mRNA targets. It is crucial to use multiple different siRNA/shRNA sequences targeting the same gene to confirm that the observed phenotype is not due to an off-target effect.
-
This compound: As a small molecule inhibitor, this compound has the potential for off-target activity against other members of the KDM4 family (KDM4A, KDM4B, KDM4D) due to structural similarities in their catalytic domains.[7] This is a critical consideration when interpreting results, as inhibition of other KDM4 members could contribute to the observed phenotype. One study noted that differences in histone methylation patterns between treatment with a KDM4 inhibitor and KDM4C shRNA knockdown could be attributed to the inhibitor's effect on other KDM4 family members.[7]
Mechanism and Interpretation:
-
KDM4C Knockdown: This method reduces the total amount of KDM4C protein, affecting both its catalytic and non-catalytic functions, such as its role as a scaffold protein in larger complexes. This can be an advantage when the goal is to understand the overall biological role of the protein.
-
This compound: This inhibitor specifically targets the catalytic activity of KDM4C. Therefore, it is a more suitable tool for investigating the consequences of inhibiting KDM4C's demethylase function. Comparing the results of knockdown and inhibition can help to dissect the catalytic versus non-catalytic roles of KDM4C.
Experimental Considerations:
-
KDM4C Knockdown: The slower onset and relative irreversibility of knockdown make it well-suited for long-term studies and for generating stable cell lines. However, the efficiency of knockdown can be variable and needs to be carefully validated for each experiment.
-
This compound: The rapid and reversible nature of small molecule inhibition allows for precise temporal control of KDM4C activity, which is advantageous for studying acute cellular responses. The concentration of the inhibitor should be carefully titrated to achieve the desired level of inhibition while minimizing potential toxicity.
Conclusion
References
- 1. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]
- 7. KDM4C inhibition blocks tumor growth in basal breast cancer by promoting cathepsin L-mediated histone H3 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Rescue Experiments to Confirm Kdm4C-IN-1 Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing rescue experiments to validate the on-target specificity of Kdm4C-IN-1, a potent inhibitor of the histone demethylase KDM4C. We compare this compound with other known KDM4 inhibitors and provide detailed experimental protocols and data interpretation guidelines.
Introduction to KDM4C and Inhibitor Specificity
KDM4C (also known as JMJD2C) is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes di- and trimethylation from lysine (B10760008) 9 of histone H3 (H3K9me2/3), a mark associated with transcriptional repression.[1] By erasing this repressive mark, KDM4C plays a crucial role in the activation of gene expression programs that regulate cell proliferation, cell cycle progression, and tumorigenesis.[1][2] Given its role in cancer, KDM4C has emerged as a promising therapeutic target.
This compound is a potent and selective small molecule inhibitor of KDM4C with a reported IC50 of 8 nM.[3][4] While potent, it is crucial to experimentally confirm that the observed cellular effects of this compound are a direct consequence of KDM4C inhibition and not due to off-target effects. A rescue experiment is the gold standard for this purpose. The core principle of a rescue experiment is to demonstrate that the phenotype induced by an inhibitor can be reversed by the expression of a target protein that has been mutated to be resistant to the inhibitor.
Comparison of KDM4C Inhibitors
Several small molecule inhibitors targeting the KDM4 family have been developed. Below is a comparison of this compound with other commonly used KDM4 inhibitors.
| Inhibitor | Target(s) | IC50 (KDM4C) | Mechanism of Action | Key Features & Notes |
| This compound | KDM4C | 8 nM[3][4] | 2-oxoglutarate (2-OG) competitive | High potency and selectivity for KDM4C. |
| NCDM-32b | KDM4A, KDM4C | 1.0 µM | 2-OG competitive | Selective for KDM4 family; impairs viability of KDM4C-amplified breast cancer cells. |
| JIB-04 | Pan-Jumonji Demethylase Inhibitor | 1.1 µM | Iron chelator, disrupts histone substrate binding | Broad-spectrum inhibitor of JmjC demethylases; useful as a tool compound but lacks specificity. |
| IOX1 | Broad-spectrum 2-OG oxygenase inhibitor | 0.6 µM | 2-OG competitive | Inhibits multiple JmjC demethylases and other 2-OG oxygenases; poor cell permeability. |
Designing a Rescue Experiment for this compound
A successful rescue experiment hinges on the creation of a KDM4C mutant that is catalytically active but resistant to this compound. Since this compound is a 2-oxoglutarate (2-OG) competitive inhibitor, it likely interacts with residues in the 2-OG binding pocket and chelates the catalytic Fe(II) ion. The catalytic activity of KDM4C is dependent on the coordination of an Fe(II) ion by a conserved His-X-Asp/Glu-Xn-His motif. For KDM4C, these residues are His190, Glu192, and His278.[5] Mutating one of these residues, for instance, H190A , is predicted to disrupt the binding of this compound while potentially retaining partial enzymatic activity, sufficient for a rescue experiment.
Signaling Pathway and Rescue Logic
The following diagram illustrates the signaling pathway of KDM4C and the logic behind the rescue experiment.
Experimental Protocols
Generation of KDM4C Expression Plasmids
-
Wild-type (WT) KDM4C: Subclone the full-length human KDM4C cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal tag (e.g., V5-His) for detection.
-
Resistant Mutant (H190A) KDM4C: Use site-directed mutagenesis to introduce the H190A mutation into the WT KDM4C expression plasmid.
-
Empty Vector (EV): Use the empty pcDNA3.1 vector as a negative control.
-
Verify all constructs by Sanger sequencing.
Experimental Workflow
The following diagram outlines the workflow for the rescue experiment.
References
A Comparative Analysis of KDM4C Inhibitors: KDM4C-IN-1 vs. QC6352 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the histone demethylase KDM4C, KDM4C-IN-1 and QC6352, with a focus on their application in breast cancer research. This document synthesizes available experimental data to offer an objective overview of their performance, aiding researchers in the selection of the most suitable compound for their studies.
Introduction to KDM4C in Breast Cancer
Lysine-specific demethylase 4C (KDM4C), also known as GASC1, is a member of the JmjC domain-containing family of histone demethylases. It plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), leading to alterations in gene expression.[1] In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), KDM4C is frequently amplified and overexpressed.[2][3] Its elevated activity is associated with the regulation of genes involved in cell growth, migration, metastasis, and stem cell self-renewal, making it a compelling therapeutic target.[2][3]
Mechanism of Action of KDM4C Inhibitors
Both this compound and QC6352 are small molecule inhibitors designed to target the catalytic activity of KDM4C. They function by competing with the enzyme's co-substrate, 2-oxoglutarate (2-OG), thereby preventing the demethylation of its histone substrates.[4] QC6352 has a dual mechanism of action; beyond catalytic inhibition, it also induces the ubiquitination and subsequent proteasomal degradation of KDM4 proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and QC6352, providing a comparative overview of their potency and efficacy in various cancer models.
Table 1: In Vitro Inhibitory Activity against KDM4 Isoforms
| Compound | KDM4A IC₅₀ (nM) | KDM4B IC₅₀ (nM) | KDM4C IC₅₀ (nM) | KDM4D IC₅₀ (nM) |
| This compound | Data not available | Data not available | 8[5] | Data not available |
| QC6352 | 104[6] | 56[6] | 35[6] | 104[6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ |
| This compound | HepG2 | Liver Cancer | MTS Assay | 0.8 µM[5] |
| A549 | Lung Cancer | Alamar Blue Assay | 1.1 µM[5] | |
| QC6352 | BCSC1 | Breast Cancer Stem-like Cell | Proliferation | ~10 nM |
| BCSC2 | Breast Cancer Stem-like Cell | Proliferation | ~10 nM | |
| MCF7 | Breast Adenocarcinoma | SRB Assay | 80 nM | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Antiproliferation | 3.5 nM |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Model | Treatment | Tumor Growth Inhibition |
| This compound | Data not available | - | - |
| QC6352 | BCSC1 Xenograft | Orally administered | Significant inhibition |
| BCSC2 Xenograft | Orally administered | Significant inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: KDM4C signaling pathway in breast cancer.
Caption: Comparative experimental workflow for evaluating KDM4C inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of KDM4C inhibitors on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or QC6352
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound or QC6352 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Sphere Formation Assay
This assay is used to assess the impact of KDM4C inhibitors on the self-renewal capacity of breast cancer stem-like cells.
Materials:
-
Breast cancer stem-like cells (BCSCs) or cell lines known to form spheres (e.g., SUM149)
-
Ultra-low attachment 6-well or 24-well plates
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound or QC6352
-
Accutase for cell detachment
-
Microscope with imaging capabilities
Procedure:
-
Culture BCSCs or other suitable breast cancer cells as a monolayer.
-
Detach the cells using Accutase and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells at a low density (e.g., 1,000-5,000 cells/well for a 24-well plate) in ultra-low attachment plates with sphere-forming medium.
-
Add the desired concentrations of this compound or QC6352 to the wells at the time of seeding. Include a vehicle control.
-
Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere-forming efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KDM4C inhibitors in a breast cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Breast cancer cells (e.g., MDA-MB-231 or patient-derived BCSC)
-
Matrigel
-
This compound or QC6352 formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or QC6352 to the treatment group according to the desired dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, H3K9me3).
Discussion and Conclusion
The available data indicates that QC6352 is a well-characterized KDM4 inhibitor with demonstrated potent anti-proliferative and anti-tumor effects in various breast cancer models, particularly in aggressive TNBC and BCSC populations.[1][7] Its dual mechanism of action, involving both catalytic inhibition and protein degradation, may contribute to its robust efficacy.
In contrast, there is a significant lack of published data on the efficacy of This compound specifically in breast cancer models. While it exhibits high potency against the KDM4C enzyme in biochemical assays (IC₅₀ = 8 nM), its cellular effects have only been reported in liver and lung cancer cell lines.[5]
For researchers investigating KDM4C in breast cancer, QC6352 currently represents a more established and validated tool. Its demonstrated in vitro and in vivo activity, coupled with available detailed protocols, provides a solid foundation for further studies.
Further research is warranted to evaluate the potential of this compound in breast cancer. Head-to-head comparative studies with QC6352 would be invaluable in determining its relative efficacy and potential advantages. Researchers interested in exploring this compound should consider conducting initial in vitro screening in a panel of breast cancer cell lines to establish its anti-proliferative activity and IC₅₀ values in this context.
This guide serves as a starting point for researchers, and the selection of an appropriate inhibitor will ultimately depend on the specific experimental goals and the availability of further data on this compound in breast cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 3. Kdm4c is Recruited to Mitotic Chromosomes and Is Relevant for Chromosomal Stability, Cell Migration and Invasion of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDM4 Inhibition Targets Breast Cancer Stem–like Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
Assessing Downstream Effects of KDM4C Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream effects following the inhibition of the histone demethylase KDM4C. It includes experimental data on the performance of various KDM4C inhibitors, detailed methodologies for key experimental assays, and visualizations of associated signaling pathways and workflows.
I. Comparative Performance of KDM4C Inhibitors
The inhibition of KDM4C has been achieved through various small molecules, each with differing potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent KDM4C inhibitors. It is important to note that assay conditions can influence IC50 values.
| Inhibitor | KDM4C IC50 | Other KDM Targets & IC50s | Assay Type | Reference |
| SD70 | 30 µM | Specificity for KDM4C noted | Antibody-based assay | [1] |
| IOX1 | 0.6 µM | KDM2A (1.8 µM), KDM3A (0.1 µM), KDM4E (2.3 µM), KDM6B (1.4 µM) | Not specified | [2][3] |
| n-Octyl-IOX1 | 3.9 µM | KDM4A (EC50 = 3.8 µM in HeLa cells) | ALPHA Screen assay | [4][5] |
| JIB-04 | 1.1 µM (1100 nM) | JARID1A (230 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2D (290 nM), JMJD2E (340 nM), JMJD3 (855 nM) | ELISA assay | [3][6][7] |
| QC6352 | 35 nM | KDM4A (104 nM), KDM4B (56 nM), KDM4D (104 nM), KDM5B (750 nM) | LANCE TR-FRET assay | [1][3] |
| Caffeic Acid | 13.7 µM | KDM6A (5.5 µM) | Not specified | [8] |
| ML324 | Not specified for KDM4C | KDM4B (4.9 µM) | Not specified | [3] |
II. Downstream Cellular and Phenotypic Effects of KDM4C Inhibition
KDM4C, a histone demethylase, primarily removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3), which are generally associated with transcriptional repression and activation, respectively.[8][9] Inhibition of KDM4C leads to a cascade of downstream effects, impacting gene expression, signaling pathways, and ultimately, cellular phenotypes.
Key Phenotypic Consequences:
-
Reduced Cell Proliferation: Inhibition of KDM4C has been consistently shown to decrease cell proliferation in various cancer cell lines, including prostate, breast, and glioblastoma.[1][10][11]
-
Inhibition of Cell Migration and Invasion: KDM4C knockdown or inhibition impairs the migratory and invasive capabilities of cancer cells.[9]
-
Induction of Apoptosis: In some contexts, blocking KDM4C function can trigger programmed cell death.
-
Enhanced Radiosensitivity: KDM4C inhibition can make cancer cells more susceptible to radiation therapy.[9]
-
Suppressed Tumor Growth in vivo: Xenograft models have demonstrated that systemic administration of KDM4C inhibitors can significantly reduce tumor growth.[1][9]
The following table summarizes the observed phenotypic outcomes upon KDM4C inhibition or knockdown in different cancer models.
| Cancer Type | Phenotypic Effect of KDM4C Inhibition/Knockdown | Reference |
| Prostate Cancer | Suppressed cell proliferation, reduced colony formation, decreased tumor growth in zebrafish xenografts. | [12] |
| Breast Cancer | Increased chromosome segregation defects, reduced cell viability. | [11] |
| Glioblastoma | Attenuation of cell growth, reduced colony formation. | [10] |
| Hepatocellular Carcinoma | Inhibited cell migration, enhanced radiosensitivity. | [9] |
| Colon Cancer | Elimination of colonosphere formation. | [13] |
III. Affected Signaling Pathways
KDM4C inhibition perturbs several critical signaling pathways implicated in cancer progression.
AKT/c-Myc Pathway
In prostate cancer, KDM4C knockdown leads to a decrease in the phosphorylation of AKT and a reduction in c-Myc expression.[1] Overexpression of either AKT or c-Myc can rescue the suppressive effects of KDM4C knockdown on cell proliferation.[1]
Caption: KDM4C promotes cell proliferation via the AKT/c-Myc signaling pathway.
Wnt/β-catenin Pathway
In colon cancer, KDM4C is a downstream target of β-catenin and is essential for the transcription of the Notch ligand, JAG1, in a feed-forward mechanism that maintains sphere-forming capacity.
Caption: KDM4C mediates Wnt/β-catenin signaling to promote sphere formation.
HIF1α/VEGFA Pathway
In non-small cell lung cancer (NSCLC), KDM4C can activate the HIF1α/VEGFA signaling pathway, promoting tumor angiogenesis.
Caption: KDM4C drives tumor angiogenesis through the HIF1α/VEGFA pathway.
IV. Detailed Experimental Methodologies
This section outlines the core protocols for key experiments used to assess the downstream effects of KDM4C inhibition.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic regions where KDM4C or specific histone modifications (e.g., H3K9me3) are located.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to KDM4C or the histone mark of interest. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.[14]
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[14]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[14]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Caption: A streamlined workflow for a typical ChIP-seq experiment.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Objective: To map chromatin accessibility genome-wide, which can change upon KDM4C inhibition.
Protocol Outline:
-
Cell Harvest and Lysis: Harvest a small number of cells (e.g., 50,000) and lyse them with a gentle, hypotonic buffer to isolate nuclei.[15][16]
-
Tagmentation: Treat the isolated nuclei with a hyperactive Tn5 transposase, which simultaneously cuts accessible DNA and ligates sequencing adapters.[16]
-
DNA Purification: Purify the tagmented DNA using a PCR purification kit.[16]
-
PCR Amplification: Amplify the library with a limited number of PCR cycles to add indices for multiplexing.
-
Library Purification and Sequencing: Purify the amplified library and perform paired-end high-throughput sequencing.
RNA Sequencing (RNA-seq)
Objective: To profile the transcriptome and identify genes that are differentially expressed upon KDM4C inhibition.
Protocol Outline:
-
Cell Treatment: Treat cells with a KDM4C inhibitor or use siRNA/shRNA to knock down KDM4C expression.[17]
-
RNA Extraction: Isolate total RNA from the cells using a method like TRIzol extraction.[10]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize cDNA from the RNA fragments.
-
Ligate sequencing adapters to the cDNA.
-
Amplify the library via PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align reads to a reference genome and perform differential gene expression analysis.
In Vitro Histone Demethylase Assay
Objective: To directly measure the enzymatic activity of KDM4C and assess the potency of inhibitors.
Protocol Outline:
-
Reagents: Recombinant KDM4C enzyme, a methylated histone peptide substrate (e.g., H3K9me3), co-factors (Fe(II) and α-ketoglutarate), and the inhibitor to be tested.[18]
-
Reaction: Combine the enzyme, substrate, co-factors, and varying concentrations of the inhibitor in an appropriate buffer. Incubate at 37°C.[18]
-
Detection: Measure the demethylation activity. Common methods include:
-
Formaldehyde Detection: Quantify the formaldehyde produced as a byproduct of the demethylation reaction.[18]
-
Antibody-based Detection (ELISA, TR-FRET, AlphaLISA): Use an antibody that specifically recognizes the demethylated product.[6][19]
-
Mass Spectrometry: Directly measure the mass change of the peptide substrate upon demethylation.[18]
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assays (e.g., MTT/MTS Assay)
Objective: To quantify the effect of KDM4C inhibition on cell proliferation and viability.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a desired density.
-
Compound Treatment: Add the KDM4C inhibitor at various concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.[20]
-
Incubation: Incubate for 1-4 hours to allow for color development.[20]
-
Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 or GI50 value.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JmjC Histone Demethylase Inhibitor, n-Octyl-IOX1 | 1586038-75-6 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM4C Activity Modulates Cell Proliferation and Chromosome Segregation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 15. ATAC-seq protocol for the profiling of chromatin accessibility of in situ fixed quiescent and activated muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KDM4C-IN-1: A Comparative Analysis of a KDM4C Inhibitor Using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, against other available alternatives. The performance of these inhibitors is evaluated based on their biochemical potency and cellular activity. Special emphasis is placed on the Cellular Thermal Shift Assay (CETSA) as a method for confirming target engagement in a cellular environment.
Performance Comparison of KDM4C Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and a selection of alternative KDM4 inhibitors. This compound demonstrates high potency with an IC50 of 8 nM against KDM4C.[1] While direct CETSA data for this compound is not publicly available, the guide includes a detailed, generalized CETSA protocol applicable for such an evaluation.
| Inhibitor | Target(s) | IC50 (nM) vs KDM4C | Other Notable IC50s (nM) | Cellular Activity |
| This compound | KDM4C | 8[1] | - | Inhibits growth of HepG2 (IC50 = 0.8 µM) and A549 (IC50 = 1.1 µM) cells.[1] |
| TACH101 | Pan-KDM4 | 80 (against all KDM4 isoforms)[2] | KDM5 family (140-400)[2] | Potent anti-proliferative activity in multiple cancer cell lines; induces apoptosis (EC50 = 0.033-0.092 µM).[3][4] |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 600[5] | KDM4A (1700), KDM3A (100), KDM6B (1400)[5][6] | Inhibits proliferation and migration of vascular smooth muscle cells; cellular EC50 in HeLa cells for KDM4A is 86 µM.[5][7] |
| JIB-04 | Pan-Jumonji demethylase inhibitor | 1100[6] | KDM4A (445), KDM4B (435), KDM5A (230), KDM6B (855)[6] | Blocks proliferation of various cancer cell lines and suppresses tumor growth in xenograft models. Stabilizes KDM4C in cellular thermal shift assays.[6][8] |
| QC6352 | KDM4 family | 35[9] | KDM4A (104), KDM4B (56), KDM4D (104), KDM5B (750)[9] | Strong anti-proliferative effects in KYSE-150 cells (EC50 = 3.5 nM); reduces tumor initiating cell populations.[10][11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context. The assay is based on the principle that ligand binding can alter the thermal stability of the target protein.
Generalized CETSA Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with the inhibitor (e.g., this compound) at various concentrations or a vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-7 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., KDM4C).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, target engagement.
-
Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 of the compound.
-
Visualizing Key Pathways and Workflows
KDM4C Signaling Pathways
KDM4C is implicated in key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.
Caption: KDM4C involvement in oncogenic signaling.
CETSA Experimental Workflow
The following diagram illustrates the key steps involved in a typical Cellular Thermal Shift Assay.
Caption: CETSA workflow for target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IOX1 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Enzyme Kinetics of Kdm4C-IN-1
For researchers and professionals in drug development, understanding the in vitro enzyme kinetics of novel inhibitors is paramount for preclinical assessment. This guide provides a comparative analysis of Kdm4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C, against other known inhibitors of this enzyme. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data and detailed protocols.
Performance Comparison of KDM4C Inhibitors
This compound demonstrates high potency with a reported IC50 value of 8 nM[1]. To contextualize its efficacy, the following table summarizes the inhibitory activities of this compound and a selection of other KDM4C inhibitors. The data is compiled from various biochemical assays.
| Inhibitor | Target(s) | IC50 (KDM4C) | Ki (KDM4C) | Mechanism of Inhibition |
| This compound | KDM4C | 8 nM[1] | Not Reported | Not Reported |
| QC6352 | KDM4A/B/C/D | 35 nM[2] | Not Reported | Not Reported |
| JIB-04 | Pan-Jumonji | 435 nM (JMJD2C/KDM4C)[2] | Not Reported | Not Reported |
| IOX1 | Broad-spectrum 2OG oxygenase | 0.6 µM[2] | Not Reported | Not Reported |
| NCDM-32B | KDM4A/C | 1.0 µM[2] | Not Reported | Not Reported |
| ML324 | JMJD2 family | 4.9 µM (KDM4B) | Not Reported | Not Reported |
| KDM4D-IN-1 | KDM4D | >83 µM (KDM4C) | Not Reported | Not Reported |
| EPZ020809 | KDM4C | Not Reported | 31 nM[3] | 2-OG-competitive[3] |
| NSC636819 | KDM4A/B | Not Reported | Not Reported | Competitive[2] |
Experimental Protocols
The determination of in vitro enzyme kinetics for KDM4C inhibitors typically involves a series of standardized biochemical assays. Below is a synthesized protocol based on common methodologies used in the field, such as chemiluminescent, AlphaLISA®, and TR-FRET assays.
General Protocol for In Vitro KDM4C Inhibition Assay
1. Reagents and Materials:
-
Recombinant human KDM4C enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K9me3)
-
Cofactors: 2-oxoglutarate (2-OG), Fe(II) (e.g., (NH4)2Fe(SO4)2), L-ascorbic acid
-
Assay Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.5, containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or BSA)
-
Detection Reagents: Specific to the assay format (e.g., anti-H3K9me2 antibody, streptavidin-conjugated donor beads, acceptor beads for AlphaLISA®; europium-labeled antibody and APC-labeled streptavidin for TR-FRET; HRP-conjugated secondary antibody and chemiluminescent substrate for ELISA-based assays)
-
384-well or 96-well assay plates
-
Plate reader capable of detecting the specific assay signal (luminescence, fluorescence, or time-resolved fluorescence)
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the KDM4C enzyme and the histone H3 peptide substrate in assay buffer to their optimal working concentrations, as determined by preliminary enzyme titration and substrate saturation experiments.
-
Reaction Initiation: In the wells of the assay plate, combine the assay buffer, KDM4C enzyme, and the test inhibitor or vehicle control (DMSO). Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding to the enzyme.
-
Enzymatic Reaction: Initiate the demethylation reaction by adding the histone H3 peptide substrate and cofactors (2-OG, Fe(II), and ascorbate).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and Detection: Stop the enzymatic reaction and proceed with the detection steps as per the specific assay format:
-
Chemiluminescent ELISA-based Assay: Add a specific primary antibody that recognizes the demethylated product (e.g., H3K9me2). Follow with an HRP-conjugated secondary antibody and a chemiluminescent substrate. Read the luminescence signal.
-
AlphaLISA® Assay: Add acceptor beads conjugated to the primary antibody and streptavidin-coated donor beads that bind to the biotinylated substrate. Upon excitation, a singlet oxygen molecule is released from the donor bead, which triggers a chemiluminescent emission from the acceptor bead if they are in close proximity.
-
TR-FRET Assay: Add a europium-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC). FRET occurs when the donor and acceptor are in close proximity, resulting in a specific fluorescence emission.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve. For mechanism of inhibition studies, vary the substrate concentration at different fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of KDM4C inhibition, the following diagrams have been generated.
Caption: Experimental workflow for determining the in vitro IC50 of this compound.
KDM4C is implicated in several oncogenic signaling pathways. Its inhibition can impact cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the central role of KDM4C in regulating the HIF1α and AKT/c-Myc pathways.
References
Kdm4C-IN-1: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the histone demethylase inhibitor Kdm4C-IN-1, focusing on its cross-reactivity profile in relation to other known KDM inhibitors. The selection of a chemical probe with a well-defined selectivity profile is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes available quantitative data, provides detailed experimental protocols for assessing inhibitor selectivity, and visualizes a general workflow for cross-reactivity profiling.
Performance Comparison: this compound and Alternative Inhibitors
| Inhibitor | Target | IC50 (µM) | KDM2A | KDM3A | KDM4A | KDM4C | KDM4E | KDM5A | KDM6A | KDM6B | KDM7A | KDM7B |
| This compound | KDM4C | 0.008[1][2][3] | N/A | N/A | N/A | 0.008 | N/A | N/A | N/A | N/A | N/A | N/A |
| TC-E 5002 | KDM2/7 | 6.8[4][5][6] | 6.8 | N/A | >120[4][5] | 83[4][5][6] | N/A | 55[4][5][6] | >100[4][5][6] | N/A | 0.2 [4][5][6] | 1.2 [4][5][6] |
| IOX1 | Broad Spectrum | 1.8[7][8] | 1.8 | 0.1[7][8] | N/A | 0.6 [7][8] | 2.3[7][8] | N/A | N/A | 1.4[7][8] | N/A | N/A |
N/A: Data not publicly available from the conducted searches.
Experimental Workflow for Inhibitor Specificity Profiling
The following diagram outlines a general workflow for assessing the cross-reactivity of a histone demethylase inhibitor. This multi-faceted approach combines biochemical and cellular assays to provide a comprehensive understanding of the inhibitor's selectivity and target engagement.
Caption: General workflow for assessing KDM inhibitor cross-reactivity.
Experimental Protocols
AlphaLISA-Based Biochemical Assay for KDM Inhibition
This protocol describes a homogenous, no-wash immunoassay to determine the in vitro potency of inhibitors against a panel of recombinant KDM enzymes.
Materials:
-
Recombinant human KDM enzymes
-
Biotinylated histone peptide substrates (specific for each KDM)
-
AlphaLISA anti-methyl histone antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
2-oxoglutarate (2OG), Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test inhibitor (serially diluted)
-
384-well white opaque microplates
Procedure:
-
Prepare the KDM enzyme solution in assay buffer containing Ascorbate and Fe(II).
-
Prepare the substrate solution containing the biotinylated histone peptide and 2OG in assay buffer.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the KDM enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.
-
Initiate the demethylase reaction by adding the substrate solution. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the AlphaLISA Acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target KDM
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Temperature-controlled thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target KDM
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
High-Content Immunofluorescence Cellular Assay for Target Engagement
This assay measures the on-target effect of a KDM inhibitor in cells by quantifying the change in a specific histone methylation mark.[6]
Materials:
-
Cells suitable for transfection and imaging (e.g., HeLa or U2OS)
-
Expression vector for the target KDM (wild-type and catalytically inactive mutant)
-
Transfection reagent
-
Test inhibitor
-
Fixation and permeabilization buffers (e.g., formaldehyde (B43269) and Triton X-100)
-
Primary antibodies against the specific histone methylation mark and a tag on the expressed KDM (e.g., anti-H3K9me3 and anti-FLAG)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in imaging-compatible microplates.
-
Transfect cells with either the wild-type or catalytically inactive KDM expression vector.
-
After 24-48 hours, treat the cells with a dilution series of the test inhibitor for a defined period (e.g., 24 hours).
-
Fix the cells with formaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of the histone methylation mark in the nuclei of transfected (identified by the tag antibody) and non-transfected cells.
-
Plot the histone mark intensity against the inhibitor concentration to determine the cellular EC50. Comparing the effect in cells expressing the wild-type versus the inactive mutant KDM helps to confirm the on-target specificity of the inhibitor.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of KDM4C Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key KDM4C inhibitors that have been evaluated in in vivo cancer models. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform preclinical research and development decisions.
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a compelling therapeutic target in oncology due to its role in epigenetic regulation and its frequent overexpression in various cancers, including breast, prostate, colorectal, and lung cancer. KDM4C removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9) and lysine 36 (H3K36), leading to alterations in gene expression that promote tumor growth, proliferation, and survival. Consequently, a range of small molecule inhibitors targeting KDM4C and the broader KDM4 family have been developed and subjected to preclinical in vivo evaluation.
This guide focuses on a head-to-head comparison of prominent KDM4C inhibitors with published in vivo data: the pan-KDM4 inhibitors TACH101 and QC6352 , the pan-Jumonji inhibitor JIB-04 , and the KDM4 inhibitor SD70 .
In Vivo Efficacy Summary
The following tables summarize the in vivo anti-tumor efficacy of TACH101, QC6352, JIB-04, and SD70 in various cancer xenograft models. These data are compiled from publicly available preclinical studies.
TACH101 (Pan-KDM4 Inhibitor)
TACH101 is a first-in-class, orally available pan-inhibitor of the KDM4 family.[1] It has shown potent anti-proliferative activity across a wide range of cancer cell lines and in vivo models.[2][3]
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Colorectal Cancer | SU60 PDX | 10 mg/kg, QD, oral | 48% | Dose-dependent TGI.[2] |
| Colorectal Cancer | SU60 PDX | 20 mg/kg, QD, oral | 71% | Reduced cancer stem cell populations.[2][4] |
| Triple-Negative Breast Cancer | COH70 PDX | 20 mg/kg, QD, oral | 68% | Effective tumor control.[2] |
| Gastric Cancer | GXA-3036 PDX | 20 mg/kg, QD, oral | 58% | Significant anti-tumor activity.[2] |
| Esophageal Squamous Cell Carcinoma | KYSE-150 CDX | 20 mg/kg, QD, oral | 100% | Complete tumor growth inhibition.[2][3] |
| Diffuse Large B-cell Lymphoma | OCI-LY19 CDX | 20 mg/kg, QD, oral | 100% | Complete tumor growth inhibition.[2] |
QC6352 (Pan-KDM4 Inhibitor)
QC6352 is a potent KDM4 family inhibitor that has demonstrated efficacy in breast and colon cancer models.[5][6] It has been shown to reduce populations of tumor-initiating cells.[5]
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Breast Cancer | BR0859f PDX | 50 mg/kg, BID, 5 days on/2 days off | ~60% (based on graph) | Favorable in vivo efficacy and reduction of tumor-initiating cells.[5] |
| Breast Cancer | MDA-MB-231 Xenograft | Not specified | Synergized with gefitinib | Combination therapy showed enhanced tumor growth reduction.[7] |
| Colon Cancer | PDX Model | Not specified | Efficacious | [8] |
JIB-04 (Pan-Jumonji Inhibitor)
JIB-04 is a broad-spectrum inhibitor of Jumonji domain-containing histone demethylases, including the KDM4, KDM5, and KDM6 families.[9][10]
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Key Findings |
| Lung Cancer | H358 Xenograft | 110 mg/kg, i.p. | Diminished tumor growth | Prolonged survival in tumor-bearing mice.[9] |
| Lung Cancer | A549 Xenograft | 55 mg/kg, oral gavage | Diminished tumor growth | Lowered Jumonji histone demethylase activity in tumors.[9] |
| Small Cell Lung Cancer | Xenograft Model | Not specified | Blocked tumor growth | Demonstrated efficacy as a single agent.[11] |
SD70 (KDM4 Inhibitor)
SD70 has been identified as an inhibitor of the KDM4 subfamily and has shown efficacy in prostate cancer models.[11][12]
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Key Findings |
| Prostate Cancer | CWR22Rv1 Xenograft | 10 mg/kg, QD, i.p. | Dramatic inhibition of tumor growth | Well-tolerated with significant anti-tumor effect.[12] |
| Glioblastoma | Xenograft Model | Not specified | Decreased cell growth | Inhibition of KDM4C with SD70 showed anti-proliferative effects.[13] |
Signaling Pathways and Mechanisms of Action
KDM4C exerts its oncogenic functions through the regulation of various signaling pathways. Inhibition of KDM4C can reverse these effects, leading to anti-tumor activity.
Caption: KDM4C signaling pathways in cancer.
KDM4C promotes tumorigenesis by demethylating repressive histone marks (H3K9me3) at oncogene promoters, leading to their transcriptional activation.[13] It can also regulate the stability and activity of key cancer-related proteins such as p53 and HIF1α.[13][14] In non-small cell lung cancer (NSCLC), KDM4C activates HIF1α/VEGFA signaling, with STAT3 acting as a costimulatory factor, to promote tumor angiogenesis.[14] In prostate cancer, KDM4C stimulates proliferation through the activation of AKT and c-Myc.[15] KDM4C inhibitors block these activities, leading to the suppression of oncogenic signaling and the induction of anti-tumor responses.
Experimental Workflow and Methodologies
The in vivo evaluation of KDM4C inhibitors typically follows a standardized workflow involving the use of xenograft models.
Caption: A typical experimental workflow for in vivo xenograft studies.
Key Experimental Protocols
A generalized protocol for in vivo xenograft studies with KDM4C inhibitors is outlined below. Specific details may vary between studies.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., KYSE-150 for esophageal cancer, CWR22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][16]
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[17][18][19][20] Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[2][5]
2. Tumor Implantation and Growth:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a solution like Matrigel is subcutaneously injected into the flank of each mouse.[16][17]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[21] Tumor volume is calculated using the formula: (length x width²) / 2.
3. Inhibitor Preparation and Administration:
-
Inhibitors are formulated in a suitable vehicle (e.g., DMSO, saline).
-
Administration is performed via routes such as oral gavage or intraperitoneal (i.p.) injection, at doses and schedules determined from prior pharmacokinetic and tolerability studies.[2][9][12]
4. Efficacy and Toxicity Monitoring:
-
Tumor volumes and mouse body weights are measured regularly (e.g., 2-3 times per week) throughout the study.[16]
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study to determine the efficacy of the inhibitor compared to the vehicle control group.
-
Clinical observations for signs of toxicity are also recorded.
5. Endpoint Analyses:
-
Tumor tissue may be used for pharmacodynamic analyses, such as Western blotting or immunohistochemistry, to assess the on-target effects of the inhibitor (e.g., changes in histone methylation levels).[5]
Conclusion
The KDM4C inhibitors TACH101, QC6352, JIB-04, and SD70 have all demonstrated significant anti-tumor activity in a variety of in vivo cancer models. The pan-KDM4 inhibitors, TACH101 and QC6352, show broad efficacy across multiple tumor types and have the added benefit of targeting the functional redundancy within the KDM4 family. JIB-04, with its broader Jumonji inhibition profile, and SD70, with activity against the KDM4 subfamily, also represent valuable tools for cancer research.
The choice of inhibitor for a particular preclinical study will depend on the specific cancer type, the desired selectivity profile, and the experimental goals. The data and protocols presented in this guide provide a foundation for making informed decisions in the ongoing development of K-demethylase inhibitors as cancer therapeutics. Further head-to-head studies under identical experimental conditions would be invaluable for a more direct comparison of these promising agents.
References
- 1. tachyontx.com [tachyontx.com]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. TACH101: A Potent, First-In-Class KDM4 Inhibitor for Advanced Cancers – CIRM [cirm.ca.gov]
- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of KDM4C inhibitors with antiproliferative effects in cancer models [morressier.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Models for Prostate Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Validating H3K9me3 Level Changes Post-Kdm4C-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdm4C-IN-1 and other lysine (B10760008) demethylase 4C (KDM4C) inhibitors, focusing on their efficacy in modulating histone H3 lysine 9 trimethylation (H3K9me3) levels. We present supporting experimental data, detailed protocols for validation, and visual workflows to aid in the design and interpretation of your experiments.
Introduction to KDM4C and H3K9me3
Histone H3 lysine 9 trimethylation (H3K9me3) is a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin.[1][2] The levels of H3K9me3 are dynamically regulated by histone methyltransferases and demethylases. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, specifically removes the methyl groups from H3K9me3, converting it to H3K9me2.[1][3] This demethylation activity is linked to transcriptional activation.[1] Dysregulation of KDM4C activity has been implicated in various cancers, making it an attractive therapeutic target.[3][4]
This compound is a potent and specific inhibitor of KDM4C. By inhibiting KDM4C's demethylase activity, this compound is expected to cause an increase in global and gene-specific H3K9me3 levels. Validating this effect is crucial for understanding its biological consequences and therapeutic potential.
Comparative Analysis of KDM4C Inhibitors
Several small molecule inhibitors targeting the KDM4 family have been developed. This section compares this compound with other notable inhibitors based on their reported potencies.
Table 1: Comparison of IC50 Values for KDM4 Family Inhibitors
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5B (nM) | Reference |
| This compound | - | - | 8 | - | - | [5] MCE |
| QC6352 | 104 | 56 | 35 | 104 | 750 | [6] MCE |
| TACH101 | Potent (Pan-KDM4) | Potent (Pan-KDM4) | Potent (Pan-KDM4) | Potent (Pan-KDM4) | - | [7] |
| JIB-04 | 445 | 435 | 1100 | 290 | - | [6] MCE |
| IOX1 | - | - | 600 | - | - | [6] MCE |
Table 2: Summary of Reported Effects on H3K9me3 Levels
| Inhibitor | Effect on H3K9me3 Levels | Cell Lines/Model System | Validation Method | Reference |
| This compound | Expected to Increase | - | - | Inferred from mechanism |
| QC6352 | Increased | BCSC1 cells | ChIP-seq | [8] |
| TACH101 | Increased | Not specified | Not specified | [7] |
| JIB-04 | Increased | Hepatocellular Carcinoma Cells | Western Blot | [9] |
| IOX1 | Increased | A549 cells | Western Blot | [4] |
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the mechanism of KDM4C action and a general workflow for validating changes in H3K9me3 levels.
Caption: Mechanism of KDM4C and its inhibition by this compound.
Caption: Experimental workflow for validating H3K9me3 changes.
Experimental Protocols
Accurate validation of H3K9me3 levels requires robust experimental protocols. Below are detailed methodologies for Western Blot and Chromatin Immunoprecipitation (ChIP).
Protocol 1: Western Blot for Global H3K9me3 Levels
This protocol is adapted from methodologies described for analyzing histone modifications after inhibitor treatment.[10]
Objective: To determine the change in global H3K9me3 levels in cells treated with this compound compared to a vehicle control.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 (typically overnight at 4°C) diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Gene-Specific H3K9me3 Levels
This protocol provides a general framework for ChIP, which can be followed by qPCR or high-throughput sequencing (ChIP-seq).[11][12]
Objective: To determine the change in H3K9me3 levels at specific genomic loci (e.g., gene promoters) after this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
PBS
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP dilution buffer
-
Anti-H3K9me3 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit or phenol-chloroform extraction reagents
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a suitable buffer and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K9me3 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for target genomic regions.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K9me3 distribution genome-wide.[12]
-
Conclusion
Validating the increase in H3K9me3 levels upon treatment with this compound is a critical step in characterizing its cellular effects. This guide provides a comparative framework for KDM4C inhibitors and detailed protocols for the essential validation experiments. By employing these methods, researchers can obtain robust and reliable data to advance their understanding of KDM4C inhibition in their specific research context.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel germline variant in the histone demethylase and transcription regulator KDM4C induces a multi-cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct H3K9me3 heterochromatin maintenance dynamics govern different gene programs and repeats in pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kdm4C-IN-1: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the histone demethylase inhibitor Kdm4C-IN-1 are outlined below to ensure the safety of laboratory personnel and adherence to environmental regulations. This procedural document provides a step-by-step approach for researchers, scientists, and drug development professionals to manage waste generated from the use of this compound, which is typically dissolved in Dimethyl Sulfoxide (DMSO).
The disposal of this compound and its solutions must be handled with care, treating the material as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or poured down the drain.[1][2] Adherence to federal, state, and local environmental regulations is mandatory, and disposal should be carried out by a licensed waste disposal company.
Waste Characterization for Disposal
To facilitate proper disposal by a certified waste management company, it is crucial to accurately characterize the waste stream. The following table summarizes the essential information to be provided.
| Waste Component | Description | Hazard Classification |
| This compound | A potent, small molecule inhibitor of the histone demethylase KDM4C. | While a specific hazard classification is not detailed, it should be treated as a potentially toxic chemical. |
| Dimethyl Sulfoxide (DMSO) | A combustible liquid commonly used as a solvent for this compound.[3][4] | Combustible Liquid.[3][4] |
| Contaminated Materials | Includes items such as pipette tips, gloves, and empty containers that have come into contact with this compound. | Should be treated as hazardous waste.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Segregation of Waste:
-
All waste containing this compound, including stock solutions, experimental residues, and contaminated labware, must be segregated from general laboratory waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.[2]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure screw-top cap.
-
If the original container is used for waste collection, ensure the label is not defaced. For other containers, a hazardous waste label must be affixed.[5]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name "this compound," the solvent used (e.g., "in Dimethyl Sulfoxide"), the approximate concentration and quantity of the waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste characterization information as detailed in the table above.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular non-hazardous waste, in accordance with institutional policies.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. louisville.edu [louisville.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Kdm4C-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the Potent KDM4C Inhibitor, Kdm4C-IN-1.
This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of the histone lysine (B10760008) demethylase 4C (KDM4C). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and recommended laboratory setup.
| Category | Requirement | Specifications and Best Practices |
| Engineering Controls | Fume Hood | All handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Double gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Approved safety glasses with side shields are mandatory. For splash hazards, chemical safety goggles are recommended. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department. |
Operational Plan: Step-by-Step Handling and Storage
Strict adherence to the following procedures will ensure the safe and effective use of this compound in a laboratory setting.
Storage
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Reconstitution of this compound
The following workflow outlines the reconstitution process, which must be carried out in a chemical fume hood.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
